Product packaging for 3,20-Dioxopregn-4-en-17-beta-yl acetate(Cat. No.:CAS No. 17308-02-0)

3,20-Dioxopregn-4-en-17-beta-yl acetate

Cat. No.: B100955
CAS No.: 17308-02-0
M. Wt: 372.5 g/mol
InChI Key: VTHUYJIXSMGYOQ-KOORYGTMSA-N
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Description

Hydroxyprogesterone acetate is a corticosteroid hormone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O4 B100955 3,20-Dioxopregn-4-en-17-beta-yl acetate CAS No. 17308-02-0

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHUYJIXSMGYOQ-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894096
Record name Hydroxyprogesterone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-23-8, 17308-02-0
Record name Progesterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone acetate
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Record name Hydroxyprogesterone acetate
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Record name Hydroxyprogesterone acetate
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Record name 3,20-dioxopregn-4-en-17-β-yl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE ACETATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 17-Hydroxypregn-4-ene-3,20-dione Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxypregn-4-ene-3,20-dione acetate, more commonly known as 17α-hydroxyprogesterone acetate (OHPA), is a synthetic progestin. As a derivative of the endogenous steroid hormone progesterone, its primary mechanism of action is centered on its agonistic activity at the progesterone receptor (PR). This document provides a comprehensive technical overview of the molecular mechanisms through which OHPA exerts its effects, including its binding characteristics to steroid hormone receptors, the subsequent signaling cascades it initiates, and the experimental methodologies used to elucidate these actions.

Introduction

17α-hydroxyprogesterone acetate (OHPA) is a synthetic pregnane steroid that has been utilized in various clinical and veterinary applications, including in some formulations of birth control pills.[1] Its biological effects are primarily mediated through its interaction with the progesterone receptor, mimicking the actions of the natural ligand, progesterone. Understanding the precise mechanism of action of OHPA is crucial for its therapeutic application and for the development of novel progestogenic agents. This guide will delve into the pharmacodynamics of OHPA, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

Receptor Binding and Affinity

The initial and most critical step in the mechanism of action of 17α-hydroxyprogesterone acetate is its binding to the progesterone receptor. The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.

Progesterone Receptor Binding

OHPA acts as an agonist at both PR-A and PR-B isoforms.[1] Its binding affinity has been characterized in competitive binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor.

Table 1: Progesterone Receptor Binding Affinity of 17α-Hydroxyprogesterone Acetate and Related Progestins

CompoundReceptor IsoformIC50 (nM)Relative Binding Affinity (%) vs. Progesterone
17α-Hydroxyprogesterone Acetate (OHPA) PR-A16.8[1]38[2]
PR-B12.6[1]46[2]
ProgesteronePR-A-100[2]
PR-B-100[2]
17α-Hydroxyprogesterone (17-OHP)PR-A-1[2]
PR-B-1[2]
17α-Hydroxyprogesterone Caproate (OHPC)PR-A-26[2]
PR-B-30[2]

Data presented as IC50 values or relative binding affinity compared to progesterone (set at 100%).

Glucocorticoid Receptor Binding

Like many synthetic progestins, OHPA exhibits some cross-reactivity with the glucocorticoid receptor (GR). However, its affinity for the GR is significantly lower than that for the PR.

Table 2: Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (%) vs. Dexamethasone
17α-Hydroxyprogesterone Acetate (OHPA) 3[2]
17α-Hydroxyprogesterone Caproate (OHPC)4[2]
Progesterone<1[2]

Data presented as relative binding affinity compared to dexamethasone (set at 100%).

Signaling Pathways

Upon binding to the progesterone receptor, 17α-hydroxyprogesterone acetate initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function. The signaling pathways can be broadly categorized into classical genomic and rapid non-genomic pathways.

Classical Genomic Signaling Pathway

The canonical mechanism of action for OHPA involves the genomic signaling pathway of the progesterone receptor.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHPA 17α-Hydroxyprogesterone Acetate (OHPA) PR_HSP PR-HSP Complex OHPA->PR_HSP Binds to PR Cytoplasm Cytoplasm Nucleus Nucleus PR_OHPA PR-OHPA Complex PR_HSP->PR_OHPA HSP Dissociation Dimer Dimerized PR-OHPA Complex PR_OHPA->Dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Transcription Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Moves to Cytoplasm Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Caption: Classical genomic signaling pathway of 17α-hydroxyprogesterone acetate.

In this pathway, OHPA diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated receptor-ligand complex then dimerizes and translocates to the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes into mRNA. The mRNA is then translated into proteins that bring about the physiological effects of OHPA.

Rapid Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestins can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm.

non_genomic_pathway OHPA 17α-Hydroxyprogesterone Acetate (OHPA) mPR Membrane PR OHPA->mPR Binds G_protein G-protein mPR->G_protein Activates Src Src Kinase mPR->Src Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Phosphorylates MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Src->MAPK_cascade Initiates MAPK_cascade->Transcription_Factors Phosphorylates Cellular_Response Rapid Cellular Response MAPK_cascade->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Rapid non-genomic signaling pathways of 17α-hydroxyprogesterone acetate.

These rapid actions involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and the mobilization of intracellular calcium. OHPA binding to membrane-associated PRs can lead to the activation of G-proteins and subsequent modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Furthermore, activation of tyrosine kinases like Src can initiate the MAPK cascade (Raf-MEK-ERK), leading to the phosphorylation and activation of various downstream proteins and transcription factors. These rapid signaling events can influence cellular processes such as cell proliferation and survival, and can also cross-talk with the genomic signaling pathway.

Experimental Protocols

The characterization of the mechanism of action of 17α-hydroxyprogesterone acetate relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of OHPA for the progesterone receptor.

binding_assay_workflow start Start prep_receptor Prepare Receptor Source (e.g., cell lysate, purified receptor) start->prep_receptor prep_ligands Prepare Radiolabeled Ligand (e.g., [3H]-Progesterone) and Unlabeled Competitor (OHPA) start->prep_ligands incubate Incubate Receptor, Radioligand, and varying concentrations of OHPA prep_receptor->incubate prep_ligands->incubate separate Separate Bound and Free Ligand (e.g., filtration, centrifugation) incubate->separate quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50 and/or Ki) quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: A source of progesterone receptors is prepared. This can be a cell lysate from a cell line that expresses high levels of PR (e.g., T47D breast cancer cells) or a purified receptor preparation.

  • Ligand Preparation: A radiolabeled progestin, such as [³H]-progesterone, is used as the tracer. A series of dilutions of the unlabeled competitor, 17α-hydroxyprogesterone acetate, are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of OHPA. The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor (OHPA). A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of OHPA that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This functional assay measures the ability of OHPA to activate the progesterone receptor and induce the transcription of a reporter gene.

reporter_assay_workflow start Start cell_culture Culture Mammalian Cells (e.g., T47D, HEK293) start->cell_culture transfection Transfect Cells with: 1. PR Expression Vector (if needed) 2. PRE-Reporter Vector (e.g., PRE-luciferase) cell_culture->transfection treatment Treat Transfected Cells with varying concentrations of OHPA transfection->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation cell_lysis Lyse Cells to release Reporter Protein (e.g., Luciferase) incubation->cell_lysis measure_activity Measure Reporter Activity (e.g., Luminescence for Luciferase) cell_lysis->measure_activity analyze Data Analysis (Determine EC50) measure_activity->analyze end End analyze->end

Caption: Experimental workflow for a progesterone receptor reporter gene assay.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line is cultured. If the cell line does not endogenously express sufficient levels of the progesterone receptor, the cells are transiently transfected with a plasmid vector that drives the expression of PR-A or PR-B. The cells are also co-transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter containing one or more progesterone response elements (PREs).

  • Compound Treatment: After transfection, the cells are treated with varying concentrations of 17α-hydroxyprogesterone acetate. A vehicle control (e.g., DMSO) and a positive control (e.g., progesterone) are also included.

  • Incubation: The cells are incubated for a period of time (typically 24-48 hours) to allow for receptor activation, gene transcription, and accumulation of the reporter protein.

  • Cell Lysis and Reporter Assay: The cells are lysed to release the intracellular contents, including the reporter protein. A substrate for the reporter enzyme is then added. For a luciferase reporter, the substrate is luciferin, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The reporter activity (e.g., luminescence) is plotted against the concentration of OHPA. A dose-response curve is generated, and the EC50 value (the concentration of OHPA that produces 50% of the maximal response) is calculated to determine the potency of the compound.

Conclusion

The mechanism of action of 17α-hydroxyprogesterone acetate is primarily as an agonist of the progesterone receptor isoforms PR-A and PR-B. Its binding to these receptors initiates both classical genomic and rapid non-genomic signaling pathways, leading to the modulation of gene expression and cellular function. While it exhibits some affinity for the glucocorticoid receptor, this is significantly lower than its affinity for the progesterone receptor. The quantitative data on its binding and functional potency, along with the detailed experimental protocols provided, offer a comprehensive understanding of its molecular pharmacology for researchers and drug development professionals. This in-depth knowledge is essential for the rational use of OHPA and for the design of future progestogenic therapies.

References

Chemical and physical properties of 3,20-Dioxopregn-4-en-17-beta-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a synthetic progestin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and steroid hormone research. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and functions.

Chemical and Physical Properties

This compound, also known as 17α-hydroxyprogesterone acetate, is a synthetic pregnane steroid.[1] It is a derivative of progesterone and serves as a crucial intermediate in the synthesis of various steroid medications.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1]
Synonyms 17-(Acetyloxy)-pregn-4-ene-3,20-dione; 17-Hydroxypregn-4-ene-3,20-dione acetate; Hydroxyprogesterone acetate (OHPA); 17α-Acetoxyprogesterone[1]
CAS Number 17308-02-0
Molecular Formula C23H32O4[1]
Molecular Weight 372.5 g/mol
Appearance Solid
Melting Point 240-244 °C
Solubility Insoluble in water; Soluble in organic solvents such as chloroform and dichloromethane.

Experimental Protocols

Synthesis of 17α-acetoxy-pregn-4-ene-3,20-dione

A documented method for the synthesis of 17α-acetoxy-pregn-4-ene-3,20-dione involves the reaction of 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one with acetic acid in the presence of a mercury(II)-acetate catalyst.

Materials:

  • 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one

  • Acetic acid

  • Dimethyl formamide

  • Mercury(II)-acetate

  • Acetone

  • Hexane

  • Ice bath

  • Reaction vessel with stirring capability

  • Filtration apparatus

  • Drying oven

Procedure:

  • Under ice cooling, admix 12 ml of acetic acid with 5 ml of dimethyl formamide in a suitable reaction vessel.

  • To this mixture, add 1.00 g (2.4 mmoles) of 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one and 0.24 g of mercury(II)-acetate.

  • Stir the reaction mixture at a temperature of 80°C for 10 hours.

  • After the reaction is complete, pour the mixture into water.

  • Filter the separated crystalline substance, wash it with water, and then dry it. This yields the crude product.

  • For further purification, crystallize the product from a mixture of acetone and hexane.

This process is reported to yield approximately 0.75 g (84.6%) of 17α-acetoxy-pregn-4-ene-3,20-dione.

Purification of Progesterone and Related Steroids

A general method for the purification of progesterone, which can be adapted for this compound, involves dissolution, washing, and crystallization.

Materials:

  • Crude progesterone product

  • Ethyl acetate

  • Methanol

  • Sodium hypochlorite solution

  • Potassium carbonate solution

  • Water

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the crude progesterone product in ethyl acetate.

  • Add methanol and sodium hypochlorite solution to the ethyl acetate solution and stir uniformly. Allow the layers to separate.

  • To the ethyl acetate layer, add potassium carbonate solution, stir, and again allow the layers to separate.

  • Wash the ethyl acetate layer with water until it is neutral.

  • Concentrate the ethyl acetate layer using a rotary evaporator.

  • Cool the concentrated solution to induce crystallization.

  • Filter the crystals and dry them in an oven to obtain the high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of this compound can be performed using a reverse-phase HPLC method.

Instrumentation and Conditions:

  • Column: Newcrom R1 or a similar reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Detection: UV detector appropriate for the chromophore of the steroid.

This method is scalable and can be used for both analytical quantification and preparative separation for impurity isolation. It is also suitable for pharmacokinetic studies.

Biological Activity and Signaling Pathway

As a synthetic progestin, this compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR). It has been reported to have a higher affinity for the progesterone receptor isoforms A and B (IC50 = 16.8 nM and 12.6 nM, respectively) than its precursor, 17α-hydroxyprogesterone.[1]

The binding of a progestin like this compound to the progesterone receptor initiates a cascade of intracellular events. The progesterone receptor is a ligand-activated transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic signaling pathway is the primary mechanism through which progestins exert their physiological effects.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin This compound PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_Ligand PR-Ligand Complex PR->PR_Ligand Ligand Binding HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociation PR_HSP->HSP Dimer Dimerized PR-Ligand Complex PR_Ligand->Dimer Dimerization PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Translocation & Binding Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Progesterone Receptor Signaling Pathway.

Metabolism

Synthetic progestins like this compound undergo metabolism primarily in the liver. In vitro studies using liver microsomes have shown that 17α-acetoxyprogesterone is metabolized, although at a slower rate compared to progesterone itself. The introduction of the 17α-acetoxy group appears to confer some resistance to metabolic enzymes.[2] The primary metabolic pathways for progestins typically involve reduction and hydroxylation reactions, followed by conjugation to form more water-soluble compounds for excretion.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials (17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one, Acetic Acid, Catalyst) Reaction Synthesis Reaction (80°C, 10 hours) Start->Reaction Quenching Quenching with Water Reaction->Quenching Filtration1 Filtration & Washing Quenching->Filtration1 Crude Crude Product Filtration1->Crude Dissolution Dissolution in Ethyl Acetate Crude->Dissolution Washing Washing with Methanol/NaOCl & Potassium Carbonate Dissolution->Washing Concentration Concentration Washing->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration & Drying Crystallization->Filtration2 Pure High-Purity Product Filtration2->Pure

Caption: Synthesis and Purification Workflow.

References

The Progestin Compound 3,20-Dioxopregn-4-en-17-beta-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a synthetic progestin also known as 17α-hydroxyprogesterone acetate (OHPA). The document details its chemical properties, mechanism of action as a progesterone receptor agonist, and summarizes available quantitative data on its receptor binding affinity. Furthermore, this guide presents detailed experimental protocols for key assays relevant to its characterization as a progestin, including a competitive progesterone receptor binding assay. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biological context and laboratory application. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive biology.

Introduction

This compound, more commonly referred to as 17α-hydroxyprogesterone acetate (OHPA), is a synthetic pregnane steroid derived from progesterone.[1] As a progestin, it mimics the activity of endogenous progesterone by binding to and activating progesterone receptors (PRs). This activity forms the basis of its application in various clinical contexts related to hormonal regulation. This document aims to provide a detailed technical resource on the core aspects of this compound for a scientific audience.

Chemical Properties and Synonyms

A clear understanding of the fundamental chemical characteristics of this compound is essential for its study and application.

PropertyValueReference
Chemical Formula C₂₃H₃₂O₄[1]
Molar Mass 372.505 g/mol [1]
Appearance Solid[2]
Melting Point ~195 - 198 °C[2]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane[2]
Stability Stable under normal conditions; sensitive to light and air over time[2]

Synonyms:

  • 17α-Hydroxyprogesterone acetate (OHPA)[1]

  • Hydroxyprogesterone acetate[1]

  • 17α-Acetoxyprogesterone[1]

  • Acetoxyprogesterone[1]

  • 17α-Hydroxypregn-4-ene-3,20-dione 17α-acetate[1]

  • 17α-Acetoxypregn-4-ene-3,20-dione[1]

Mechanism of Action: A Progesterone Receptor Agonist

The primary mechanism of action for this compound is its function as an agonist of the progesterone receptors, PR-A and PR-B.[1] Upon binding, it modulates the expression of progesterone-responsive genes, eliciting a physiological response similar to that of natural progesterone.

Progestin Signaling Pathways

Progestin signaling is predominantly mediated through the classical genomic pathway involving nuclear progesterone receptors. However, non-genomic pathways have also been described.

Classical (Genomic) Pathway:

  • Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm or nucleus.

  • Receptor Dimerization and Translocation: Ligand binding induces a conformational change in the PR, leading to its dimerization and translocation into the nucleus.

  • DNA Binding and Gene Transcription: The ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Modulation of Gene Expression: This binding event recruits co-activators or co-repressors, ultimately leading to an increase or decrease in the transcription of progesterone-responsive genes.

Non-Genomic Pathway:

Some progestins can also initiate rapid signaling events from the cell membrane, often through interactions with membrane-associated PRs. These pathways can activate intracellular signaling cascades involving kinases such as Src and MAPK, leading to more immediate cellular responses.

progestin_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin 3,20-Dioxopregn-4-en- 17-beta-yl acetate PR Progesterone Receptor (PR) Progestin->PR Binding Src Src Kinase Progestin->Src Non-genomic (membrane PR) PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation & DNA Binding MAPK MAPK Pathway Src->MAPK MAPK->PR Phosphorylation Gene Target Gene Transcription PRE->Gene Modulation of Transcription

Canonical and non-canonical progestin signaling pathways.

Quantitative Data

The progestational activity of this compound has been quantified through receptor binding assays.

ParameterValueReceptor IsoformReference
IC₅₀ 16.8 nMProgesterone Receptor A (PR-A)[1]
IC₅₀ 12.6 nMProgesterone Receptor B (PR-B)[1]
Relative Binding Affinity (vs. Progesterone) ~50%Progesterone Receptor (general)[1]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on established methods for characterizing progestin compounds.

Competitive Progesterone Receptor Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for receptor binding. The following protocol is adapted from a study that evaluated 17α-hydroxyprogesterone acetate.[2]

Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor.

Materials:

  • Test compound: this compound

  • Radiolabeled ligand: [³H]progesterone

  • Unlabeled competitor: Progesterone (for standard curve)

  • Receptor source: Cytosol from Sf9 cells expressing recombinant human PR-A or PR-B, or cytosol from the uterus of estradiol-primed immature rabbits.[2]

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)

  • Protease inhibitors

  • Scintillation fluid

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Prepare cytosol containing the progesterone receptor from the chosen source as previously described.[2]

  • Incubation: In microcentrifuge tubes, incubate the receptor-containing cytosol with a fixed concentration of [³H]progesterone (e.g., 6.8 nM).[2]

  • Competition: To separate sets of tubes, add increasing concentrations of either the unlabeled progesterone (for the standard curve) or the test compound, this compound.

  • Incubation Conditions: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value for both the unlabeled progesterone and the test compound.

    • Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100

experimental_workflow_binding_assay prep Prepare PR-containing Cytosol incubate Incubate Cytosol with [³H]progesterone and Competitor prep->incubate separate Separate Bound from Free Ligand incubate->separate competitor Competitors: - Unlabeled Progesterone - Test Compound competitor->incubate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Plot Competition Curve - Determine IC₅₀ - Calculate RBA quantify->analyze

Workflow for a competitive progesterone receptor binding assay.
In Vivo Progestational Activity Assay (Clauberg Test)

While a specific, detailed protocol for an in vivo assay of this compound was not found in the reviewed literature, the Clauberg test is a classical and widely accepted method for determining the progestational activity of a compound. The following is a generalized protocol for this assay.

Objective: To assess the ability of this compound to induce endometrial proliferation in an animal model.

Model: Immature female rabbits.

Procedure:

  • Priming: Prime immature female rabbits with daily injections of estradiol for approximately 6 days to induce proliferation of the uterine endometrium.

  • Treatment: Following the estrogen priming phase, administer the test compound, this compound, daily for 5 days. A vehicle control group and a positive control group (treated with progesterone) should be included.

  • Tissue Collection: On the day after the final treatment, humanely euthanize the animals and collect the uteri.

  • Histological Analysis: Fix the uterine tissue in an appropriate fixative (e.g., 10% neutral buffered formalin), embed in paraffin, and section. Stain the sections with hematoxylin and eosin.

  • Evaluation: Examine the endometrial sections microscopically for the degree of glandular proliferation. The response is typically scored on a graded scale (e.g., the McPhail scale from +1 to +4), where a higher score indicates a greater progestational effect.

  • Data Analysis: Compare the scores of the test compound group to the vehicle and positive control groups to determine its relative progestational potency.

Conclusion

This compound is a synthetic progestin that exerts its biological effects through the activation of progesterone receptors. Its binding affinity for both PR-A and PR-B has been quantified, demonstrating a significant interaction with these key mediators of progestational signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar compounds. This technical guide serves as a foundational resource for scientists and researchers, consolidating key information to support ongoing and future research in the field of reproductive pharmacology and drug development.

References

The Biological Activity of Synthetic Pregnane Steroids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of synthetic pregnane steroids. It delves into their mechanisms of action, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in steroid chemistry, pharmacology, and drug development.

Introduction to Synthetic Pregnane Steroids

Pregnane steroids, a class of C21 steroids, are fundamental signaling molecules in vertebrates.[1] Synthetic pregnane steroids are structurally modified analogs of endogenous pregnanes, designed to optimize therapeutic properties such as potency, selectivity, and pharmacokinetic profiles.[2] These synthetic derivatives have found widespread application in medicine, most notably as progestins in hormonal contraceptives and hormone replacement therapy.[3] Beyond their reproductive effects, synthetic pregnanes exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroactive properties, primarily through their interaction with nuclear receptors and other cellular targets.[4][5]

Mechanisms of Action

The biological effects of synthetic pregnane steroids are primarily mediated through two main pathways: genomic and non-genomic signaling.

Genomic Signaling via Nuclear Receptors

The classical mechanism of action for many synthetic pregnane steroids involves direct binding to and modulation of nuclear receptors, which are ligand-activated transcription factors.[6] This interaction leads to the regulation of target gene expression, a process that is relatively slow, taking hours to days to manifest. Key nuclear receptors targeted by synthetic pregnane steroids include:

  • Progesterone Receptor (PR): Synthetic progestins are designed to interact with PR, mimicking or antagonizing the effects of endogenous progesterone.[7] This interaction is central to their use in contraception and hormone therapy.[3]

  • Androgen Receptor (AR): Some synthetic progestins exhibit cross-reactivity with the AR, leading to either androgenic or anti-androgenic effects.[8][9] The selectivity for PR over AR is a critical factor in the development of newer generation progestins with reduced androgenic side effects.[10]

  • Pregnane X Receptor (PXR): PXR is a key xenobiotic sensor that regulates the expression of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[11][12][13] Many synthetic pregnane steroids are potent activators of PXR, which can lead to significant drug-drug interactions.[14][15]

  • Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR): Some synthetic pregnanes can also interact with GR and MR, leading to glucocorticoid or mineralocorticoid activities.[7]

Non-Genomic Signaling Pathways

In addition to genomic signaling, synthetic pregnane steroids can elicit rapid biological responses through non-genomic pathways.[6][16] These effects are initiated at the cell membrane or within the cytoplasm and do not require gene transcription.[2][6][17] Key non-genomic signaling cascades activated by synthetic pregnanes include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[6][17] These rapid signaling events can influence a variety of cellular processes, including cell proliferation, apoptosis, and migration.[6][17]

Quantitative Biological Data

The following tables summarize the quantitative biological activities of various synthetic pregnane steroids, providing a comparative overview of their potencies and selectivities.

Table 1: Receptor Binding Affinities of Synthetic Progestins

ProgestinRelative Binding Affinity (RBA) to Progesterone Receptor (%) [Progesterone = 100%]Relative Binding Affinity (RBA) to Androgen Receptor (%) [DHT = 100%]Reference(s)
NorgestimateSimilar to Progesterone0.3 - 2.5[8][18]
3-keto norgestimate~5000.3 - 2.5[8][18]
Levonorgestrel~50011.8 - 22.0[8][18]
Gestodene~90011.8 - 22.0[8][18]
3-keto-desogestrel~90011.8 - 22.0[8][18]
NorethisteroneLower than gestodene and levonorgestrelLower than gestodene and levonorgestrel[18]

Table 2: In Vitro Cytotoxicity of Synthetic Pregnane Steroids against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference(s)
BrassinolideH69 (small-cell lung cancer)1.0[4]
BrassinolideVPA17 (small-cell lung cancer)1.0[4]
Stigmastadiene phytosterolHeLa (cervical cancer)22.44[4]
Polyoxygenated steroid 4722Rv1 (prostate cancer)64.4 ± 14.9[4]
Pregnenolone Derivative 1SKLU-1 (lung cancer)13.1 ± 1.2[19]
Pregnenolone Derivative 2SKLU-1 (lung cancer)12.8 ± 0.5[19]
Aglaiasterol BMCF-7 (breast cancer)228[20]
20β-hydroxy-5αH-pregnan-3-oneMCF-7 (breast cancer)568.76[20]
Pachylenone AMCF-7 (breast cancer)768.73[20]

Table 3: PXR Activation by Synthetic Pregnane Steroids

CompoundAssay SystemEC50 (µM)Reference(s)
RifampicinHepG2-CYP3A4-hPXR3.5[15]
RitonavirhPXR activation assay4[15]
FelodipinePXR reporter assay~1.0[21]
AmlodipinePXR reporter assay~2.5[21]
ManidipinePXR reporter assay~6.5[21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of synthetic pregnane steroids.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[22] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthetic pregnane steroids in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][23]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Receptor Binding (Competitive Radioligand Binding Assay)

This assay measures the affinity of a synthetic pregnane steroid for a specific receptor by competing with a radiolabeled ligand.[3][24][25][26]

Protocol:

  • Receptor Preparation: Prepare a source of the target receptor, such as a tissue homogenate (e.g., rat uterine cytosol for PR) or cell membranes from cells overexpressing the receptor.[25][27] Determine the protein concentration of the preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Receptor preparation (e.g., 50-100 µg of protein).[27]

    • A fixed concentration of the radiolabeled ligand (e.g., ³H-progesterone for PR).

    • Varying concentrations of the unlabeled synthetic pregnane steroid (competitor).

    • For determining non-specific binding, add a high concentration of an unlabeled ligand known to bind to the receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[25]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[25] Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[25]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

PXR Transactivation (Reporter Gene Assay)

This cell-based assay measures the ability of a synthetic pregnane steroid to activate PXR and induce the transcription of a reporter gene.[28][29][30][31][32]

Protocol:

  • Cell Culture: Use a stable cell line that expresses human PXR and contains a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[32]

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic pregnane steroid. Include a known PXR agonist (e.g., rifampicin) as a positive control and a vehicle control.[32]

  • Incubation: Incubate the cells for 24 to 48 hours to allow for PXR activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein (e.g., luciferase).

  • Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[29]

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., from a parallel MTT assay or a co-expressed control reporter). Calculate the fold induction of reporter activity relative to the vehicle control. Plot the fold induction against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).[32]

5α-Reductase Inhibition Assay

This assay determines the ability of a synthetic pregnane steroid to inhibit the 5α-reductase enzyme, which converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[19][33][34][35]

Protocol:

  • Enzyme Preparation: Prepare a source of 5α-reductase, such as rat liver or prostate microsomes.[35]

  • Assay Mixture: In a reaction tube, combine the enzyme preparation, a buffer at the optimal pH for the enzyme (e.g., pH 6.5), and the synthetic pregnane steroid at various concentrations.[33]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).[33]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone (often radiolabeled, e.g., [³H]testosterone), and the cofactor, NADPH.[34]

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).[33][34]

  • Reaction Termination: Stop the reaction, for example, by adding acid.[33]

  • Product Quantification: Separate the product (DHT) from the substrate (testosterone) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of DHT formed, for instance, by measuring its radioactivity.[19] Alternatively, a spectrophotometric method can be used to measure the remaining testosterone.[33]

  • Data Analysis: Calculate the percentage of inhibition of 5α-reductase activity at each concentration of the synthetic steroid. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.[34]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of synthetic pregnane steroids.

Signaling Pathways

PXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic Pregnane\nSteroid Synthetic Pregnane Steroid PXR PXR Synthetic Pregnane\nSteroid->PXR Binds RXR RXR PXR->RXR Heterodimerizes HSP90 HSP90 PXR->HSP90 Dissociates Corepressors Corepressors PXR->Corepressors Dissociates PXRE PXR Response Element PXR->PXRE Binds RXR->PXRE Binds Coactivators Coactivators PXRE->Coactivators Recruits TargetGenes Target Gene Transcription (e.g., CYP3A4, MDR1) Coactivators->TargetGenes Initiates

Caption: PXR Genomic Signaling Pathway.

Non_Genomic_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm mPR Membrane Progesterone Receptor G_Protein G_Protein mPR->G_Protein Synthetic Pregnane\nSteroid Synthetic Pregnane Steroid Synthetic Pregnane\nSteroid->mPR Src Src G_Protein->Src PI3K PI3K Src->PI3K Raf Raf Src->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Rapid Cellular Responses ERK->Cellular_Response Akt->Cellular_Response

Caption: Non-Genomic Signaling Cascade.

Experimental Workflows

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Synthetic Steroid A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Experimental Workflow.

Binding_Assay_Workflow A Prepare Receptor (e.g., Uterine Cytosol) B Incubate Receptor with Radioligand & Competitor A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Plot Competition Curve D->E F Determine IC50 and Ki E->F

Caption: Radioligand Binding Assay Workflow.

In Vivo Models

Preclinical evaluation of synthetic pregnane steroids often involves in vivo animal models to assess their efficacy and safety.

  • Anxiety Models: The anxiolytic effects of synthetic pregnane steroids can be evaluated in rodent models such as the open field test and the elevated plus maze.[36][37] In these models, an increase in exploratory behavior in the open arms of the maze or the center of the open field is indicative of an anxiolytic effect.

  • Progestational and Androgenic Activity: The progestational activity of synthetic progestins is often assessed by their ability to stimulate the endometrium in rabbits.[8] Androgenic activity can be determined by measuring the stimulation of prostate growth in rats.[8]

  • Neuroprotection: The neuroprotective effects of synthetic pregnane steroids can be studied in models of excitotoxic neuronal damage in rats, where the steroid is administered prior to the induction of neuronal injury.[37] Behavioral outcomes, such as performance in a maze, can be used to assess cognitive function and the extent of neuroprotection.[37]

Conclusion

Synthetic pregnane steroids represent a diverse and pharmacologically important class of molecules. Their biological activities are multifaceted, ranging from the well-established modulation of nuclear receptors in reproductive endocrinology to the intricate regulation of xenobiotic metabolism and rapid non-genomic signaling. A thorough understanding of their structure-activity relationships, quantitative biological effects, and the experimental methodologies used for their characterization is crucial for the continued development of novel and improved therapeutic agents. This technical guide provides a foundational resource for researchers and professionals in this dynamic field, facilitating further exploration and innovation in the realm of synthetic pregnane steroid biology.

References

The Progestin Frontier: A Technical Guide to the Structure-Activity Relationship of 17-Acetoxyprogesterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a key steroid hormone, plays a pivotal role in the female reproductive system. Its synthetic analogs, known as progestins, have been instrumental in the development of hormonal contraceptives and hormone replacement therapies. Among these, derivatives of 17-acetoxyprogesterone form a significant class of orally active progestins. The addition of the 17α-acetoxy group to the progesterone backbone marked a significant advancement, enhancing both the potency and oral bioavailability of these compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 17-acetoxyprogesterone derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative effects of structural modifications on biological activity, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Core Structure and Key Derivatives

The foundational structure for this class of compounds is 17α-acetoxyprogesterone. Modifications to this core structure, particularly at the C6 and C16 positions, as well as the introduction of unsaturation in the B-ring, have led to the development of several clinically important progestins. These include:

  • Medroxyprogesterone Acetate (MPA): Characterized by a 6α-methyl group.

  • Megestrol Acetate (MGA): Features a 6-methyl group and a double bond at C6.

  • Chlormadinone Acetate (CMA): Contains a chloro substituent at the C6 position and a double bond at C6.

  • Cyproterone Acetate (CPA): A derivative of chlormadinone acetate with a 1α,2α-methylene bridge.

Structure-Activity Relationship (SAR)

The biological activity of 17-acetoxyprogesterone derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. These structural modifications influence the binding affinity for the progesterone receptor (PR) and other steroid receptors, as well as the pharmacokinetic properties of the molecules.

Substitutions at the C6 Position

Modifications at the C6 position of the steroid nucleus have a profound impact on progestational activity.

  • 6α-Methyl Group: The introduction of a 6α-methyl group, as seen in medroxyprogesterone acetate, generally enhances progestational activity. This is attributed to both steric and electronic effects that improve receptor binding and increase metabolic stability.

  • 6-Methyl Group and C6-C7 Unsaturation: The combination of a 6-methyl group and a double bond between C6 and C7, characteristic of megestrol acetate and chlormadinone acetate, further potentiates progestational activity. This modification introduces planarity to the B-ring, which can favorably influence receptor interaction.

  • 6-Chloro Group: The presence of a chloro group at the C6 position, as in chlormadinone acetate, significantly increases progestational potency.

Modifications at Other Positions
  • 17α-Acetoxy Group: This group is crucial for the high oral activity of this class of progestins. It protects the 17α-hydroxyl group from metabolic oxidation, thereby increasing the compound's half-life.

  • 1α,2α-Methylene Bridge: The cyclopropane ring fused to the A-ring in cyproterone acetate contributes to its potent anti-androgenic activity, in addition to its progestational effects.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of various 17-acetoxyprogesterone derivatives.

Table 1: Relative Binding Affinity (RBA) for Progesterone and Glucocorticoid Receptors [1]

CompoundrhPR-B RBA (%)rhPR-A RBA (%)Rabbit PR RBA (%)Rabbit GR RBA (%)
Progesterone1001001001.1
17α-Hydroxyprogesterone (17-OHP)1110.1
17α-Hydroxyprogesterone caproate (17-OHPC)2630284
17α-Hydroxyprogesterone acetate (17-OHPA)1201301500.3

RBA was calculated as (IC50 of standard / IC50 of competitor) x 100. Progesterone was the standard for PR and dexamethasone for GR.

Table 2: Relative Oral Progestational Activity of Substituted 17α-Acetoxyprogesterones

CompoundRelative Oral Progestational Activity
17α-Acetoxyprogesterone1
Medroxyprogesterone acetate125
Megestrol acetate100
Chlormadinone acetate400

Activity is relative to 17α-acetoxyprogesterone.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 17-acetoxyprogesterone derivatives and the biological assays used to evaluate their progestational activity.

Synthesis of Key Derivatives

1. Synthesis of Chlormadinone Acetate [2]

  • Step 1: Acetylation of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione.

    • In a three-necked round-bottom flask, 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione is suspended in 1000 mL of glacial acetic acid.

    • Under stirring, 50 g of acetic anhydride and 2 g of p-toluenesulfonic acid are added.

    • The mixture is slowly heated to 40-45°C and maintained at this temperature for 8-12 hours with continuous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Neutralization and Concentration.

    • After the reaction is complete, the mixture is cooled, and 10 mL of 30% sodium hydroxide solution is added to neutralize the p-toluenesulfonic acid.

    • The mixture is then concentrated under reduced pressure to recover 85-90% of the glacial acetic acid.

  • Step 3: Crystallization and Purification.

    • To the concentrated mixture, 600 mL of tap water is added, and the solution is cooled to 10-15°C.

    • The mixture is stirred for 2-3 hours to induce crystallization.

    • The crude product is collected by filtration and washed with deionized water until the washings are neutral.

    • The crude chlormadinone acetate is dried in a vacuum oven at a temperature below 70°C.

    • The crude product is then dissolved in ethanol and decolorized with activated charcoal. Recrystallization from ethanol yields pure chlormadinone acetate.

Biological Assays

1. Progesterone Receptor Competitive Binding Assay [3]

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.

  • Materials:

    • Test compound (e.g., 17-acetoxyprogesterone derivative)

    • Radiolabeled ligand (e.g., [³H]-Promegestone)

    • Progesterone Receptor source (e.g., calf uterus cytosol or breast cancer cell lysates)

    • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Dextran-coated charcoal

    • Scintillation fluid and counter

  • Protocol:

    • Preparation of Receptor Cytosol: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain a cytosolic fraction containing the progesterone receptors.

    • Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of [³H]-Promegestone with increasing concentrations of the unlabeled test compound and the receptor preparation. Include a control with no unlabeled competitor for total binding and a control with a large excess of unlabeled competitor for non-specific binding.

    • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [³H]-Promegestone. Centrifuge to pellet the charcoal.

    • Quantification: Transfer the supernatant containing the bound [³H]-Promegestone to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of the unlabeled test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Dual-Luciferase Reporter Gene Assay [4][5][6][7][8]

This assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

  • Materials:

    • Mammalian cell line stably expressing the human progesterone receptor and a progesterone-responsive reporter construct (e.g., containing a luciferase gene downstream of a progesterone response element).

    • A control vector expressing a second reporter (e.g., Renilla luciferase) for normalization.

    • Cell culture medium and supplements.

    • Test compound.

    • Dual-luciferase assay reagents.

    • Luminometer.

  • Protocol:

    • Cell Culture and Transfection: Culture the cells in appropriate medium. If not using a stable cell line, co-transfect the cells with the progesterone receptor expression vector, the progesterone-responsive reporter vector, and the normalization control vector.

    • Compound Treatment: Plate the cells in a multi-well plate and treat with various concentrations of the test compound or a vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

    • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

    • Luciferase Assay:

      • Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence.

      • Add the Renilla luciferase substrate (which also quenches the firefly luciferase activity) and measure the luminescence.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ value.

3. In Vivo Progestational Activity Assay (Rabbit Endometrial Proliferation Assay)

This assay is a modification of the classical Clauberg test and evaluates the ability of a compound to induce endometrial proliferation in immature female rabbits.

  • Animals: Immature female rabbits.

  • Protocol:

    • Priming: Prime the rabbits with a daily subcutaneous injection of estradiol benzoate for 6 days to induce endometrial proliferation.

    • Treatment: Following the priming period, administer the test compound orally or subcutaneously for 5 consecutive days. A control group should receive the vehicle only.

    • Tissue Collection: On the day after the last treatment, euthanize the animals and collect the uteri.

    • Histological Evaluation: Fix the uterine tissue in formalin, embed in paraffin, and prepare histological sections. Stain the sections with hematoxylin and eosin.

    • Scoring: Evaluate the degree of endometrial proliferation and glandular development under a microscope using a standardized scoring system (e.g., the McPhail scale).

    • Data Analysis: Compare the scores of the treated groups to the control group to determine the progestational activity of the test compound.

Signaling Pathways of 17-Acetoxyprogesterone Derivatives

17-Acetoxyprogesterone derivatives exert their effects primarily by binding to and activating the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, exists as two main isoforms, PR-A and PR-B, which can mediate different biological responses. The activation of PR initiates both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin 17-Acetoxyprogesterone Derivative PR_complex PR-HSP Complex (Inactive) Progestin->PR_complex Binds HSP HSP PR_complex->HSP Dissociation PR_active Activated PR (Dimer) PR_complex->PR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocation & Binding Nucleus Nucleus Transcription Transcription (mRNA synthesis) PRE->Transcription Initiates Translation Translation (Protein synthesis) Transcription->Translation Response Biological Response Translation->Response

Genomic signaling pathway of 17-acetoxyprogesterone derivatives.
Non-Genomic Signaling Pathway

In addition to the genomic pathway, progestins can elicit rapid cellular responses through non-genomic signaling cascades initiated at the cell membrane.

Non_Genomic_Signaling_Pathway cluster_membrane Cell Membrane Progestin 17-Acetoxyprogesterone Derivative mPR Membrane PR (mPR) Progestin->mPR Binds G_protein G-protein mPR->G_protein Activates Kinase_cascade Kinase Cascade (e.g., MAPK/ERK) G_protein->Kinase_cascade Activates Ion_channels Ion Channels G_protein->Ion_channels Modulates Cellular_response Rapid Cellular Response Kinase_cascade->Cellular_response Ca_influx Ca2+ Influx Ion_channels->Ca_influx Ca_influx->Cellular_response

Non-genomic signaling pathway of 17-acetoxyprogesterone derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of the progestational activity of novel 17-acetoxyprogesterone derivatives.

Experimental_Workflow Start Synthesis of Novel Derivatives Binding_Assay Progesterone Receptor Binding Assay Start->Binding_Assay Screen for Receptor Affinity Functional_Assay In Vitro Functional Assay (e.g., Reporter Gene Assay) Binding_Assay->Functional_Assay Determine Functional Potency In_Vivo_Assay In Vivo Progestational Activity Assay (Rabbit) Functional_Assay->In_Vivo_Assay Evaluate In Vivo Efficacy ADME_Tox ADME/Tox Studies In_Vivo_Assay->ADME_Tox Assess Pharmacokinetics & Safety Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Candidate Preclinical Candidate ADME_Tox->Candidate Select Candidate Lead_Optimization->Start Iterative Design

General experimental workflow for the evaluation of novel 17-acetoxyprogesterone derivatives.

Conclusion

The 17-acetoxyprogesterone scaffold has proven to be a versatile platform for the development of potent and orally active progestins. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at key positions on the steroid nucleus in modulating biological activity. A thorough understanding of these SAR principles, coupled with the robust experimental protocols outlined, is essential for the rational design and development of novel progestins with improved therapeutic profiles. The continued exploration of the intricate signaling pathways activated by these compounds will undoubtedly open new avenues for therapeutic intervention in a range of hormonal disorders.

References

Discovery and history of 3,20-Dioxopregn-4-en-17-beta-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 17α-Hydroxyprogesterone Acetate

Disclaimer: Information regarding the specific stereoisomer "3,20-Dioxopregn-4-en-17-beta-yl acetate" (CAS 17308-02-0) is limited primarily to chemical supplier listings.[1][2][3][4] There is a notable absence of in-depth scientific literature detailing its specific discovery, history, biological signaling pathways, and associated experimental protocols. This guide will, therefore, focus on the closely related, extensively studied, and clinically significant compound, 17α-hydroxyprogesterone acetate (OHPA), also known as acetoxyprogesterone.

Introduction

17α-Hydroxyprogesterone acetate (OHPA), chemically known as 17α-acetoxypregn-4-ene-3,20-dione, is a synthetic, orally active progestin.[5] It is a derivative of the endogenous steroid hormone progesterone and is the acetate ester of 17α-hydroxyprogesterone (17α-OHP).[5][6] OHPA serves as a foundational molecule for several other clinically important progestins, including medroxyprogesterone acetate, megestrol acetate, and cyproterone acetate.[5] This document provides a comprehensive overview of its history, mechanism of action, and the experimental methodologies used in its evaluation.

Discovery and History

OHPA was first discovered in 1953 and was introduced for medical use by 1956.[5] Its development was part of a broader wave of research in the mid-20th century focused on synthesizing modified steroid hormones with improved oral bioavailability and specific therapeutic effects. It has been used in various clinical applications, including the treatment of gynecological disorders such as secondary amenorrhea, functional uterine bleeding, and dysmenorrhea.[5] OHPA was also reportedly used in some early formulations of sequential combined oral contraceptives.[5]

Mechanism of Action: Progesterone Receptor Signaling

As a progestin, the primary mechanism of action for OHPA is agonism of the progesterone receptor (PR).[5] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different regulatory functions. The binding of OHPA to these receptors initiates a signaling cascade that modulates gene expression in target tissues.

The canonical signaling pathway is as follows:

  • Ligand Binding: OHPA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm or nucleus.

  • Receptor Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

  • Nuclear Translocation & DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Gene Transcription: The complex recruits co-activators or co-pressors, leading to the modulation (activation or repression) of gene transcription, which results in the physiological effects of the progestin.

Caption: Canonical signaling pathway of 17α-Hydroxyprogesterone Acetate via the Progesterone Receptor.

Quantitative Data

OHPA is considered a progestin of relatively low potency compared to its derivatives.[5] Its biological activity has been quantified in various studies, particularly concerning its binding affinity for the progesterone receptor.

ParameterSpecies / SystemValueReference CompoundReference Value
Receptor Binding Affinity (RBA) for PR Human~50% of ProgesteroneProgesterone100%
Progestational Potency (Clauberg test) Rabbit100-fold less potentMedroxyprogesterone Acetate100
Progestational Potency (Clauberg test) Rabbit400-fold less potentChlormadinone Acetate400
Progestational Potency (Clauberg test) Rabbit1,200-fold less potentCyproterone Acetate1200

Table 1: Comparative quantitative data on the biological activity of 17α-Hydroxyprogesterone Acetate. Data synthesized from animal assay reports.[5]

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This protocol outlines a standard method for determining the relative binding affinity of a test compound (e.g., OHPA) for the progesterone receptor.

Objective: To quantify the ability of OHPA to displace a radiolabeled progestin from the human progesterone receptor (hPR).

Materials:

  • Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells).

  • Radioligand: [³H]-Promegestone (R5020).

  • Test Compound: 17α-Hydroxyprogesterone Acetate (OHPA).

  • Reference Compound: Unlabeled Progesterone.

  • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Multi-well plates.

Methodology:

  • Preparation: Prepare serial dilutions of OHPA and unlabeled progesterone (for standard curve) in the assay buffer.

  • Incubation: In multi-well plates, incubate a fixed concentration of hPR with a fixed concentration of [³H]-R5020 in the presence of varying concentrations of either OHPA or unlabeled progesterone. Include wells for total binding (hPR + radioligand only) and non-specific binding (hPR + radioligand + large excess of unlabeled progesterone).

  • Equilibration: Allow the reaction to incubate to equilibrium (e.g., 18 hours at 4°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

  • Washing: Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to the reference compound (Progesterone).

Radioligand Binding Assay Workflow Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of OHPA & Progesterone B1 Incubate hPR + [³H]-R5020 with Test Compounds A1->B1 A2 Prepare hPR, [³H]-R5020, and Assay Buffer A2->B1 B2 Equilibrate (e.g., 18h at 4°C) B1->B2 B3 Vacuum Filtration (Separate Bound/Free) B2->B3 B4 Wash Filters B3->B4 C1 Scintillation Counting (Measure Radioactivity) B4->C1 C2 Calculate Specific Binding & Plot Inhibition Curve C1->C2 C3 Determine IC₅₀ and Relative Binding Affinity C2->C3

Caption: Experimental workflow for determining progesterone receptor binding affinity.

Conclusion

17α-Hydroxyprogesterone acetate is a historically significant synthetic progestin that has played a role in gynecological therapy and served as a precursor for more potent derivatives. Its function is mediated primarily through the progesterone receptor, modulating gene expression in target tissues. While its potency is lower than many of its successors, the principles of its action and the methodologies used for its characterization remain fundamental to steroid hormone research and drug development.

References

An In-depth Technical Guide to 3,20-Dioxopregn-4-en-17-beta-yl acetate (CAS Number 17308-02-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3,20-Dioxopregn-4-en-17-beta-yl acetate. It is important to note that peer-reviewed data specifically for this beta-isomer is limited. Therefore, this guide also includes information on the closely related alpha-isomer and the parent compound, progesterone, to provide a foundational understanding of its expected properties and biological activities. All data derived from related compounds are clearly indicated.

Introduction

This compound, also known as 17-beta-acetoxyprogesterone, is a steroid derivative belonging to the pregnane class. Its chemical structure is closely related to that of progesterone, a key endogenous steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The addition of an acetate group at the 17-beta position modifies its physicochemical properties and may influence its biological activity. This guide summarizes the available chemical, physical, and potential biological data for this compound, providing a resource for researchers in steroid chemistry and pharmacology.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table includes data from supplier specifications and calculated values, alongside experimentally determined values for the related and well-characterized compound, 17-alpha-acetoxyprogesterone, for comparison.

PropertyThis compound (CAS: 17308-02-0)17-alpha-Acetoxyprogesterone (CAS: 302-23-8)
Molecular Formula C23H32O4[1]C23H32O4
Molecular Weight 372.5 g/mol [1]372.51 g/mol
Melting Point ~195 - 198 °C (supplier data)244 - 248 °C
LogP 3.55 (calculated)Not Available
Solubility Insoluble in water; Soluble in chloroform, dichloromethane (supplier data)Soluble in Chloroform
Appearance Solid (supplier data)White to off-white crystalline powder
EINECS Number 241-337-5[1]206-119-6

Synthesis and Characterization

Synthesis

Hypothetical Synthetic Workflow:

synthesis_workflow start 17-beta-hydroxyprogesterone reagent Acetic Anhydride / Pyridine start->reagent Acetylation product This compound reagent->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Caption: Hypothetical synthesis of the target compound.

Characterization

Characterization of the final product would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise structure, including the stereochemistry at the 17-position.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and ester functionalities, as well as the C-O stretching of the acetate group.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound. A mobile phase containing acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) is suitable for the separation of this and related steroids[2].

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the current body of scientific literature. However, based on its structural similarity to progesterone and other progestins, it is anticipated to interact with progesterone receptors and potentially modulate downstream signaling pathways.

Progesterone Receptor Binding

Progestins exert their biological effects primarily through binding to and activating nuclear progesterone receptors (PR-A and PR-B). This leads to the regulation of target gene expression. It is plausible that this compound would exhibit some affinity for these receptors.

Non-Genomic Signaling Pathways

Progesterone and certain synthetic progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors or by modulating the activity of intracellular signaling molecules. A key pathway implicated in progestin signaling is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway.

Interestingly, studies have shown that different progestins can have divergent effects on this pathway. For instance, while both progesterone and the synthetic progestin medroxyprogesterone acetate (MPA) can activate ERK, only progesterone appears to promote the translocation of phosphorylated ERK to the nucleus, a step often associated with neuroprotective effects.

Generalized Progesterone Signaling Pathways:

progesterone_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., 17-beta-acetoxyprogesterone) mPR Membrane PR Progestin->mPR nPR Nuclear PR Progestin->nPR Src Src mPR->Src Rapid Non-genomic nPR_dimer PR Dimer nPR->nPR_dimer Genomic MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Src->MAPK_cascade pERK p-ERK MAPK_cascade->pERK pERK_nucleus p-ERK pERK->pERK_nucleus PRE Progesterone Response Element nPR_dimer->PRE Gene_expression Gene Expression PRE->Gene_expression Transcription_factors Transcription Factors pERK_nucleus->Transcription_factors Transcription_factors->Gene_expression

Caption: Potential signaling pathways for progestins.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for characterizing the biological activity of this compound.

Progesterone Receptor Binding Assay

This assay determines the affinity of the test compound for the progesterone receptor.

Principle: A competitive binding assay is performed using a source of progesterone receptors (e.g., cytosol from T47D breast cancer cells or recombinant human PR), a radiolabeled progestin (e.g., [³H]progesterone), and varying concentrations of the unlabeled test compound.

Methodology:

  • Receptor Preparation: Prepare cytosol from a suitable cell line (e.g., T47D) known to express high levels of progesterone receptors.

  • Incubation: Incubate the receptor preparation with a fixed concentration of radiolabeled progesterone and a range of concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

MAPK/ERK Activation Assay (Western Blot)

This assay is used to determine if the compound can induce the phosphorylation of ERK, a key event in the MAPK signaling cascade.

Principle: Western blotting is used to detect the phosphorylated form of ERK (p-ERK) in cell lysates after treatment with the test compound.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF-7 breast cancer cells or a neuronal cell line) and treat with various concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe a separate membrane or the same stripped membrane with an antibody for total ERK as a loading control.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative increase in ERK phosphorylation compared to untreated controls.

Experimental Workflow for Western Blot:

western_blot_workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-p-ERK or anti-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for MAPK/ERK activation assay.

Toxicology and Safety

Specific toxicological data for this compound is not available. As a steroid hormone derivative, it should be handled with care, assuming it may have hormonal activity. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

Conclusion

This compound is a progesterone derivative with limited characterization in the public domain. Based on its structure, it is expected to possess progestogenic activity, potentially mediated through both genomic and non-genomic signaling pathways. Further research is required to fully elucidate its physicochemical properties, biological activity, and safety profile. The experimental protocols outlined in this guide provide a framework for such investigations. Researchers are advised to exercise caution and to perform thorough characterization of this compound before its use in biological systems.

References

The Synthetic Progestin 3,20-Dioxopregn-4-en-17-beta-yl Acetate: A Technical Guide to its Identity, Synthesis, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3,20-Dioxopregn-4-en-17-beta-yl acetate, more commonly known as 17α-acetoxyprogesterone or hydroxyprogesterone acetate, is a synthetic steroid and does not have a natural role in the endogenous steroid biosynthesis pathways of humans or other mammals. This technical guide will, therefore, clarify its identity, its relationship to natural steroidogenesis, its chemical synthesis, and its metabolic fate in biological systems, which represents its "role" from a pharmacological and metabolic perspective.

Introduction and Nomenclature

This compound is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor. Its chemical structure is derived from the natural steroid hormone progesterone.

Synonyms:

  • 17α-Acetoxyprogesterone

  • Hydroxyprogesterone acetate (OHPA)

  • 17α-Hydroxyprogesterone acetate

  • Acetoxyprogesterone

  • 17α-Hydroxypregn-4-ene-3,20-dione 17α-acetate[1]

For clarity and consistency with the majority of the scientific literature, this guide will henceforth refer to the compound as 17α-acetoxyprogesterone . It is the acetate ester of the endogenous steroid 17α-hydroxyprogesterone (17-OHP).[1] 17α-acetoxyprogesterone is a parent compound to a number of other clinically important progestins, including medroxyprogesterone acetate and megestrol acetate.[1]

Context: The Role of 17α-Hydroxyprogesterone in Natural Steroid Biosynthesis

To understand the context of 17α-acetoxyprogesterone, it is essential to first understand the role of its natural, unesterified counterpart, 17α-hydroxyprogesterone (17-OHP), in the steroid biosynthesis pathway. 17-OHP is a crucial endogenous intermediate in the synthesis of glucocorticoids (like cortisol) and sex steroids (androgens and estrogens).[2]

The biosynthesis of steroids begins with cholesterol, which is converted to pregnenolone. From pregnenolone, two main pathways can be followed, one of which involves the conversion to progesterone, which is then hydroxylated at the 17α position by the enzyme 17α-hydroxylase (CYP17A1) to form 17-OHP.[2] 17-OHP stands at a critical juncture and can be directed towards either glucocorticoid or sex steroid synthesis.

The following diagram illustrates the central position of 17α-hydroxyprogesterone in the steroidogenic pathway.

steroid_biosynthesis cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone P450scc progesterone Progesterone pregnenolone->progesterone 3β-HSD dhea DHEA pregnenolone->dhea 17α-Hydroxylase & 17,20-Lyase ohp17 17α-Hydroxyprogesterone progesterone->ohp17 17α-Hydroxylase (CYP17A1) deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-Hydroxylase androstenedione Androstenedione ohp17->androstenedione 17,20-Lyase (CYP17A1) deoxycortisol 11-Deoxycortisol ohp17->deoxycortisol 21-Hydroxylase corticosterone Corticosterone deoxycorticosterone->corticosterone 11β-Hydroxylase aldosterone Aldosterone corticosterone->aldosterone Aldosterone Synthase dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD estradiol Estradiol androstenedione->estradiol Aromatase testosterone->estradiol Aromatase cortisol Cortisol deoxycortisol->cortisol 11β-Hydroxylase

Figure 1: Simplified Steroid Biosynthesis Pathway.

Chemical Synthesis of 17α-Acetoxyprogesterone

17α-acetoxyprogesterone is a synthetic compound produced through chemical modification of steroid precursors. One documented method involves the use of 17α-hydroxy-pregnenolone-3-acetate as a starting material. The synthesis proceeds by reacting this precursor with acetic anhydride in the presence of p-toluenesulfonic acid, followed by treatment with an alkali to yield 17α-acetoxyprogesterone.[3] Other synthesis routes for derivatives of 17α-acetoxyprogesterone have also been described in the literature.[4][5]

Metabolism and Pharmacokinetics of 17α-Acetoxyprogesterone and Related Compounds

As a synthetic steroid, 17α-acetoxyprogesterone is subject to metabolism by drug-metabolizing enzymes in the body. Detailed metabolic studies specifically on 17α-acetoxyprogesterone are limited in publicly available literature. However, extensive research has been conducted on a closely related compound, 17α-hydroxyprogesterone caproate (OHPC), which has a longer caproate ester chain at the 17α position.

Studies on OHPC have shown that it is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[6] In the fetal liver, CYP3A7 may also be involved.[6][7] A crucial finding is that the ester bond (in the case of OHPC, the caproate ester) is not cleaved during metabolism. This means that OHPC is not a prodrug of 17α-hydroxyprogesterone or progesterone.[6] It is likely that 17α-acetoxyprogesterone follows a similar metabolic fate, where the acetate ester remains intact, and the steroid nucleus undergoes modifications such as reduction and hydroxylation, followed by conjugation (e.g., glucuronidation, sulfation).

The metabolism of OHPC has been shown to produce several hydroxylated metabolites.[7] The intrinsic clearance of OHPC by fetal hepatocytes has been found to be about half of that in adult hepatocytes.[7]

Quantitative Data on the Pharmacokinetics of 17α-Hydroxyprogesterone Caproate (as a proxy)

The following table summarizes pharmacokinetic parameters of the related compound, 17α-hydroxyprogesterone caproate (OHPC), in pregnant women, which can serve as an illustrative example of the behavior of this class of synthetic progestins in the body.

ParameterValueReference
Route of Administration Intramuscular injection[6]
Metabolism Reduction, hydroxylation (via CYP3A4, CYP3A5, CYP3A7), and conjugation[6]
Prodrug Activity Not a prodrug of 17α-hydroxyprogesterone or progesterone[6]
Elimination Half-life ~16-17 days in pregnant women[6]
Time to Steady State 4 to 12 weeks of weekly administration[6]
Elimination 50% in feces, 30% in urine[6]

Experimental Protocols: Analysis of 17α-Acetoxyprogesterone in Biological Samples

The analysis of synthetic steroids like 17α-acetoxyprogesterone in biological matrices such as serum or plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate quantification. The following is a general protocol adapted from established methods for the analysis of the related endogenous steroid, 17α-hydroxyprogesterone, which can be optimized for 17α-acetoxyprogesterone.

Objective

To quantify the concentration of 17α-acetoxyprogesterone in human serum or plasma using LC-MS/MS.

Materials and Reagents
  • 17α-acetoxyprogesterone analytical standard

  • Stable isotope-labeled internal standard (e.g., deuterated 17α-acetoxyprogesterone)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Human serum or plasma samples

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Pipette 200 µL of serum/plasma sample, calibrators, and quality controls into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each tube.

  • Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, typically a mixture of the initial mobile phase conditions (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 or similar column is typically used for steroid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the analyte from matrix components, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion mode ESI or APCI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized. For example, for the related 17-OHP, a transition of m/z 331 > 109 is monitored.[8] Similar optimization would be required for 17α-acetoxyprogesterone.

    • Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

The following diagram illustrates a typical experimental workflow for the analysis of a synthetic steroid in a biological sample.

experimental_workflow sample Serum/Plasma Sample spike Spike with Internal Standard sample->spike extraction Liquid-Liquid Extraction (e.g., with MTBE) spike->extraction separation Phase Separation (Centrifugation) extraction->separation evaporation Evaporation of Organic Solvent separation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection lc LC Separation (Reverse Phase) injection->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis & Quantification ms->data

Figure 2: Experimental Workflow for Steroid Analysis.

Conclusion

References

The Pharmacokinetic Profile of 17-(Acetyloxy)-pregn-4-ene-3,20-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-(Acetyloxy)-pregn-4-ene-3,20-dione, also known as 17α-hydroxyprogesterone acetate (OHPA), is a synthetic progestin.[1][2] Progestins are a class of steroid hormones that bind to and activate the progesterone receptor, playing a critical role in the menstrual cycle, pregnancy, and embryogenesis.[1][3] OHPA is a derivative of the endogenous hormone 17α-hydroxyprogesterone and is structurally related to other progestins such as medroxyprogesterone acetate and megestrol acetate.[1] While specific pharmacokinetic data for OHPA is limited in the public domain, extensive research on the closely related compound, 17α-hydroxyprogesterone caproate (17-OHPC), provides valuable insights into the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of OHPA. This guide will synthesize the available information on OHPA and leverage the more detailed data from 17-OHPC to provide a comprehensive overview of its pharmacokinetics.

Pharmacodynamics: Mechanism of Action

OHPA, as a progestin, exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR), with affinity for both PR-A and PR-B isoforms (IC50 = 16.8 nM and 12.6 nM, respectively).[1] This affinity is significantly higher than that of its parent compound, 17α-hydroxyprogesterone.[3] The activation of progesterone receptors in target tissues, such as the endometrium, cervix, and myometrium, leads to the downstream effects associated with progesterone, including the regulation of the menstrual cycle and maintenance of pregnancy.[2]

Some research suggests that the mechanism of action for related progestins like 17-OHPC may also involve immunomodulatory effects. For instance, 17-OHPC has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in response to inflammatory stimuli, which may contribute to its therapeutic effects in preventing preterm birth.[4][5]

cluster_0 Cell Membrane cluster_1 Nucleus 17-OHPA 17-OHPA PR Progesterone Receptor 17-OHPA->PR Binds to PRE Progesterone Response Element PR->PRE Binds to Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., endometrial changes) Gene_Transcription->Biological_Effects

Progesterone Receptor Signaling Pathway.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. While detailed quantitative data for OHPA is scarce, the extensive studies on 17-OHPC offer a robust framework for understanding these processes.

Absorption

OHPA has been noted to have low but significant oral bioavailability, allowing for oral administration.[1] The pharmacokinetics of progestins are heavily influenced by the route of administration and formulation.[6] For instance, a single intramuscular injection of 150 to 350 mg of OHPA in a microcrystalline aqueous suspension has a duration of action of 9 to 16 days.[1]

For the related compound, 17-OHPC, administered as a weekly 250 mg intramuscular injection in castor oil, the time to reach maximum plasma concentration (Tmax) has been observed to be shorter in pregnant women (1-2 days) compared to non-pregnant women (3-7 days).[7]

Distribution

Progestins are generally highly bound to plasma proteins, which affects their distribution into tissues.[8] While specific data for OHPA is not available, 17-OHPC is extensively bound to plasma proteins, primarily albumin.[8] Unlike natural progesterone, 17-OHPC has very low affinity for corticosteroid-binding globulin.[8] The apparent volume of distribution for 17-OHPC is large, indicating extensive distribution into tissues.[7] In pregnant women receiving weekly 250 mg intramuscular injections of 17-OHPC, the maternal volume of distribution was estimated to be 32,610 L.[9]

Metabolism

The metabolism of progestins primarily occurs in the liver.[10] For 17-OHPC, metabolism is known to be mediated by cytochrome P450 enzymes, particularly from the CYP3A family.[11] Studies have shown that both adult and fetal hepatocytes can metabolize 17-OHPC, with CYP3A7 being the major enzyme in the fetal liver.[11] The metabolism of 17-OHPC can also occur in placental mitochondria, leading to the formation of several metabolites.[12] It is plausible that OHPA undergoes similar metabolic pathways.

Excretion

The elimination of progestins and their metabolites occurs through both renal and fecal routes. The apparent clearance of 17-OHPC in women with multifetal gestations was found to be approximately 1204 L/day, with considerable inter-individual variation.[7] In women with singleton pregnancies, the clearance was estimated at 1797 L/day.[9] The half-life of 17-OHPC has been reported to be around 10 days in women with multifetal gestations and 16.2 days in women with singleton pregnancies.[7][13]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for 17α-hydroxyprogesterone caproate (17-OHPC), which can serve as a reference for the expected profile of 17-(Acetyloxy)-pregn-4-ene-3,20-dione.

Table 1: Population Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Singleton Gestation) [9]

ParameterMean EstimateUnits
Clearance (CL/F)1797L/day
Maternal Volume of Distribution (Vmaternal/F)32,610L
Mother to Cord Rate Constant0.005day⁻¹

Table 2: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Multifetal Gestation) [7]

ParameterMean ValueUnits
Half-life (t1/2)10days
Time to Peak Concentration (Tmax)1.2days
Apparent Clearance1204L/day

Experimental Protocols

The determination of pharmacokinetic parameters for progestins like OHPA relies on robust analytical methodologies. The following section details a typical experimental protocol for quantifying a progestin in human plasma, based on methods developed for 17-OHPC.

Quantification of 17-OHPC in Human Plasma using LC-MS/MS

This method provides a sensitive and specific means of measuring plasma concentrations of the progestin.[14][15]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw plasma samples at room temperature.

  • Add an internal standard (e.g., Medroxyprogesterone acetate) to each sample.

  • Condition an Oasis HLB extraction cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a water/methanol solution to remove interfering substances.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions (HPLC)

  • Column: Waters C18 Symmetry analytical column (e.g., 3.5 μm, 2.1 × 10 mm).[14]

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Acetonitrile with 0.1% formic acid.

    • Solvent B: 5% acetonitrile in water with 0.1% formic acid.[14]

  • Flow Rate: 0.2 mL/min.[14]

  • Injection Volume: Appropriate volume based on sensitivity requirements.

3. Mass Spectrometric Conditions (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

  • Analysis Mode: Selected Reaction Monitoring (SRM).[14]

  • SRM Transitions:

    • For 17-OHPC: m/z 429.2 → 313.13 and 429.2 → 271.1.[14]

    • For Internal Standard (MPA): m/z 385.1 → 276.[14]

4. Data Analysis

  • Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Use linear regression to determine the concentration of the analyte in unknown samples.

cluster_workflow Pharmacokinetic Study Workflow Drug_Admin Drug Administration (e.g., IM injection) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation SPE Solid Phase Extraction Plasma_Separation->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Experimental Workflow for a Pharmacokinetic Study.

Conclusion

17-(Acetyloxy)-pregn-4-ene-3,20-dione is a synthetic progestin with a mechanism of action centered on the activation of progesterone receptors. While specific and detailed pharmacokinetic studies on OHPA are not extensively available, the wealth of data on the closely related compound, 17α-hydroxyprogesterone caproate, provides a strong basis for understanding its ADME profile. It is anticipated that OHPA exhibits oral bioavailability, extensive tissue distribution, and hepatic metabolism primarily through CYP enzymes. The analytical methods and experimental workflows developed for 17-OHPC, such as LC-MS/MS, are directly applicable to the future study of OHPA, which will be crucial for a more complete characterization of its pharmacokinetic properties and to support its clinical development. Further research is warranted to delineate the specific pharmacokinetic parameters of OHPA and to explore its full therapeutic potential.

References

3,20-Dioxopregn-4-en-17-beta-yl acetate: A Deep Dive into its Hormone Receptor Agonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,20-Dioxopregn-4-en-17-beta-yl acetate, more commonly known as 17α-acetoxyprogesterone (17-OHPA), is a synthetic, orally active progestin. As a derivative of the endogenous hormone progesterone, its primary mechanism of action is centered on its interaction with the progesterone receptor (PR). This technical guide provides an in-depth analysis of the available scientific data to ascertain its role as a hormone receptor agonist, with a particular focus on its activity at the progesterone, glucocorticoid, androgen, and estrogen receptors.

Chemical Identity

IdentifierValue
Common Name 17α-Acetoxyprogesterone
Synonyms This compound, Hydroxyprogesterone acetate, 17α-Hydroxyprogesterone 17-acetate, 4-Pregnen-17α-ol-3,20-dione acetate
CAS Number 302-23-8
Molecular Formula C₂₃H₃₂O₄
Molecular Weight 372.50 g/mol

Hormone Receptor Binding and Functional Activity

The activity of this compound as a hormone receptor agonist is determined by its binding affinity to various nuclear receptors and its ability to elicit a functional response upon binding.

Progesterone Receptor (PR)

Available data unequivocally demonstrates that 17α-acetoxyprogesterone is a potent agonist of the progesterone receptor.

Quantitative Binding Affinity Data:

ReceptorLigandIC₅₀ (nM)Relative Binding Affinity (RBA) (%)Reference
Human PR-A17α-Acetoxyprogesterone16.848[1]
Human PR-B17α-Acetoxyprogesterone12.648[1]
Rabbit Uterine PR17α-Acetoxyprogesterone-121[2]
Human PR-AProgesterone-100[2]
Human PR-BProgesterone-100[2]
Rabbit Uterine PRProgesterone-100[2]

IC₅₀: The half maximal inhibitory concentration, indicating the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. RBA: Relative Binding Affinity, calculated as (IC₅₀ of Progesterone / IC₅₀ of 17α-Acetoxyprogesterone) x 100.

Functional Activity:

In functional assays, 17α-acetoxyprogesterone has been shown to be a potent activator of progesterone receptor-mediated gene expression. One study found it to be the most potent progestin tested in transactivation and alkaline phosphatase assays when compared to progesterone and 17α-hydroxyprogesterone caproate (17-OHPC).

Glucocorticoid Receptor (GR)

17α-Acetoxyprogesterone exhibits a much lower affinity for the glucocorticoid receptor compared to its affinity for the progesterone receptor.

Quantitative Binding Affinity Data:

ReceptorLigandRelative Binding Affinity (RBA) (%)Reference
Rabbit Thymic GR17α-Acetoxyprogesterone4[2]
Rabbit Thymic GRDexamethasone100[2]

RBA: Relative Binding Affinity, calculated as (IC₅₀ of Dexamethasone / IC₅₀ of 17α-Acetoxyprogesterone) x 100.

This low relative binding affinity suggests that at physiological concentrations, 17α-acetoxyprogesterone is unlikely to exert significant glucocorticoid effects.

Androgen Receptor (AR) and Estrogen Receptor (ER)

Signaling Pathways

As a progesterone receptor agonist, this compound primarily initiates the classical genomic signaling pathway of the progesterone receptor.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 17α-Acetoxyprogesterone PR_HSP Inactive PR-HSP Complex Compound->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer Active PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation Nucleus_entry PR_dimer->Nucleus_entry PRE Progesterone Response Element (PRE) Nucleus_entry->PRE Binds Transcription Gene Transcription PRE->Transcription Coactivators Coactivators Coactivators->PRE mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Cellular Response) mRNA->Translation Translation

Classical Progesterone Receptor Signaling Pathway.

Upon entering the cell, 17α-acetoxyprogesterone binds to the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization. The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event, along with the recruitment of coactivator proteins, initiates the transcription of progesterone-responsive genes, ultimately leading to a cellular response.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Recombinant human PR, Rabbit Uterine Cytosol) Incubation_Mix Incubate Receptor Source, Radioligand, and varying concentrations of Test Compound Receptor_Source->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand->Incubation_Mix Test_Compound Test Compound (17α-Acetoxyprogesterone) Test_Compound->Incubation_Mix Separation Separate Receptor-Bound from Unbound Radioligand (e.g., Dextran-coated charcoal) Incubation_Mix->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement IC50_Calc Calculate IC₅₀ (Concentration of Test Compound that inhibits 50% of Radioligand binding) Measurement->IC50_Calc RBA_Calc Calculate Relative Binding Affinity (RBA) IC50_Calc->RBA_Calc Reporter_Gene_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Host Cells (e.g., T47D human breast cancer cells) Transfection Transfect with: 1. Progesterone Receptor Expression Vector 2. Reporter Plasmid (PRE-Luciferase) Cells->Transfection Treatment Treat transfected cells with varying concentrations of 17α-Acetoxyprogesterone Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity (light production) Lysis->Luciferase_Assay EC50_Calc Calculate EC₅₀ (Concentration for 50% maximal response) Luciferase_Assay->EC50_Calc

References

The Stereochemical Landscape of Pregn-4-ene-3,20-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of pregn-4-ene-3,20-dione (progesterone) and its derivatives is a critical determinant of their biological activity. The precise three-dimensional arrangement of atoms within the steroid nucleus and its substituents governs receptor binding affinity, selectivity, and downstream signaling events. This in-depth technical guide explores the core principles of stereochemistry in this class of compounds, detailing their synthesis, conformational analysis, and structure-activity relationships. We provide a comprehensive overview of experimental protocols for stereochemical elucidation and present quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows to provide a clear and concise understanding of the intricate interplay between molecular structure and biological function.

Introduction: The Significance of Stereochemistry in Progesterone Analogs

Progesterone, an endogenous steroid hormone, plays a pivotal role in the female reproductive cycle, pregnancy, and embryogenesis.[1] Its diverse physiological effects are primarily mediated through interactions with nuclear progesterone receptors (PRs), which act as ligand-activated transcription factors.[2] The development of synthetic progesterone derivatives, or progestins, has been instrumental in hormonal contraception and hormone replacement therapy. The efficacy and safety of these synthetic analogs are profoundly influenced by their stereochemical configurations.

The rigid, fused four-ring structure of the pregnane skeleton contains multiple stereocenters, giving rise to a complex stereochemical landscape.[3] Alterations in the stereochemistry at even a single position can dramatically impact the molecule's shape, polarity, and ability to fit into the ligand-binding pocket of its target receptors. This guide will delve into the nuances of stereoisomerism in pregn-4-ene-3,20-dione derivatives and its implications for drug design and development.

The Stereochemical Framework of Pregn-4-ene-3,20-dione

The fundamental structure of pregn-4-ene-3,20-dione consists of a cyclopentanoperhydrophenanthrene nucleus.[4] The stereochemistry of this nucleus is defined by the configuration of its chiral centers and the nature of the ring junctions.

Ring Conformation and Flexibility

The conformation of the individual rings, particularly the A-ring containing the α,β-unsaturated ketone, is crucial for biological activity. The A-ring typically adopts a half-chair conformation.[5] The B and C rings generally assume stable chair conformations, while the five-membered D-ring is more flexible, often existing in an envelope or half-chair conformation.[4][5] Substituents on the steroid nucleus can significantly influence these conformations. For instance, bromosubstitution at the 2α position can lead to an inversion of the A-ring to a 1β,2α-half-chair conformation.[6]

Key Stereochemical Descriptors
  • α/β Notation: Substituents below the plane of the steroid nucleus are designated as α, while those above the plane are designated as β. This is a critical descriptor for the orientation of functional groups that interact with the receptor.

  • Ring Junctions: The fusion of the rings can be either cis or trans. In naturally occurring progesterone, the B/C and C/D ring junctions are trans, contributing to the overall flattened and rigid structure of the molecule.[4]

Stereoselective Synthesis of Pregn-4-ene-3,20-dione Derivatives

The synthesis of specific stereoisomers of pregn-4-ene-3,20-dione derivatives is a cornerstone of medicinal chemistry in this field. Stereocontrol is often achieved through the use of chiral starting materials, stereoselective reagents, and carefully designed reaction sequences.

For example, the synthesis of 6α-methylprogesterone, a potent progestin, requires the stereospecific introduction of a methyl group at the C6 position.[7] One synthetic approach involves the ketalation of 17α-hydroxyprogesterone, followed by epoxidation and a Grignard reaction with methylmagnesium bromide to introduce the methyl group in the desired β-orientation. Subsequent reactions then yield the final 6α-methyl derivative.[8] The synthesis of the unnatural enantiomer, ent-progesterone, has also been explored to investigate potential therapeutic benefits with reduced side effects.[3][9][10]

Experimental Protocols for Stereochemical Analysis

The unambiguous determination of the stereochemistry of pregn-4-ene-3,20-dione derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of steroids in solution.[11]

Detailed Protocol for 2D-NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the steroid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to identify the chemical shifts of all signals.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to trace the connectivity of protons within each ring system.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity of the molecule and assigning quaternary carbons.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining stereochemistry. It identifies protons that are close in space (through-space interactions), allowing for the determination of the relative configuration of substituents and the conformation of the rings.[5]

  • DP4+ Probability Analysis: For complex cases, computational methods like DP4+ can be used to compare experimental NMR data with theoretically calculated chemical shifts for all possible diastereomers, providing a statistical probability for the correct stereochemical assignment.[12][13]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsion angles.[5] This technique is invaluable for understanding the exact conformation of the steroid nucleus and the orientation of its substituents.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for determining the absolute configuration of stereocenters and for studying conformational changes in solution.[14]

Quantitative Data on Stereochemistry and Biological Activity

The following tables summarize key quantitative data for progesterone and some of its derivatives, highlighting the impact of stereochemistry on receptor binding and biological activity.

Table 1: Receptor Binding Affinity of Selected Pregn-4-ene-3,20-dione Derivatives

CompoundReceptorBinding Affinity (IC₅₀ or Kᵢ in nM)Reference
ProgesteroneNuclear Progesterone Receptor (nPR)7.74 (IC₅₀)[15]
18a-MethylprogesteroneMembrane Progesterone Receptor α (mPRα)Higher affinity than progesterone[16]
10-Ethenyl-19-norprogesteroneMembrane Progesterone Receptor α (mPRα)Higher affinity than progesterone[16]
19-HydroxyprogesteroneMembrane Progesterone Receptor α (mPRα)Low binding affinity[15]
ProgesteroneHuman Progesterone Receptor A (hPR A)-10.82 kcal/mol (ΔG)[17]
EstradiolHuman Progesterone Receptor A (hPR A)-3.68e+06 kcal/mol (ΔG)[17]

Table 2: Crystallographic Data for Selected Pregn-4-ene-3,20-dione Derivatives

CompoundKey Torsion AngleValue (°)Reference
6-Methylene-4-pregnene-3,20-dioneC16-C17-C20-O20-18.9[5]
6-Methylene-4-pregnene-3,20-dioneC4-C5-C6-C6M-48.6[5]
21-Acetoxy-17α-4-pregnene-3,20-dioneA-ring conformationNear boat[4]
21-Acetoxy-17α-4-pregnene-3,20-dioneB-ring conformationIntermediate chair/half-chair[4]
21-Acetoxy-17α-4-pregnene-3,20-dioneC-ring conformationChair[4]
21-Acetoxy-17α-4-pregnene-3,20-dioneD-ring conformationTwist[4]

Signaling Pathways and Stereochemical Implications

The biological effects of pregn-4-ene-3,20-dione derivatives are mediated through complex signaling networks. The stereochemistry of the ligand is paramount for initiating these cascades.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the steroid to the nuclear progesterone receptor (PR). This interaction is highly stereospecific. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.[18]

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone Derivative PR_complex Inactive PR-Hsp Complex Progesterone->PR_complex Binding Active_PR Active PR PR_complex->Active_PR Conformational Change & Hsp Dissociation PR_dimer PR Dimer Active_PR->PR_dimer Translocation & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Gene Target Gene PRE->Gene Transcription Modulation of Gene Transcription Gene->Transcription non_genomic_signaling Progesterone Progesterone Derivative mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Binding G_protein G-protein mPR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response experimental_workflow Synthesis Stereoselective Synthesis Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (1D, 2D-COSY, HSQC, HMBC, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray CD Circular Dichroism Purification->CD Structure Stereochemical Elucidation NMR->Structure Xray->Structure CD->Structure Binding_Assay Receptor Binding Assay (e.g., Competitive Binding) Structure->Binding_Assay Cell_based_Assay Cell-based Functional Assay (e.g., Reporter Gene) Structure->Cell_based_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Cell_based_Assay->SAR

References

Methodological & Application

Application Note and Protocol: HPLC Analysis of 3,20-Dioxopregn-4-en-17-beta-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,20-Dioxopregn-4-en-17-beta-yl acetate, also known as 17-Acetoxyprogesterone, is a synthetic progestin. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of structurally related steroid hormones, such as progesterone and medroxyprogesterone acetate.

A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1][2][3] The methodology is designed to be robust, providing reliable and reproducible results.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol outlines the necessary equipment, reagents, and procedural steps.

1. Instrumentation and Equipment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

3. Preparation of Mobile Phase

A common mobile phase for the analysis of similar steroid compounds consists of a mixture of acetonitrile and water.[1][4] The addition of an acid like phosphoric acid or formic acid can improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is preferred.[1][4]

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system.

  • To improve peak symmetry, 0.1% phosphoric acid or 0.1% formic acid can be added to the mobile phase.

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 5-50 µg/mL).

5. Sample Preparation

The sample preparation will vary depending on the matrix. For a bulk drug substance:

  • Accurately weigh a quantity of the sample powder.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are based on methods for structurally similar compounds and may require optimization.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or 25 °C
Detection Wavelength 241 nm[3]
Run Time Approximately 10-15 minutes

Data Presentation: Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters for HPLC analysis of related progesterone compounds.[2]

Validation ParameterTypical Specification/Results
Linearity (R²) > 0.999[2]
Range e.g., 5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) < 2%[5]
Limit of Detection (LOD) e.g., ~1 µg/mL[3]
Limit of Quantification (LOQ) e.g., ~3 µg/mL[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

Caption: Experimental workflow for HPLC analysis.

logical_relationship Analyte 3,20-Dioxopregn-4-en-17-beta-yl acetate Method Reverse-Phase HPLC Analyte->Method Stationary_Phase C18 Column Method->Stationary_Phase Mobile_Phase Acetonitrile/Water Method->Mobile_Phase Detection UV Detection (241 nm) Method->Detection Quantification Quantification Detection->Quantification

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 17-Hydroxypregn-4-ene-3,20-dione Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxypregn-4-ene-3,20-dione acetate, also known as 17α-hydroxyprogesterone acetate (17-OHPA), is a synthetic progestin. Accurate and sensitive quantification of this and related compounds in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity with structurally similar steroids.[1][2]

This document provides detailed application notes and protocols for the analysis of 17-hydroxyprogesterone derivatives using mass spectrometry. While specific validated methods for 17-hydroxyprogesterone acetate are not abundantly published, the following protocols are adapted from well-established methods for the closely related compounds 17α-hydroxyprogesterone caproate (17-OHPC) and 17α-hydroxyprogesterone (17-OHP). These methods can be readily adapted for 17-OHPA with minor modifications, primarily in the mass spectrometry detection parameters.

I. Quantitative Data Summary

The following tables summarize quantitative data from validated LC-MS/MS methods for 17α-hydroxyprogesterone caproate (17-OHPC) and 17α-hydroxyprogesterone (17-OHP). These data provide a benchmark for the expected performance of a method adapted for 17-hydroxyprogesterone acetate.

Table 1: Method Performance for 17α-Hydroxyprogesterone Caproate (17-OHPC) in Human Plasma [3][4]

ParameterValue
Linearity Range1 - 200 ng/mL
Intra-day Variation< 15%
Inter-day Variation< 15%
Internal StandardMedroxyprogesterone acetate (MPA)

Table 2: Method Performance for 17α-Hydroxyprogesterone (17-OHP) in Human Serum/Plasma [5][6][7]

ParameterValue
Linearity Range0.156 - 80 nmol/L
Lower Limit of Quantitation (LLOQ)0.2 nmol/L
Inter-assay CV7.9% - 15.4%
Mean Recovery76% - 89%
Internal StandardDeuterated 17-OHP (d8-IS)

II. Experimental Protocols

The following are detailed protocols for sample preparation and LC-MS/MS analysis, which can be adapted for 17-hydroxyprogesterone acetate.

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS for 17-Hydroxyprogesterone Derivatives in Human Plasma

This protocol is adapted from methods developed for 17-OHPC and 17-OHP.[3][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 400 µL of human plasma, add the internal standard (e.g., medroxyprogesterone acetate at 1000 ng/mL).

  • Dilution: Dilute the plasma with 1 mL of water.

  • SPE Cartridge Conditioning: Condition an Oasis® HLB 1 cc (30 mg) extraction cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted plasma sample onto the conditioned SPE cartridge under a gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of 50% methanol.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluent to dryness under a stream of air or nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • HPLC System: Waters 2795 or equivalent.

  • Column: Waters C18 Symmetry analytical column (3.5 µm, 2.1 × 50 mm).

  • Mobile Phase A: 5% methanol in water with 0.01% ammonium hydroxide.[3]

  • Mobile Phase B: Methanol with 0.01% ammonium hydroxide.[3]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start with 65% B, hold for 2.5 min.

    • Ramp to 97% B over 1.5 min, hold for 4.0 min.

    • Return to initial conditions.

  • Injection Volume: 20 µL.

  • Total Run Time: Approximately 7 minutes.[3]

3. Mass Spectrometry

  • Mass Spectrometer: Micromass Quattro Micro triple quadrupole or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions (m/z):

    • 17-OHPC: 429.1 → 313.1[3]

    • 17-OHP: 331.2 → 97.1[3]

    • Proposed for 17-OHPA: 373.2 → 313.2 (Precursor [M+H]+, product after loss of acetate).

    • MPA (IS): 387.2 → 327.3[3]

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 100°C

    • Desolvation Temperature: 450°C

Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS for 17-Hydroxyprogesterone in Human Serum

This protocol is adapted from a high-throughput method for 17-OHP.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spiking: To 200 µL of serum, add a deuterated internal standard (e.g., 17-OHP-D8).

  • Extraction: Add 1 mL of methyl t-butyl ether (MTBE) and vortex thoroughly.

  • Centrifugation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under heated nitrogen.

  • Reconstitution: Reconstitute the residue in 150 µL of 1:1 water/methanol.

2. Liquid Chromatography

  • HPLC System: Thermo Scientific™ Transcend™ LX-4 or equivalent.

  • Column: Thermo Scientific™ Accucore™ RP-MS column (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: Water-to-methanol gradient.

  • Flow Rate: As optimized for the specific system.

3. Mass Spectrometry

  • Mass Spectrometer: Thermo Scientific™ TSQ Endura™ triple quadrupole or equivalent.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for some steroids.[8]

  • Scan Mode: Selected Reaction Monitoring (SRM).

  • Key SRM Transitions (m/z):

    • 17-OHP: 331.0 → 97.0

    • Proposed for 17-OHPA: 373.2 → 313.2

    • 17-OHP-D8 (IS): 339.0 → 100.0

III. Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 17-hydroxyprogesterone derivatives in a biological matrix using LC-MS/MS.

experimental_workflow sample Plasma/Serum Sample is_spike Spike with Internal Standard sample->is_spike extraction Sample Preparation (SPE or LLE) is_spike->extraction evap Evaporation to Dryness extraction->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometry (ESI/APCI, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General workflow for steroid analysis by LC-MS/MS.

Metabolic Pathway

This diagram shows the biosynthetic pathway leading to and from 17α-hydroxyprogesterone, a key analyte and the core structure of 17-hydroxyprogesterone acetate.

metabolic_pathway progesterone Progesterone ohp17 17α-Hydroxyprogesterone (17-OHP) progesterone->ohp17 17α-hydroxylase (CYP17A1) deoxycortisol 11-Deoxycortisol ohp17->deoxycortisol 21-hydroxylase (CYP21A2) androstenedione Androstenedione ohp17->androstenedione 17,20-lyase (CYP17A1) cortisol Cortisol deoxycortisol->cortisol 11β-hydroxylase (CYP11B1) ohpa 17α-Hydroxyprogesterone Acetate (Exogenous) ohpa->ohp17 Hydrolysis (in vivo)

Caption: Biosynthesis and metabolism of 17α-hydroxyprogesterone.

References

Application Notes and Protocols for the Synthesis of Megestrol Acetate Using 3,20-Dioxopregn-4-en-17-yl Acetate Derivatives as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate is a synthetic progestin with significant therapeutic applications in the treatment of breast and endometrial cancers, as well as in the management of anorexia, cachexia, and weight loss associated with AIDS and cancer.[1] Chemically, it is known as 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione.[1] The synthesis of megestrol acetate can be achieved through various routes, often starting from progesterone derivatives. This document provides detailed protocols for the synthesis of megestrol acetate, with a focus on precursors related to 3,20-Dioxopregn-4-en-17-yl acetate.

Two primary, industrially relevant synthetic pathways to megestrol acetate are detailed:

  • Route A: Isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.

  • Route B: Grignard reaction with 6-keto-17α-acetoxyprogesterone.

While the specific precursor "3,20-Dioxopregn-4-en-17-beta-yl acetate" is a constitutional isomer of the common starting material 17α-acetoxyprogesterone, the general synthetic strategies outlined are applicable with minor modifications. The key transformations involve the introduction of a methyl group at the C6 position and the formation of a double bond between C6 and C7.

Physicochemical Properties of Megestrol Acetate

A summary of the key physicochemical properties of megestrol acetate is presented in Table 1.

PropertyValue
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1]
Molecular Formula C₂₄H₃₂O₄[1]
Molar Mass 384.51 g/mol [1]
Melting Point 217-220 °C[1]
Solubility Practically insoluble in water; soluble in acetone; sparingly soluble in alcohol.[1]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed experimental protocols for the two main synthetic routes to megestrol acetate.

Route A: Isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione

This pathway involves the palladium-catalyzed isomerization of the exocyclic double bond at the C6 position to form the thermodynamically more stable conjugated diene system of megestrol acetate.

  • Reaction Setup: In a suitable reaction vessel, suspend one part of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 parts of sodium acetate, and 0.06 parts of palladium on carbon (5% w/w) in 10 parts of ethanol.[2] Add 0.01 parts of 4-methyl-1-cyclohexene as a hydrogen donor.[2]

  • Isomerization: Heat the mixture to reflux with constant stirring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Catalyst Removal: After completion, add 1.5 parts of ethanol to the hot solution and filter to remove the palladium catalyst.[2] Wash the catalyst with hot ethanol.[1]

  • Crystallization: Combine the filtrate and washings and concentrate the solution to approximately 3 parts by volume.[2] Add 7.5 parts of water to induce precipitation of the crude product.[2]

  • Isolation of Crude Product: Collect the crystals by filtration and wash with water.[1] After drying, approximately 0.98 parts of crude megestrol acetate are obtained.[2]

  • Purification: Dissolve the crude product in 12 parts of hot methanol.[2] Concentrate the solution to a residual volume of 2.4 parts and cool to allow for recrystallization.[2] Collect the purified crystals by centrifugation. A second recrystallization from methanol or acetone can be performed to achieve high purity.[2]

ParameterValueReference
Crude Yield ~98%[2]
Final Yield 85%[2]
Purity (HPLC) >99.0%[3]
Route B: Synthesis via Grignard Reaction from 6-keto-17α-acetoxyprogesterone

This route involves the protection of the ketone groups, followed by a Grignard reaction to introduce the C6-methyl group, and subsequent hydrolysis and dehydration to form the final product.

  • Ketal Protection: Dissolve 100g of 6-keto-17α-acetoxyprogesterone in 600 mL of dichloromethane or toluene.[4] Add 50 g of ethylene glycol, 80 mL of triethyl orthoformate, and 2 g of p-toluenesulfonic acid as a catalyst.[5] Stir the mixture at 25-30°C for 12-16 hours, monitoring the reaction by TLC.[5]

  • Neutralization and Isolation of Ketal: Upon completion, add 3 mL of pyridine to neutralize the acid and stir for 20-25 minutes.[5] Concentrate the solution under reduced pressure to remove 90-95% of the solvent.[5] Add 600 mL of water and stir at 10-15°C for 3-4 hours to crystallize the diketal intermediate.[5] Collect the crude product by centrifugation and wash with water.[5] The crude diketal can be purified by recrystallization from 50% ethanol.[5]

  • Grignard Reaction: Dissolve the dried diketal intermediate in anhydrous tetrahydrofuran (THF) (1g of diketal in 15 mL of THF).[6] In a separate flask, prepare the methylmagnesium bromide Grignard reagent. Slowly add the Grignard reagent to the solution of the diketal at a controlled temperature, typically between 50-55°C.[1][6]

  • Hydrolysis and Dehydration: After the Grignard reaction is complete (monitored by TLC), slowly add a strong acid such as hydrochloric acid or sulfuric acid to the reaction mixture.[6] This step hydrolyzes the Grignard adduct and removes the ketal protecting groups. The temperature is typically maintained at 60-65°C to facilitate dehydration and form the Δ⁶ double bond.[1][6]

  • Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude megestrol acetate.

  • Purification: Purify the crude product by recrystallization from a low-carbon alcohol (e.g., methanol or ethanol) with activated carbon for decolorization.[1]

ParameterValueReference
Overall Yield 80-85%[4]
Purity (HPLC) 99.0-99.5%[4]
Melting Point 213-220 °C[4]

Visualization of a Synthetic Workflow and Biological Mechanism

Synthetic Workflow for Megestrol Acetate

The following diagram illustrates the key steps in the synthesis of megestrol acetate via the Grignard reaction route.

G cluster_0 Route B: Grignard Synthesis A 6-keto-17α-acetoxyprogesterone B Ketal Protection (Ethylene Glycol, p-TSA) A->B C Diketal Intermediate B->C D Grignard Reaction (CH₃MgBr) C->D E Grignard Adduct D->E F Hydrolysis & Dehydration (Strong Acid) E->F G Crude Megestrol Acetate F->G H Purification (Recrystallization) G->H I Pure Megestrol Acetate H->I

Caption: Workflow for the synthesis of Megestrol Acetate via the Grignard reaction.

Biological Mechanism of Action of Megestrol Acetate

Megestrol acetate exerts its therapeutic effects primarily through its interaction with the progesterone receptor. The diagram below outlines its mechanism of action.

cluster_1 Mechanism of Action of Megestrol Acetate MA Megestrol Acetate PR Progesterone Receptor (PR) MA->PR Binds to MA_PR MA-PR Complex PR->MA_PR Nucleus Nucleus MA_PR->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Promotes Effect Modulation of Cell Growth (e.g., in reproductive tissues) Gene->Effect

Caption: Simplified signaling pathway for Megestrol Acetate's mechanism of action.

Quality Control and Analytical Methods

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of megestrol acetate and for its quantitative analysis in pharmaceutical formulations and biological matrices.

HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., µ-Bondapak C18).[7]

  • Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid (e.g., 41:23:36:1 v/v/v/v).[7]

  • Detection: UV at 280 nm.[7]

  • Expected Retention Time: Megestrol acetate typically elutes between 6-7 minutes under these conditions.[7]

Performance Characteristics of a Validated HPLC Method

The following table summarizes the performance characteristics of a typical validated HPLC method for the analysis of megestrol acetate in human plasma.

ParameterValueReference
Linearity Range 10-600 ng/mL[7]
Limit of Detection (LOD) 5 ng/mL[7]
Intra-assay Precision (%RSD) 4%[7]
Inter-assay Precision (%RSD) 6%[7]
Accuracy Within 3% of actual values[7]

Conclusion

The synthesis of megestrol acetate from 3,20-dioxopregn-4-en-17-yl acetate derivatives can be efficiently achieved through well-established synthetic routes, primarily involving isomerization or a Grignard reaction. The choice of a specific route will depend on the availability of the starting materials, desired scale of production, and economic considerations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals working on the synthesis and characterization of this important therapeutic agent. Adherence to detailed experimental procedures and rigorous quality control are essential for obtaining high-purity megestrol acetate suitable for pharmaceutical applications.

References

Application Notes and Protocols for Cell-Based Assays with Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progestins, both natural progesterone and synthetic compounds, are crucial modulators of the progesterone receptor (PR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] The activation of PR initiates a cascade of cellular events that regulate gene expression, influencing processes such as cell proliferation, differentiation, and apoptosis.[3][4] Consequently, the development of robust and reliable cell-based assays is paramount for characterizing the activity of novel progestogenic compounds in drug discovery and development.[5]

This document provides detailed protocols for key cell-based assays designed to quantify the biological activity of progestins. The methodologies described herein utilize the T47D human breast cancer cell line, a well-established model system that endogenously expresses high levels of the progesterone receptor, making it an ideal tool for studying progestin action.[1][6]

Data Presentation

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of various progestins, providing a comparative overview of their potencies.

Table 1: Relative Binding Affinity of Progestins to the Progesterone Receptor (PR)

CompoundRelative Binding Affinity (%) (Progesterone = 100%)Reference
Gestodene~100%[6]
3-keto-desogestrelHigh[6]
LevonorgestrelHigh[6]
NorethisteroneModerate[6]

Table 2: Agonist Dose-Response in a Human Progesterone Receptor Reporter Assay

CompoundEC50Assay Concentration RangeReference
Progesterone~8.0 nM64 pM - 1,000 nM[2][7]
Nomegestrol acetateNot Specified2.6 pM - 40 nM[7]

Progesterone Receptor Signaling Pathway

Progestins exert their effects primarily through the classical genomic pathway.[1] Upon entering the cell, the progestin binds to the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization.[8] The activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[1][8] This binding event recruits co-activators and the basal transcription machinery, ultimately modulating the transcription of progestin-responsive genes.[8]

In addition to the genomic pathway, progestins can also elicit rapid, non-genomic effects through signaling cascades initiated at the cell membrane.[4][9] These pathways can involve the activation of kinases such as Src and MAPK (Erk-1/-2), leading to downstream cellular responses.[10]

Progestin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binding Src Src Progestin->Src Non-genomic activation PR_dimer Activated PR Dimer PR_HSP->PR_dimer HSP Dissociation & Dimerization PR_dimer->nucleus_entry MAPK MAPK Src->MAPK PRE PRE nucleus_entry->PRE Nuclear Translocation Transcription Gene Transcription PRE->Transcription Modulation

Caption: Classical and non-genomic progestin signaling pathways.

Experimental Protocols

Progesterone Receptor (PR) Competitive Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.[6]

Materials:

  • T47D cells[6]

  • Binding Buffer (Tris-HCl pH 7.4, EDTA, dithiothreitol, glycerol)[6]

  • Radiolabeled progestin (e.g., [³H]-Progesterone)[6]

  • Unlabeled progesterone (for standard curve)

  • Test compound (progestin)

  • Microcentrifuge tubes

  • Scintillation counter

Protocol:

  • Cell Lysate Preparation:

    • Culture T47D cells to 80-90% confluency.[11]

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize.[6]

    • Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).[6]

    • Determine the protein concentration of the cytosol.[6]

  • Competitive Binding Assay:

    • In microcentrifuge tubes, add a fixed amount of T47D cytosol.[6]

    • Add a fixed concentration of radiolabeled progestin (e.g., 1-5 nM [³H]-Progesterone).[6]

    • For the standard curve, add increasing concentrations of unlabeled progesterone.[6]

    • For the test compound, add increasing concentrations of the progestin being tested.[6]

    • Incubate at 4°C for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand using a suitable method (e.g., dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound radioligand against the concentration of unlabeled progesterone.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the relative binding affinity (RBA) of the test compound compared to progesterone.

Competitive_Binding_Assay_Workflow start Start cell_culture Culture T47D Cells start->cell_culture lysate_prep Prepare Cytosolic Lysate cell_culture->lysate_prep binding_reaction Set up Binding Reaction (Cytosol, [3H]-Progestin, Competitor) lysate_prep->binding_reaction incubation Incubate to Equilibrium binding_reaction->incubation separation Separate Bound & Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Analyze Data (IC50, RBA) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a progesterone receptor competitive binding assay.

Luciferase Reporter Gene Assay

This assay measures the ability of a progestin to activate the transcriptional activity of the progesterone receptor.[1][6]

Materials:

  • T47D cells[1]

  • Complete growth medium

  • Reporter plasmid containing a progesterone response element (PRE) driving a luciferase gene[11]

  • Transfection reagent

  • Test compound (progestin)

  • Luciferase assay system[11]

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Seed T47D cells in a multi-well plate.

    • Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.[11]

    • Allow cells to recover and express the reporter gene (typically 24 hours).

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test progestin or vehicle control.

    • Incubate for an appropriate period (e.g., 24 hours) to allow for gene expression.[11]

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay system protocol.[11]

    • Measure the firefly and Renilla luciferase activities using a luminometer.[11]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[11]

    • Plot the normalized luciferase activity against the log concentration of the progestin to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of the progestin that produces 50% of the maximal response.

Luciferase_Assay_Workflow start Start seed_cells Seed T47D Cells start->seed_cells transfection Transfect with PRE-Luciferase Plasmid seed_cells->transfection treatment Treat with Progestin transfection->treatment incubation Incubate for 24h treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis measure_luciferase Measure Luciferase Activity cell_lysis->measure_luciferase data_analysis Analyze Data (Dose-Response, EC50) measure_luciferase->data_analysis end End data_analysis->end

Caption: Workflow for a luciferase reporter gene assay.

Alkaline Phosphatase (ALP) Induction Assay

This assay quantifies progestogenic activity by measuring the induction of endogenous alkaline phosphatase in T47D cells.[1][12]

Materials:

  • T47D cells[1]

  • Complete growth medium

  • Test compound (progestin)

  • ALP substrate (e.g., p-nitrophenyl phosphate)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed T47D cells in a multi-well plate and allow them to attach.

    • Replace the medium with fresh medium containing various concentrations of the test progestin or vehicle control.

    • Incubate for a period sufficient to induce ALP expression (e.g., 48-72 hours).[13]

  • ALP Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Add the ALP substrate to the cell lysates.

    • Incubate at 37°C to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl phosphate) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using a known amount of purified ALP, if absolute quantification is desired.

    • Plot the ALP activity (absorbance) against the log concentration of the progestin to create a dose-response curve.

    • Determine the EC50 value.

Cell Proliferation (MTT/MTS) Assay

This assay assesses the effect of progestins on cell viability and proliferation.[14]

Materials:

  • T47D cells[14]

  • Complete growth medium

  • Test compound (progestin)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed T47D cells in a 96-well plate at a low density.[14]

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of the test progestin or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).[15][16]

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for a few hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.[14]

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log concentration of the progestin to determine the effect on cell proliferation.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While every effort has been made to ensure the accuracy of the protocols, individual experimental conditions may require optimization.

References

Application Notes and Protocols: In Vitro Studies of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a critical enzyme family involved in the biosynthesis of all classes of active steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2][3] These membrane-bound enzymes catalyze the conversion of Δ⁵-3β-hydroxysteroid precursors (e.g., pregnenolone, dehydroepiandrosterone - DHEA) into their respective Δ⁴-ketosteroid derivatives.[2] In humans, two primary isoforms exist: HSD3B1, found mainly in the placenta and peripheral tissues, and HSD3B2, predominantly expressed in the adrenal glands and gonads.[2][3]

Given its pivotal role in steroidogenesis, 3β-HSD is a significant target for drug development, particularly in the context of hormone-dependent cancers like breast and prostate cancer, as well as endocrine disorders.[4][5][6] The inhibition of 3β-HSD can modulate the production of potent steroids, thereby influencing disease progression. These application notes provide detailed protocols for in vitro assays designed to identify and characterize inhibitors of 3β-HSD.

The Role of 3β-HSD in the Steroidogenesis Pathway

The 3β-HSD enzyme is essential for converting early-stage steroid precursors into intermediates that are further processed to produce all major classes of steroid hormones. Its action is a rate-limiting step in the production of progesterone and a necessary step for the synthesis of androgens, estrogens, and corticosteroids.

G cluster_0 Key Conversion Step Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Aldosterone Aldosterone Progesterone->Aldosterone ...multiple steps Cortisol Cortisol Progesterone->Cortisol ...multiple steps Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Aromatase HSD3B 3β-HSD Estrone->Estradiol

Caption: Steroidogenesis pathway highlighting the central role of 3β-HSD.

Application Note 1: High-Throughput Screening for 3β-HSD Inhibitors

Identifying novel inhibitors of 3β-HSD typically begins with a high-throughput screen (HTS) of compound libraries. The following protocols describe robust methods suitable for this purpose. The general workflow involves preparing the enzyme source, incubating it with the substrate and test compounds, and measuring the resulting product formation.

G cluster_workflow Inhibitor Screening Workflow A Prepare Enzyme Source (e.g., Microsomes, Recombinant Protein) B Dispense Enzyme, Cofactor (NAD+), and Test Compounds into Assay Plate A->B C Initiate Reaction by Adding Substrate (e.g., DHEA) B->C D Incubate at 37°C C->D E Stop Reaction (if necessary) D->E F Measure Signal (e.g., Absorbance, Fluorescence) E->F G Data Analysis (Calculate % Inhibition) F->G H Identify 'Hits' (Compounds with significant inhibition) G->H

Caption: General experimental workflow for screening 3β-HSD inhibitors.

Protocol 1: Spectrophotometric Assay

This method is based on the NAD⁺-dependent dehydrogenation of a 3β-hydroxy steroid substrate (e.g., DHEA), which produces NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[4][7]

Materials:

  • Enzyme source: Purified recombinant human 3β-HSD1 or 3β-HSD2, or microsomal fractions from tissues/cells expressing the enzyme.

  • Assay Buffer: 0.02 M Potassium Phosphate, pH 7.4.[4]

  • Cofactor: NAD⁺ solution (stock at 10 mM in Assay Buffer).

  • Substrate: Dehydroepiandrosterone (DHEA) solution (stock at 10 mM in DMSO).

  • Test Compounds (potential inhibitors) dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the reaction mixture in each well of the microplate. For a final volume of 200 µL:

    • 150 µL Assay Buffer.

    • 20 µL Test Compound (or DMSO for control).

    • 10 µL NAD⁺ solution (final concentration: 0.2 mM).[4]

    • 10 µL Enzyme solution (e.g., 0.03 mg purified enzyme).[4]

  • Pre-incubate the plate at 27°C or 37°C for 5-10 minutes.

  • Initiate the reaction by adding 10 µL of DHEA substrate. The final concentration should be sub-saturating (e.g., 4-8 µM for 3β-HSD1).[7]

  • Immediately place the plate in the spectrophotometer.

  • Measure the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Determine the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Colorimetric Assay

This assay is an alternative to the spectrophotometric method and relies on the reduction of a tetrazolium salt, such as iodonitrotetrazolium (INT), by the NADH produced during the enzymatic reaction. The resulting formazan product is a colored compound that can be measured in the visible spectrum.[8]

Materials:

  • Enzyme source (as in Protocol 1).

  • Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.8.[8]

  • Cofactor: NAD⁺ solution.

  • Substrate: DHEA or Pregnenolone.

  • Color Reagent: Iodonitrotetrazolium (INT) solution.

  • Test Compounds dissolved in DMSO.

  • 96-well clear microplate.

  • Microplate reader capable of reading absorbance at 490 nm.[8]

Procedure:

  • Prepare the reaction mixture in each well:

    • Assay Buffer.

    • NAD⁺ solution.

    • INT solution.

    • Test Compound (or DMSO for control).

    • Enzyme extract.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (e.g., DHEA).

  • Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).[8]

  • Stop the reaction (e.g., by adding a mild acid, if necessary).

  • Read the absorbance at 490 nm.

  • Calculate the percent inhibition relative to the DMSO control.

Application Note 2: Kinetic Characterization of 3β-HSD Inhibitors

Once initial "hits" are identified, their inhibitory potency (IC₅₀) and mechanism of action (e.g., competitive, noncompetitive) must be determined.

G cluster_kinetics Inhibition Kinetics Workflow A Determine IC50 Value B Perform Kinetic Assays with varying Substrate and Inhibitor concentrations A->B C Measure Initial Velocities (V) B->C D Generate Lineweaver-Burk or Dixon Plots C->D E Determine Mode of Inhibition (Competitive, Noncompetitive, etc.) D->E F Calculate Inhibition Constant (Ki) E->F

Caption: Workflow for kinetic characterization of a 3β-HSD inhibitor.

Protocol 3: Determination of IC₅₀ and Inhibition Constant (Kᵢ)

This protocol uses the spectrophotometric assay (Protocol 1) to determine inhibitor potency.

Part A: IC₅₀ Determination

  • Prepare a serial dilution of the inhibitor (e.g., 8-10 concentrations).

  • Set up the assay as described in Protocol 1, using a fixed, sub-saturating concentration of the substrate (DHEA).

  • Run the assay for each inhibitor concentration in triplicate.

  • Calculate the percent inhibition for each concentration relative to a no-inhibitor control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Part B: Kᵢ and Mode of Inhibition Determination

  • To determine the mechanism of inhibition, the assay is performed with several fixed concentrations of the inhibitor while varying the concentration of the substrate (DHEA).[4]

  • Set up multiple sets of reactions. Each set will have a different, fixed concentration of the inhibitor (including a zero-inhibitor control). Within each set, vary the DHEA concentration (e.g., from 0.5x Kₘ to 10x Kₘ).

  • Measure the initial velocity (V) for each reaction.

  • Analyze the data using a Dixon plot (1/V vs. inhibitor concentration) or Lineweaver-Burk plot (1/V vs. 1/[Substrate]).[4]

  • The pattern of the lines on the plot will indicate the mode of inhibition (e.g., competitive inhibitors will show lines intersecting on the y-axis in a Lineweaver-Burk plot).

  • Calculate the inhibition constant (Kᵢ) from the data using appropriate enzyme kinetic equations.

Data Summary: Known Inhibitors of 3β-HSD

The following table summarizes quantitative data for several known inhibitors of human 3β-HSD isoforms.

InhibitorTarget IsoformInhibition TypeKᵢ (µM)IC₅₀ (µM)Reference
Trilostane 3β-HSD1Competitive0.04 - 0.05-[4][7]
3β-HSD2Noncompetitive0.77 - 0.81-[4]
Epostane 3β-HSD1Competitive0.050.2 (cells)[4]
3β-HSD2Noncompetitive0.602.4 (cells)[4]
Cyanoketone 3β-HSD2Competitive0.00067-[9]
Genistein 3β-HSD2Competitive0.12-[9]
Daidzein 3β-HSD2Competitive2.9-[9]
6-Hydroxyflavone 3β-HSD2Competitive0.19-[9]

References

Dissolving 3,20-Dioxopregn-4-en-17-beta-yl Acetate for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,20-Dioxopregn-4-en-17-beta-yl acetate, also known as 17-acetoxyprogesterone, is a synthetic progestin, a class of steroid hormones that act as agonists for the progesterone receptor (PR). Due to its hormonal activity, this compound is a valuable tool in various research areas, including reproductive biology, endocrinology, and cancer research. Proper dissolution and preparation of this hydrophobic compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound and an overview of its potential signaling pathways.

Data Presentation: Solubility

The solubility of this compound is crucial for preparing stock solutions for cell culture applications. While specific quantitative data for the beta-isomer is limited, the following table summarizes the solubility of the closely related compound, medroxyprogesterone acetate, in common laboratory solvents. This information can serve as a valuable guide for dissolving this compound.

SolventSolubility (Medroxyprogesterone Acetate)Notes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLHygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO.[1] Ultrasonic agitation may be required.
Ethanol~6.25 mg/mLWarming and ultrasonic agitation can aid dissolution.[1]
WaterInsoluble

Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 372.5 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh out 3.725 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, use an ultrasonic water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: For sterile applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipettes and tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize the final concentration of DMSO in the cell culture medium (typically kept below 0.1% to avoid cytotoxicity), it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed culture medium to get a 100 µM solution. Mix well by gentle pipetting.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed culture medium to achieve the final 10 µM concentration.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be feasible. For example, to achieve a 1 µM final concentration in 10 mL of medium, add 1 µL of the 10 mM stock solution directly to the 10 mL of medium.

  • Mixing: Gently swirl the culture flask or plate to ensure even distribution of the compound.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples.

Mandatory Visualization

Progesterone Receptor Signaling Pathway

This compound, as a progesterone analog, is expected to exert its effects primarily through the progesterone receptor (PR). The binding of the ligand to PR can initiate both classical genomic and rapid non-genomic signaling pathways.

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for studying the effects of this compound in a cell culture system.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Cell Treatment with Compound and Vehicle Control start->treatment dissolution Dissolve Compound (Protocol 1) dilution Prepare Working Solutions (Protocol 2) dissolution->dilution dilution->treatment incubation Incubation (Time course as per experimental design) treatment->incubation viability Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) incubation->gene_expression functional Functional Assays (e.g., Migration, Invasion) incubation->functional cytokine Cytokine Profiling (e.g., ELISA, Luminex) incubation->cytokine data_analysis Data Analysis and Interpretation viability->data_analysis gene_expression->data_analysis functional->data_analysis cytokine->data_analysis end End: Conclusion data_analysis->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Separation of Steroid Hormones using Reverse Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the separation of steroid hormones using reverse phase chromatography (RPC). Detailed protocols, quantitative data, and visual representations of experimental workflows and relevant biological pathways are included to facilitate the successful implementation of these methods in a laboratory setting.

Introduction to Steroid Hormone Analysis by RPC

Reverse phase chromatography is a powerful and widely used technique for the separation and quantification of steroid hormones in various biological and pharmaceutical samples.[1][2][3] Steroids, being a class of lipids with a characteristic four-ring core structure, exhibit varying degrees of hydrophobicity, making them ideal candidates for separation by RPC.[4] The principle of RPC relies on the partitioning of analytes between a nonpolar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase.[3] Less polar steroids interact more strongly with the stationary phase and thus have longer retention times, while more polar steroids elute earlier.

Gradient elution, where the composition of the mobile phase is changed over time by increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol), is frequently employed to achieve optimal separation of a wide range of steroids in a single analytical run.[5][6]

Key Experimental Considerations

Successful separation of steroid hormones by RPC depends on the careful optimization of several parameters:

  • Stationary Phase: Octadecyl (C18) columns are the most common choice for steroid separation due to their high hydrophobicity and resolving power.[7] Other stationary phases like octyl (C8), phenyl, and biphenyl can offer alternative selectivity for specific applications.[7][8]

  • Mobile Phase: The choice of organic modifier (typically acetonitrile or methanol) and the aqueous component (often with additives like formic acid or ammonium fluoride) significantly impacts selectivity and peak shape.[1][7][9] Acetonitrile generally provides lower viscosity and better UV transparency, while methanol can offer different selectivity for certain steroid isomers.[10]

  • Gradient Profile: The gradient slope and duration are critical for achieving baseline separation of all compounds of interest. A shallow gradient can improve the resolution of closely eluting peaks.

  • Flow Rate and Temperature: These parameters can be adjusted to optimize analysis time and separation efficiency. Higher temperatures can reduce viscosity and improve peak shape but may affect column stability.

Experimental Protocols

Protocol 1: Separation of a Broad Panel of Steroid Hormones

This protocol is designed for the simultaneous separation of a wide range of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and progestins.

Materials:

  • HPLC System: A binary or quaternary HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Steroid Standards: Individual analytical standards of the steroid hormones of interest.

  • Sample Solvent: 50:50 (v/v) Methanol:Water.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each steroid standard in methanol. From these, prepare a mixed working standard solution in the sample solvent.

  • HPLC System Preparation:

    • Install the C18 column and equilibrate the system with the initial mobile phase composition (e.g., 70% A: 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 30°C.

    • Set the UV detector to a wavelength of 245 nm (or use a mass spectrometer with appropriate settings).

  • Injection: Inject 10 µL of the mixed steroid standard solution.

  • Gradient Elution: Program the HPLC system to run the following gradient:

    • 0-15 min: Linear gradient from 30% B to 70% B.

    • 15-17 min: Hold at 70% B.

    • 17-18 min: Return to initial conditions (30% B).

    • 18-25 min: Re-equilibrate the column.

  • Data Acquisition: Record the chromatogram and identify the peaks based on the retention times of the individual standards.

Protocol 2: Sample Preparation from Serum for Steroid Hormone Analysis

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of steroid hormones from human serum prior to RPC analysis.[11][12][13]

Materials:

  • SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 3 mL).

  • Serum Sample: Human serum.

  • Internal Standard: A deuterated analog of one of the target steroids.

  • Reagents: Methanol, water, hexane, ethyl acetate.

  • Nitrogen Evaporator.

Procedure:

  • Sample Pre-treatment: To 1 mL of serum, add the internal standard and vortex briefly.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of hexane to remove nonpolar lipids.

  • Elution: Elute the steroid hormones from the cartridge with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the sample solvent used for the HPLC analysis.

  • Analysis: The sample is now ready for injection into the HPLC system.

Quantitative Data

The following tables summarize the retention times of various steroid hormones obtained under different reverse phase chromatography conditions.

Table 1: Retention Times of Adrenal and Sex Steroids on a C18 Column

Steroid HormoneRetention Time (min)[5]
17α-hydroxypregnenolone10.2
17α-hydroxyprogesterone11.5
Dehydroepiandrosterone (DHEA)12.1
Androstenedione13.8
Testosterone14.5
Progesterone16.3
Cortisol8.5
Cortisone7.9
Aldosterone6.2

Conditions: C18 column (4.6 x 250 mm, 5 µm), Gradient elution with water and 1-propanol.

Table 2: Retention Times of Estrogens and Related Compounds on a HALO C18 Column [14]

CompoundRetention Time (min)[14]
Estriol3.5
Estradiol6.8
Estrone7.5
Ethinylestradiol7.1
Diethylstilbestrol8.2

Conditions: HALO C18 column (2.1 x 100 mm, 2.7 µm), Gradient: 20-43% Acetonitrile in 10 mM phosphate buffer (pH 7.0) over 10 minutes, Flow rate: 0.5 mL/min.

Table 3: Retention Times of Various Steroids using an Isocratic Method

Steroid HormoneRetention Time (min)
Estriol2.5
Testosterone5.5
Estradiol-17β5.6
Estrone6.9
Progesterone16.3

Conditions: Isocratic mobile phase of 50% acetonitrile in water.

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Reverse Phase HPLC Analysis serum Serum Sample add_is Add Internal Standard serum->add_is spe Solid Phase Extraction (C18 Cartridge) add_is->spe wash Wash (Water, Hexane) spe->wash elute Elute (Ethyl Acetate) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject Sample reconstitute->injection column C18 Column injection->column gradient Gradient Elution (Water/Acetonitrile) column->gradient detection UV or MS/MS Detection gradient->detection data_analysis Data Analysis detection->data_analysis

Caption: General workflow for steroid hormone analysis.

Signaling Pathways

steroid_biosynthesis cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone hydroxypregnenolone 17α-Hydroxypregnenolone pregnenolone->hydroxypregnenolone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone hydroxyprogesterone 17α-Hydroxyprogesterone progesterone->hydroxyprogesterone corticosterone Corticosterone deoxycorticosterone->corticosterone aldosterone Aldosterone (Mineralocorticoid) corticosterone->aldosterone hydroxypregnenolone->hydroxyprogesterone dhea DHEA hydroxypregnenolone->dhea deoxycortisol 11-Deoxycortisol hydroxyprogesterone->deoxycortisol androstenedione Androstenedione hydroxyprogesterone->androstenedione cortisol Cortisol (Glucocorticoid) deoxycortisol->cortisol dhea->androstenedione testosterone Testosterone (Androgen) androstenedione->testosterone estradiol Estradiol (Estrogen) androstenedione->estradiol Aromatase testosterone->estradiol steroid_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular steroid Steroid Hormone receptor Cytoplasmic Receptor steroid->receptor Diffusion complex Hormone-Receptor Complex receptor->complex Binding nucleus Nucleus complex->nucleus Translocation dna DNA (Hormone Response Element) nucleus->dna Binding transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response protein->response

References

Revolutionizing Steroid Analysis: A High-Speed UPLC Method for Pregnane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnane derivatives, a class of steroids built on the C21 pregnane skeleton, are pivotal in numerous physiological processes and are key components in pharmaceutical development. Progesterone, a primary pregnane hormone, and its metabolites are integral to the menstrual cycle, pregnancy, and steroidogenesis. The analysis of these compounds, including their glycosylated forms which are common in natural products, is crucial for drug discovery, clinical research, and quality control. Traditional High-Performance Liquid Chromatography (HPLC) methods for steroid analysis are often time-consuming. This application note details a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of pregnane derivatives, significantly reducing run times while maintaining excellent resolution and sensitivity.

Core Principles of the UPLC Method

Ultra-Performance Liquid Chromatography leverages sub-2 µm particle columns to achieve higher efficiency, resolution, and speed compared to conventional HPLC.[1] By using shorter columns (typically 50 mm in length) and higher flow rates, analysis times can be drastically reduced from tens of minutes to under five minutes.[1][2] This method utilizes a C18 stationary phase, a common choice for steroid separation, coupled with a fast gradient elution to effectively resolve a range of pregnane derivatives with varying polarities.[3][4]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each pregnane derivative standard (e.g., Progesterone, Allopregnanolone, Digoxin - a cardiac glycoside with a steroid structure) in 10 mL of methanol.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL for each analyte. This working standard is used for method development and calibration curves.

Sample Preparation

The appropriate sample preparation technique is crucial for accurate and reliable results and depends on the sample matrix.

A. For Biological Samples (e.g., Serum, Plasma):

  • Protein Precipitation: To 100 µL of serum, add 300 µL of cold methanol containing the internal standard.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for UPLC analysis.

B. For Plant Extracts:

  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary): For complex extracts, an SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds. Condition the cartridge with methanol followed by water. Load the extract, wash with a low percentage of organic solvent, and then elute the pregnane derivatives with methanol or acetonitrile.

UPLC Method Parameters

  • System: UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC or similar).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Gradient Program:

    • 0.00 min: 30% B

    • 0.50 min: 30% B

    • 3.00 min: 95% B

    • 3.50 min: 95% B

    • 3.60 min: 30% B

    • 4.50 min: 30% B

  • Total Run Time: 4.5 minutes.

Data Presentation

The developed UPLC method provides excellent separation of pregnane derivatives with varying polarities in a short analysis time. The following table summarizes the expected quantitative data for a representative set of pregnane derivatives.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Digoxin (Glycoside)1.851.118500
Allopregnanolone2.521.221000
Progesterone2.981.122500

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the UPLC method parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start Sample (Biological or Plant) extraction Extraction / Precipitation start->extraction cleanup Filtration / SPE extraction->cleanup final_sample Final Sample in Vial cleanup->final_sample injection Injection final_sample->injection separation UPLC Separation injection->separation detection Detection (UV/MS) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Figure 1. Experimental workflow from sample preparation to final report.

UPLC_Method_Parameters cluster_instrument Instrumentation cluster_conditions Operating Conditions center_node Fast UPLC Analysis of Pregnane Derivatives column Column (BEH C18, 1.7 µm, 2.1x50 mm) center_node->column mobile_phase Mobile Phase (ACN/H2O Gradient) center_node->mobile_phase detector Detector (UV or MS) center_node->detector flow_rate Flow Rate (0.6 mL/min) center_node->flow_rate temperature Temperature (40 °C) center_node->temperature gradient Fast Gradient (< 4 min) center_node->gradient

Figure 2. Key parameters of the fast UPLC method.

Conclusion

The described UPLC method offers a rapid and reliable solution for the analysis of pregnane derivatives. With a run time of under 4.5 minutes, this method significantly increases sample throughput compared to conventional HPLC techniques, making it highly suitable for high-throughput screening in drug development and routine quality control. The detailed protocols for sample preparation ensure its applicability to a wide range of sample matrices, from biological fluids to complex plant extracts. The combination of a sub-2 µm particle column and a fast gradient elution provides the necessary resolution and speed for modern analytical challenges in steroid analysis.

References

Application Notes and Protocols: 3,20-Dioxopregn-4-en-17-beta-yl Acetate in Hormone Replacement Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,20-Dioxopregn-4-en-17-beta-yl acetate, more commonly known as 17-acetoxyprogesterone or hydroxyprogesterone acetate, is a synthetic progestin.[1] As a progesterone receptor agonist, it has applications in hormone replacement therapy (HRT) for the management of menopausal symptoms and conditions arising from hormonal imbalances.[1] In HRT, progestogens are crucial for women with an intact uterus to mitigate the risk of endometrial hyperplasia that can result from unopposed estrogen therapy.[2][3][4]

These application notes provide an overview of the mechanism of action of 17-acetoxyprogesterone, relevant quantitative data (though limited in direct clinical studies for menopausal HRT), and detailed experimental protocols for assessing its progestogenic activity. Due to the limited specific data on 17-acetoxyprogesterone in menopausal HRT, data from other well-studied progestins like medroxyprogesterone acetate (MPA) are included for comparative and illustrative purposes.

Mechanism of Action: Progesterone Receptor Signaling

The primary mechanism of action for 17-acetoxyprogesterone is its agonistic activity on the progesterone receptor (PR).[1] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to a progestin like 17-acetoxyprogesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is the principal mechanism by which progestins exert their effects on the endometrium, leading to secretory changes and preventing hyperplasia.

Beyond the classical genomic pathway, progestins can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades such as the MAPK pathway.[5][6]

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin 17-Acetoxyprogesterone PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) Progestin->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active HSPs dissociate, Dimerization MAPK_pathway MAPK Signaling (Non-genomic) PR_active->MAPK_pathway Rapid Signaling PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to Nucleus Transcription Modulation of Gene Transcription PRE->Transcription Binds Cellular_Response Cellular Response (e.g., Endometrial Secretion) Transcription->Cellular_Response Leads to

Progesterone Receptor Signaling Pathway.

Quantitative Data

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorIC50 (nM)Relative Binding Affinity (%)
17-Acetoxyprogesterone Progesterone Receptor (PR-A)16.8[1]~59% (of Progesterone)
Progesterone Receptor (PR-B)12.6[1]~79% (of Progesterone)
ProgesteroneProgesterone Receptor~10100%
Medroxyprogesterone AcetateProgesterone Receptor~1~1000% (of Progesterone)

Table 2: Clinical Efficacy Data for Progestins in HRT (Illustrative)

ProgestinEstrogen PartnerDosagePrimary OutcomeResultReference
Medroxyprogesterone Acetate (MPA)Conjugated Equine Estrogens (CEE)2.5 mg/dayEndometrial HyperplasiaNo significant increase vs. placebo[4]
17β-Estradiol5 mg/dayChange in HDL particle sizeSignificant increase in HDL size (p=0.002)[7]
Micronized Progesterone17β-Estradiol200 mg/day (cyclic)Endometrial ProtectionAdequate protection for up to 5 years[2][4]

Experimental Protocols

In Vitro Assessment of Progestogenic Activity

1. Progesterone Receptor Binding Assay

This protocol determines the affinity of a test compound for the progesterone receptor.

  • Objective: To quantify the binding of 17-acetoxyprogesterone to the human progesterone receptor ligand-binding domain.

  • Principle: A competitive binding assay using a fluorescently labeled progesterone ligand (tracer) and a recombinant human progesterone receptor ligand-binding domain (PR-LBD). The ability of the test compound to displace the tracer is measured by a decrease in fluorescence polarization.

  • Materials:

    • Human progesterone receptor ligand-binding domain (PR-LBD), GST-tagged

    • Fluorescently-labeled progesterone ligand (e.g., Fluormone™ PL Red)

    • Assay buffer (e.g., PR Red Screening Buffer with DTT)

    • Test compound (17-acetoxyprogesterone) and reference compound (Progesterone)

    • Microplate reader capable of fluorescence polarization measurements

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compound in the assay buffer.

    • In a microplate, add the fluorescent tracer and the PR-LBD to each well.

    • Add the diluted test compound or reference compound to the appropriate wells. Include control wells with no competitor.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Receptor_Binding_Assay A Prepare Serial Dilutions of Test Compound C Add Diluted Compound to Wells A->C B Add PR-LBD and Fluorescent Tracer to Wells B->C D Incubate at Room Temp C->D E Measure Fluorescence Polarization D->E F Calculate IC50 E->F

Workflow for Progesterone Receptor Binding Assay.

2. T47D Cell Alkaline Phosphatase (ALP) Induction Assay

This cell-based assay measures the functional progestogenic activity of a compound.

  • Objective: To determine the ability of 17-acetoxyprogesterone to induce alkaline phosphatase expression in T47D human breast cancer cells, which endogenously express the progesterone receptor.[8][9]

  • Principle: Progestins induce the expression of alkaline phosphatase in T47D cells. The enzyme activity is quantified using a colorimetric or fluorometric substrate.

  • Materials:

    • T47D cells

    • Cell culture medium (e.g., RPMI with 10% FBS)

    • Hormone-depleted medium (e.g., RPMI with charcoal-stripped FBS)

    • Test compound (17-acetoxyprogesterone) and reference progestin (e.g., R5020)

    • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

    • Cell lysis buffer

    • Microplate reader for absorbance or fluorescence

  • Procedure:

    • Seed T47D cells in a multi-well plate and grow to 70-80% confluency.

    • Replace the growth medium with hormone-depleted medium and incubate for 24-48 hours.

    • Treat the cells with various concentrations of the test compound or reference progestin for 48-72 hours.

    • Wash the cells with PBS and lyse them.

    • Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.

In Vivo Assessment of Progestogenic Activity

1. Endometrial Transformation Assay (Clauberg Test)

This classic in vivo assay assesses the ability of a progestin to induce secretory changes in an estrogen-primed endometrium.

  • Objective: To evaluate the progestational effect of 17-acetoxyprogesterone on the uterine endometrium of immature female rabbits.

  • Principle: Immature rabbits are first treated with estrogen to induce endometrial proliferation. Subsequent administration of a progestin causes the endometrium to transform into a secretory state, which is assessed histologically.

  • Animals: Immature female rabbits.

  • Procedure:

    • Prime the rabbits with daily injections of estradiol for 6-8 days to stimulate endometrial growth.

    • Administer the test compound (17-acetoxyprogesterone) daily for 5 days. A vehicle control group and a positive control group (progesterone) should be included.

    • On the day after the last injection, euthanize the animals and collect the uteri.

    • Fix the uterine tissue in formalin, embed in paraffin, and prepare histological sections.

    • Stain the sections with hematoxylin and eosin.

    • Evaluate the degree of endometrial transformation (glandular development, coiling, and secretion) using a standardized scoring system (e.g., McPhail scale).

Endometrial_Transformation_Assay A Estrogen Priming of Immature Rabbits (6-8 days) B Administer Test Compound (5 days) A->B C Uteri Collection and Fixation B->C D Histological Processing and Staining C->D E Microscopic Evaluation of Endometrial Transformation D->E F Scoring of Progestational Effect E->F

Workflow for Endometrial Transformation Assay.

Conclusion

This compound is a synthetic progestin with demonstrated progesterone receptor agonist activity. While specific clinical data for its use in menopausal hormone replacement therapy are limited, its mechanism of action is well-understood through the progesterone receptor signaling pathway. The provided protocols for in vitro and in vivo assessment offer a framework for researchers and drug development professionals to evaluate the progestogenic potential of this and other related compounds. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in the context of HRT.

References

Application Notes and Protocols for the Isolation and Purification of Impurities in Synthetic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy and safety of synthetic steroid active pharmaceutical ingredients (APIs) are critically dependent on their purity. During synthesis and storage, various impurities can arise, including stereoisomers (such as epimers), degradation products, and process-related impurities.[1][] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, quantification, and qualification of these impurities to ensure patient safety.[3][4][5][6]

This document provides detailed application notes and protocols for the isolation and purification of impurities in synthetic steroids. The methodologies covered are essential for obtaining pure reference standards for analytical method development, impurity identification, and toxicological studies. The techniques discussed include preparative high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), liquid-liquid extraction (LLE), and crystallization.

Data Presentation: Performance of Purification Techniques

The selection of a suitable purification technique depends on the physicochemical properties of the steroid and its impurities, the required purity, and the scale of the separation. The following tables summarize quantitative data for various purification and extraction methods applied to steroids.

Table 1: Preparative HPLC for Steroid Impurity Purification

SteroidImpurity/EpimerColumnMobile PhasePurity AchievedRecovery RateReference
BudesonideEpimers (22R and 22S)C18 (110 mm x 250 mm)Acetonitrile:Water (30:70) with optional ion-pair reagent>99%Not Specified[7]
Ursodeoxycholic AcidSynthesis ImpuritiesODS3 Inertisil 5 µmAcetonitrile:Water (40:60)99.3%97.8%[7]
Dexamethasone Sodium PhosphateImpurity IC18, 10 µmMethanol:Water (20:80)98%30.2%[8]
Corticosteroids (mixture)Not SpecifiedAgilent Prep C18GradientHighGood[9]

Table 2: Solid-Phase Extraction (SPE) for Steroid Analysis from Serum

AnalyteSPE SorbentRecovery Rate (%)Lower Limit of Quantitation (LLOQ)Citation
TestosteronePolymeric Reversed Phase95%2 pg/mL[10]
AndrostenedionePolymeric Reversed Phase92%5 pg/mL[10]
Dehydroepiandrosterone (DHEA)Polymeric Reversed Phase98%10 pg/mL[10]
25 Steroids (Profile)C18 96-well plate91.6% - 113.6%0.28 - 3.42 nmol/L[11][12]

Table 3: Liquid-Liquid Extraction (LLE) for Steroid Analysis

AnalyteSample MatrixExtraction SolventRecovery Rate (%)Citation
25 Steroids (Profile)SerumNot specified91.6% - 113.6%[11][12]
Multiple SteroidsSerum/PlasmaEthyl acetate or diethyl etherNot specified (noted as providing less clean extracts than SPE)[13]

Experimental Protocols

The following are detailed protocols for the key techniques used in the isolation and purification of steroid impurities.

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating impurities at the milligram to gram scale, providing high-purity compounds for use as reference standards.[14]

Objective: To isolate a specific impurity from a synthetic steroid mixture.

Materials:

  • Crude synthetic steroid mixture

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives (e.g., formic acid, trifluoroacetic acid - if required)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate preparative HPLC column (e.g., C18, C8)

  • Rotary evaporator or lyophilizer

Methodology:

  • Analytical Method Development and Scaling:

    • Develop an analytical HPLC method that provides good resolution between the target impurity and the main steroid peak, as well as other impurities.

    • Optimize the mobile phase composition, gradient, and flow rate.

    • Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.[9]

    • Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the crude steroid mixture in a suitable solvent, preferably the initial mobile phase, at a high concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Monitor the separation and collect fractions corresponding to the target impurity peak.

  • Impurity Isolation:

    • Combine the collected fractions containing the pure impurity.

    • Remove the solvent using a rotary evaporator or lyophilizer.

    • The resulting solid is the purified impurity.

  • Purity Analysis:

    • Analyze the purity of the isolated impurity using the developed analytical HPLC method.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample clean-up and concentration prior to analysis, and can also be used for preliminary fractionation of impurities.[10]

Objective: To extract and concentrate C19 steroids from a serum sample.[10]

Materials:

  • Serum sample

  • Internal standard solution

  • Methanol (HPLC grade)

  • Deionized water

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE manifold

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 mobile phase A:B)

Methodology:

  • Sample Pre-treatment:

    • Thaw serum samples at room temperature.

    • To 200 µL of serum, add the appropriate amount of internal standard.

    • Vortex mix the sample.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated serum sample onto the SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 3 mL of a non-polar solvent like hexane to remove lipids, if necessary.

  • Elution:

    • Elute the steroids from the cartridge with 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.[10]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a fundamental extraction technique based on the differential solubility of compounds in two immiscible liquid phases.

Objective: To extract steroids from a liquid sample.

Materials:

  • Liquid sample (e.g., serum, plasma)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Dry ice/ethanol bath

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

  • Assay buffer for reconstitution

Methodology:

  • Extraction:

    • Add the extraction solvent to the liquid sample at a 5:1 (v/v) ratio.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate for 5 minutes.

  • Phase Separation:

    • Freeze the aqueous (lower) layer in a dry ice/ethanol bath.

    • Decant the organic (upper) layer containing the steroids into a clean tube.

    • For maximum recovery, repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness using a nitrogen evaporator or SpeedVac.

    • Reconstitute the dried extract in a suitable volume of assay buffer.

Protocol 4: Crystallization

Crystallization is a powerful technique for purifying solid compounds, often capable of yielding high-purity material.[15][16]

Objective: To purify a synthetic steroid by recrystallization.

Materials:

  • Crude synthetic steroid

  • A suitable solvent or solvent system

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Cold solvent for washing

Methodology:

  • Solvent Selection:

    • Choose a solvent in which the steroid is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.[15]

  • Dissolution:

    • Place the crude steroid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the steroid completely.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

experimental_workflow start Crude Synthetic Steroid prep_hplc Preparative HPLC start->prep_hplc spe Solid-Phase Extraction (SPE) start->spe lle Liquid-Liquid Extraction (LLE) start->lle crystallization Crystallization start->crystallization fraction_collection Fraction Collection prep_hplc->fraction_collection elution Elution spe->elution phase_separation Phase Separation lle->phase_separation filtration Filtration crystallization->filtration solvent_removal Solvent Removal fraction_collection->solvent_removal elution->solvent_removal phase_separation->solvent_removal filtration->solvent_removal purity_analysis Purity Analysis (Analytical HPLC/UPLC-MS) solvent_removal->purity_analysis pure_impurity Isolated Pure Impurity purity_analysis->pure_impurity

Caption: General workflow for the isolation and purification of steroid impurities.

spe_workflow start Serum Sample + Internal Standard conditioning 1. Cartridge Conditioning (Methanol) equilibration 2. Equilibration (Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (e.g., Water, Hexane) loading->washing elution 5. Elution (e.g., Ethyl Acetate) washing->elution evaporation 6. Evaporation elution->evaporation reconstitution 7. Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of steroids.

Conclusion

The isolation and purification of impurities are critical steps in the development of safe and effective synthetic steroid drugs. The choice of methodology depends on the specific characteristics of the steroid and its impurities. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively isolate and purify steroid impurities for further characterization and analysis, ensuring compliance with regulatory standards.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Synthetic Progestins in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of synthetic progestins in various animal models. This document includes summarized quantitative data, detailed experimental protocols for key methodologies, and visualizations of signaling pathways and experimental workflows to support research and development in this field.

Quantitative Pharmacokinetic Data of Synthetic Progestins in Animal Studies

The following tables summarize key pharmacokinetic parameters of various synthetic progestins across different animal species and routes of administration. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Table 1: Pharmacokinetic Parameters of Dienogest

Animal ModelDosage and RouteCmaxTmaxAUCHalf-life (t½)BioavailabilityReference
RabbitTritium-labelled, single and repeated oral administrationN/AN/AN/A~33 h (β-phase)~90%[1][2]

Table 2: Pharmacokinetic Parameters of Norethisterone (NET)

Animal ModelDosage and RouteCmaxTmaxAUCHalf-life (t½)BioavailabilityReference
Bonnet Monkey300 µg, oralLower than sublingualN/ALower than sublingualN/AReadily absorbed
Bonnet Monkey300 µg, nasal sprayLower than sublingualN/ALower than sublingualN/AReadily absorbed
Bonnet Monkey300 µg, sublingual spraySignificantly greater than oral/nasalN/ASignificantly greater than oral/nasalNo significant difference between routesReadily absorbed
Rabbit, MonkeyOral (Norethisterone Enanthate)N/AN/AN/A5-10 days13-51%[3]
Rat, Beagle, Rhesus MonkeyIV, SC, OralVariesVariesVariesVaries considerably between speciesVaries considerably between species[4]

Table 3: Pharmacokinetic Parameters of Levonorgestrel (LNG)

Animal ModelDosage and RouteCmaxTmaxAUCHalf-life (t½)BioavailabilityReference
Rabbit15-20 µg/kg, IVN/AN/AN/ATri-exponential declineN/A[5]
RatIV bolusN/AN/AN/A10.1 min (α), 42.7 min (β), 23.1 h (γ)N/A[6]
Rat60 µg, SCN/AN/A55.0 ng·hr/mLN/A90.3%[7][8]
Minipig30 µg, IntradermalN/AN/AN/AN/A97.7%[7][8]

Table 4: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (MPA)

Animal ModelDosage and RouteCmaxTmaxAUCHalf-life (t½)BioavailabilityReference
Dog2.5, 5, 10 mg, OralDose-dependentN/ADose-linearN/A~27%[9]
Dog1 mg, IVN/AN/AN/A0.3 h, 1.8 h, 21.6 h (triexponential)N/A[9]
Rat0.2, 1, 5, 20 mg/kg, Oral (single dose)Not dose-linearN/ANot dose-linearN/AN/A[9]
Rat0.2, 5, 20 mg/kg, Oral (multiple doses)Not dose-linearN/ANot dose-linearN/AN/A[9]
DogSingle IV injectionN/AN/AMCR: 696 ± 51 L/dayN/AN/A[10]

Table 5: Pharmacokinetic Parameters of Etonogestrel (ENG)

Animal ModelDosage and RouteCmaxTmaxAUCHalf-life (t½)BioavailabilityReference
Dog40-100 µg, IV bolusN/AN/AN/A2.0 ± 0.7 hN/A[7]
Rat30 µg, IV bolusSimilar to LNGN/ASimilar to LNGN/AN/A[7][8]

Table 6: Pharmacokinetic Parameters of Drospirenone (DRSP)

Animal ModelDosage and RouteCmaxTmaxAUCHalf-life (t½)BioavailabilityReference
Rat10 mg/animal/day, long-termN/AN/AN/AN/APotent antimineralocorticoid effect[11]
Rat0.1-10 mg/animal/day, SCN/AN/AN/AN/ADose-dependent antiandrogenic activity[12]
Cynomolgus MonkeyN/AN/AN/AN/AN/APotent antigonadotropic activity[13]

Experimental Protocols

This section provides detailed, generalized protocols for key experiments in the pharmacokinetic evaluation of synthetic progestins in animal models.

Animal Handling and Dosing

2.1.1. Oral Administration (Gavage) in Rats

  • Animal Model: Adult female Sprague-Dawley or Wistar rats with regular estrous cycles are commonly used.[14] Animals should be acclimatized to the facility for at least one week prior to the experiment.[15]

  • Formulation: The synthetic progestin should be dissolved or suspended in a suitable vehicle, such as corn oil, olive oil, or a solution of sodium carboxymethylcellulose.[14][15] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 1-5 mL/kg).

  • Procedure:

    • Weigh the animal to determine the exact volume of the formulation to be administered.

    • Gently restrain the rat.

    • Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Observe the animal for a short period post-administration to ensure no adverse effects.

2.1.2. Intravenous (IV) Administration in Rabbits

  • Animal Model: Adult female New Zealand white rabbits are a suitable model.[3]

  • Formulation: The progestin should be dissolved in a sterile, biocompatible solvent system suitable for intravenous injection. The final solution must be sterile and free of particulates.

  • Procedure:

    • Place the rabbit in a restrainer.

    • The marginal ear vein is the most common site for IV injections in rabbits.[13]

    • Disinfect the injection site with an appropriate antiseptic.

    • Insert a needle (e.g., 25-27 gauge) attached to a syringe containing the dose solution into the vein.

    • Slowly inject the formulation. The recommended volume should not exceed 1% of the body weight.[13]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[13]

2.1.3. Subcutaneous (SC) Administration in Minipigs

  • Animal Model: Yucatan or Göttingen minipigs are often used due to their skin's similarity to humans.[16]

  • Formulation: The progestin can be formulated as a solution or suspension for injection.

  • Procedure:

    • The abdominal region is a suitable site for subcutaneous injections.[16]

    • Pinch a fold of skin and insert the needle at the base of the fold.

    • Inject the formulation into the subcutaneous space.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

Blood Sample Collection
  • General Guidelines: The volume of blood collected should not exceed recommended limits to avoid physiological stress on the animal. As a general rule, up to 1% of an animal's body weight in grams can be collected in milliliters of blood every 14 days.[17]

  • Sampling Schedule: Blood samples are typically collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule for a single-dose study might include pre-dose (0 h) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[18][19]

  • Procedure (Rat - Tail Vein):

    • Warm the rat's tail to dilate the vein.

    • Make a small incision in the lateral tail vein with a sterile lancet or needle.

    • Collect the blood into a capillary tube or a micro-collection tube containing an appropriate anticoagulant (e.g., EDTA for plasma).

    • Apply pressure to the incision to stop the bleeding.

  • Procedure (Monkey - Femoral Vein):

    • The monkey is typically sedated and restrained.[20]

    • Locate the femoral vein in the inguinal region.

    • Collect blood using a syringe and needle into a collection tube with anticoagulant.[20]

Plasma and Serum Preparation
  • Plasma Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin).[21][22]

    • Gently invert the tube several times to mix the blood with the anticoagulant.[5]

    • Centrifuge the blood sample at 1,000-3,000 x g for 10-15 minutes at 4°C.[21][23]

    • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.[22]

    • Transfer the plasma to a clean, labeled tube and store at -20°C or -80°C until analysis.[21][23]

  • Serum Preparation:

    • Collect whole blood in tubes without an anticoagulant.[21]

    • Allow the blood to clot at room temperature for 30-60 minutes.[21][24]

    • Centrifuge the clotted blood at 1,000-2,000 x g for 10 minutes.[21]

    • Carefully collect the supernatant (serum) and store as described for plasma.[24]

Analytical Methods for Progestin Quantification

2.4.1. Radioimmunoassay (RIA)

  • Principle: RIA is a competitive binding assay where a radiolabeled progestin competes with the unlabeled progestin in the sample for a limited number of antibody binding sites.[8]

  • Procedure Outline:

    • Prepare standards of known progestin concentrations.

    • Incubate a known amount of specific antibody, radiolabeled progestin (e.g., with ³H or ¹²⁵I), and the plasma sample or standard.[1]

    • Separate the antibody-bound progestin from the free progestin.

    • Measure the radioactivity of the bound fraction using a gamma or beta counter.

    • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standards.

    • Determine the concentration of the progestin in the samples from the standard curve.[25]

2.4.2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates the progestin from other components in the plasma based on its physicochemical properties as it passes through a chromatographic column. Quantification is typically done using a UV detector.

  • Procedure Outline:

    • Sample Preparation: Extract the progestin from the plasma using a suitable organic solvent (e.g., solvent extraction).[26]

    • Chromatographic Separation: Inject the extracted sample onto an HPLC system equipped with an appropriate column (e.g., C18 reverse-phase column).[26][27]

    • Use a mobile phase (e.g., a mixture of methanol and buffer) to elute the progestin.[27]

    • Detection: Detect the progestin as it elutes from the column using a UV detector at a specific wavelength (e.g., 245 nm for MPA).[27]

    • Quantification: Calculate the concentration of the progestin based on the peak area or height relative to a standard curve.

2.4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Procedure Outline:

    • Sample Preparation: Extract the progestin from the plasma, often using solid-phase extraction (SPE) or liquid-liquid extraction.[2] An internal standard is added before extraction.[2]

    • LC Separation: Separate the analyte from matrix components using an HPLC or UPLC system.[28]

    • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The progestin is ionized, and specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[29]

    • Quantification: The ratio of the analyte peak area to the internal standard peak area is used to determine the concentration from a calibration curve.[7]

Visualizations

Signaling Pathways of Progesterone Receptors

progestin_signaling PR_dimer PR_dimer Kinase_Cascade Kinase_Cascade PR_dimer->Kinase_Cascade Crosstalk Transcription Transcription Kinase_Cascade->Transcription Crosstalk

Experimental Workflow for Animal Pharmacokinetic Study

experimental_workflow study_design study_design acclimatization acclimatization study_design->acclimatization formulation_prep formulation_prep study_design->formulation_prep dosing dosing acclimatization->dosing formulation_prep->dosing blood_collection blood_collection dosing->blood_collection plasma_prep plasma_prep blood_collection->plasma_prep sample_analysis sample_analysis plasma_prep->sample_analysis data_processing data_processing sample_analysis->data_processing pk_modeling pk_modeling data_processing->pk_modeling report report pk_modeling->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,20-Dioxopregn-4-en-17-beta-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a key intermediate in the production of various steroid hormones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on improving the yield and purity of the final product.

Issue 1: Low Yield of this compound

Q: My acetylation reaction of 17α-hydroxyprogesterone is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the acetylation of the sterically hindered 17α-hydroxyl group are a common challenge. Several factors can influence the reaction's efficiency. Here’s a systematic approach to troubleshooting:

1. Reaction Conditions: The choice of acetylating agent, catalyst, solvent, temperature, and reaction time are critical.

  • Reagents and Catalysts: Acetic anhydride is the most common acetylating agent. The reaction can be catalyzed by either an acid or a base.

    • Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) is an effective acid catalyst. It protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of the steroid.

    • Base Catalysis: Pyridine can be used as a basic catalyst and solvent. It activates the hydroxyl group by deprotonation, increasing its nucleophilicity.

  • Solvent: The choice of solvent can significantly impact the reaction. While pyridine can act as both a solvent and a catalyst, other inert solvents like benzene or a mixture of tetrahydrofuran and acetone can also be employed. The solvent should be anhydrous to prevent hydrolysis of the acetic anhydride.

  • Temperature and Reaction Time: The optimal temperature and reaction time depend on the chosen catalytic system.

    • With p-TsOH, the reaction may require heating to drive it to completion.

    • When using pyridine, the reaction can often proceed at room temperature, although gentle heating may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heat.

Data Presentation: Optimizing Reaction Conditions

CatalystAcetylating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
p-Toluenesulfonic acidAcetic AnhydrideAcetic AcidReflux2-4High (not specified)Patent CN102911233A
PyridineAcetic AnhydridePyridineRoom TemperatureVaries (monitor by TLC)Good (not specified)General steroid chemistry
Sulphosalicylic acidAcetic AnhydrideAcetic Acid100-1202-4~114Patent CN102911233A

2. Purity of Reactants:

  • 17α-hydroxyprogesterone: Ensure the starting material is of high purity. Impurities can interfere with the reaction.

  • Acetic Anhydride: Use freshly opened or distilled acetic anhydride. It readily hydrolyzes to acetic acid in the presence of moisture, which will reduce the efficiency of the acetylation.

  • Solvents: Use anhydrous solvents to prevent unwanted side reactions.

3. Potential Side Reactions:

  • Dehydration: Under strong acidic conditions and high temperatures, elimination of the tertiary hydroxyl group can occur, leading to the formation of unsaturated byproducts.

  • Rearrangement: Steroidal structures can be prone to rearrangement under certain acidic conditions.

  • Incomplete Reaction: Due to the steric hindrance of the 17α-hydroxyl group, the reaction may not go to completion.

Experimental Workflow for Yield Optimization

Yield_Optimization Start Low Yield Observed Check_Purity Check Purity of 17α-hydroxyprogesterone and Acetic Anhydride Start->Check_Purity Dry_Solvents Ensure Anhydrous Solvents Check_Purity->Dry_Solvents Optimize_Catalyst Optimize Catalyst: p-TsOH vs. Pyridine Dry_Solvents->Optimize_Catalyst Optimize_Temp Optimize Temperature (Monitor by TLC) Optimize_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC) Optimize_Temp->Optimize_Time Analyze_Byproducts Analyze Byproducts (TLC, HPLC, NMR) Optimize_Time->Analyze_Byproducts Purify Purify Product (Recrystallization/Chromatography) Analyze_Byproducts->Purify End Improved Yield Purify->End Purification_Flow Crude_Product Crude Product with Impurities TLC_Analysis TLC Analysis to Assess Purity Crude_Product->TLC_Analysis Recrystallization Attempt Recrystallization TLC_Analysis->Recrystallization Check_Purity_1 Check Purity (TLC/HPLC) Recrystallization->Check_Purity_1 Column_Chromatography Column Chromatography Check_Purity_1->Column_Chromatography Purity < 98% Pure_Product Pure this compound Check_Purity_1->Pure_Product Purity > 98% Check_Purity_2 Check Purity (TLC/HPLC) Column_Chromatography->Check_Purity_2 Check_Purity_2->Pure_Product Acetylation_Mechanism Step1 Protonation of Acetic Anhydride Step2 Nucleophilic Attack by 17α-hydroxyl Group Step1->Step2 Step3 Proton Transfer Step2->Step3 Step4 Elimination of Acetic Acid Step3->Step4 Step5 Deprotonation Step4->Step5 Product This compound Step5->Product

Troubleshooting poor peak resolution in HPLC analysis of steroids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of steroids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak resolution.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving specific peak shape problems in your HPLC chromatograms.

My peaks are showing significant fronting. What are the common causes and how can I fix it?

Peak fronting, where the leading edge of the peak is sloped and the trailing edge is steep, can significantly impact the accuracy of quantification. This issue is often related to sample overload or problems with the column.[1][2][3][4][5]

Common Causes and Solutions for Peak Fronting:

CauseSolution
Mass Overload Reduce the concentration of the sample being injected.[1][2][3] Alternatively, if sample dilution is not feasible, consider using a column with a larger internal diameter and higher loading capacity.[6]
Volume Overload Decrease the injection volume.[1][2] As a general guideline, the injection volume should not exceed 1-2% of the total column volume for a sample concentration of 1µg/µl.[7]
Column Void A void at the column inlet can cause the sample to spread unevenly.[1][3] This can result from improper packing or dissolution of the silica bed.[1][3] If a void is suspected, the column may need to be repacked or replaced.[3]
Improper Column Packing Uneven packing of the stationary phase can lead to peak fronting.[3][8] If this is the cause, all peaks in the chromatogram will likely exhibit fronting.[3] Repacking or replacing the column is the recommended solution.[3]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting, particularly for early eluting peaks.[5] Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Workflow for Peak Fronting:

G start Peak Fronting Observed overload Is the sample concentration or injection volume high? start->overload reduce_sample Reduce sample concentration or injection volume overload->reduce_sample Yes column_issue Are all peaks fronting? overload->column_issue No end Problem Resolved reduce_sample->end repack_column Suspect improper column packing. Repack or replace the column. column_issue->repack_column Yes solvent_issue Is the sample solvent stronger than the mobile phase? column_issue->solvent_issue No repack_column->end change_solvent Dissolve sample in mobile phase solvent_issue->change_solvent Yes void_check Suspect column void. Inspect and replace column if necessary. solvent_issue->void_check No change_solvent->end void_check->end

Caption: Troubleshooting workflow for peak fronting in HPLC.

My peaks are tailing. What could be causing this and how do I resolve it?

Peak tailing is characterized by an asymmetrical peak with a "tail" extending to the right.[9] This is a common issue that can compromise resolution and the accuracy of peak integration.[10]

Common Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[11][12] Using an end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate these interactions.[10] Operating at a lower pH (e.g., 2-3) can also help by protonating the silanol groups.[10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.[6][9] To address this, reduce the sample concentration or injection volume.[6][9]
Column Degradation An old or contaminated column can lose its efficiency and cause peak tailing.[10] Flushing the column with a strong solvent may help, but if the problem persists, the column may need to be replaced.[10]
Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[11] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Extra-column Volume Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing. Use tubing with a smaller internal diameter and minimize its length.[11]

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed overload Is the sample concentration high? start->overload reduce_sample Reduce sample concentration or injection volume overload->reduce_sample Yes secondary_interactions Are you analyzing basic compounds? overload->secondary_interactions No end Problem Resolved reduce_sample->end adjust_ph Adjust mobile phase pH (e.g., pH 2-3) or use an end-capped column secondary_interactions->adjust_ph Yes column_check Is the column old or contaminated? secondary_interactions->column_check No adjust_ph->end flush_column Flush or replace the column column_check->flush_column Yes extracolumn_volume Check for excessive tubing length or large ID column_check->extracolumn_volume No flush_column->end optimize_tubing Use shorter, narrower ID tubing extracolumn_volume->optimize_tubing Yes optimize_tubing->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

I am observing split peaks in my chromatogram. What is happening and what should I do?

Split peaks, where a single compound appears as two or more peaks, can be a frustrating problem.[9] The cause can be related to the column, the injection, or the mobile phase.

Common Causes and Solutions for Split Peaks:

CauseSolution
Partially Blocked Frit A blockage in the inlet frit of the column can disrupt the sample flow path, causing peak splitting.[13] If this is the issue, all peaks in the chromatogram will likely be affected.[13] The frit may need to be replaced, or the column may need to be reversed and flushed.
Column Void or Channeling A void at the column inlet or channeling in the packed bed can create multiple paths for the analyte, resulting in split peaks.[13][14] This often requires column replacement.[13]
Sample Solvent Incompatibility Injecting a sample in a solvent that is much stronger than the mobile phase can cause the initial part of the sample to travel faster than the rest, leading to a split peak. It is always best to dissolve the sample in the mobile phase.
Co-elution of Compounds What appears to be a split peak may actually be two different compounds eluting very close together.[13] To test this, inject a smaller volume of the sample. If two distinct peaks become apparent, then the issue is co-elution, and the method needs to be optimized for better separation.[13]
Temperature Mismatch A significant temperature difference between the mobile phase and the column can sometimes cause peak splitting.[13] Pre-heating the mobile phase in a water bath can help resolve this.[13]

Troubleshooting Workflow for Split Peaks:

start Split Peaks Observed all_peaks Are all peaks splitting? start->all_peaks frit_issue Suspect blocked frit or column void. Reverse flush or replace column. all_peaks->frit_issue Yes single_peak Is only one peak splitting? all_peaks->single_peak No end Problem Resolved frit_issue->end coelution_check Inject a smaller volume. Do two peaks appear? single_peak->coelution_check Yes optimize_method Co-elution of compounds. Optimize separation method. coelution_check->optimize_method Yes solvent_check Is the sample solvent stronger than the mobile phase? coelution_check->solvent_check No optimize_method->end change_solvent Dissolve sample in mobile phase. solvent_check->change_solvent Yes change_solvent->end

Caption: Troubleshooting workflow for split peaks in HPLC.

Frequently Asked Questions (FAQs)

Q1: How does the choice of organic solvent in the mobile phase affect steroid separation?

The choice of organic solvent, typically acetonitrile or methanol, can significantly impact the selectivity and resolution of steroid separations.[15][16] Acetonitrile and methanol have different properties; acetonitrile is aprotic while methanol is protic.[17] This difference in proticity can lead to different interactions with the steroid analytes and the stationary phase, sometimes even changing the elution order of the compounds.[17] For example, with a phenyl-hexyl column, methanol can enhance π-π interactions, leading to increased retention and altered selectivity compared to acetonitrile.[18] Therefore, it is often beneficial to screen both solvents during method development to achieve the optimal separation.[17]

Q2: What is the impact of temperature on the HPLC analysis of steroids?

Temperature is a critical parameter that can influence retention, selectivity, and peak shape in the HPLC analysis of steroids.[15][19] Increasing the column temperature generally leads to a decrease in mobile phase viscosity, which can result in lower backpressure and sharper peaks.[20] However, higher temperatures can also decrease retention times and may alter the selectivity of the separation.[19][20] For some steroid separations, particularly those using cyclodextrin-modified mobile phases, the relationship between temperature and retention can be non-linear.[19] It is important to control the column temperature using a column oven to ensure reproducible results.[3][21]

Q3: Which type of HPLC column is best suited for steroid analysis?

Reversed-phase HPLC is the most common mode for steroid analysis, with C18 (ODS) columns being the most widely used stationary phase.[15][16] However, other stationary phases such as C8, phenyl, and polar-embedded phases can offer different selectivities and may be more suitable for specific steroid separations.[15][18] For instance, phenyl-hexyl columns can provide unique selectivity for steroids with aromatic groups.[18] The choice of the column will depend on the specific structures of the steroids being analyzed. Using columns with smaller particle sizes can also increase efficiency and improve resolution.[7]

Q4: How can I optimize the mobile phase to improve the resolution of closely eluting steroids?

Optimizing the mobile phase is a powerful tool for improving the resolution of closely eluting steroids.[22][23][24] Key parameters to adjust include:

  • Organic Solvent Ratio: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will alter the retention and selectivity.[24]

  • pH: For ionizable steroids, adjusting the mobile phase pH can significantly impact their retention and peak shape.[22]

  • Additives: The use of additives like buffers can help control the pH and improve peak symmetry.[22][24]

  • Solvent Type: As mentioned earlier, switching between acetonitrile and methanol can have a significant effect on selectivity.[17]

A systematic approach, such as varying one parameter at a time, is recommended for mobile phase optimization.[7]

Q5: What are "ghost peaks" and how can I prevent them in my steroid analysis?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a blank run.[9] They are typically caused by contamination in the HPLC system or carryover from a previous injection.[9] Potential sources of ghost peaks include:

  • Contaminated solvents or mobile phase additives.[9]

  • Leaching from plastic components in the system.

  • Carryover from the injector or column.[9]

  • Late-eluting compounds from a previous analysis.

To prevent ghost peaks, it is crucial to use high-purity HPLC-grade solvents, filter all mobile phases, and implement a thorough column washing procedure between runs, especially after injecting highly concentrated samples.[9] Regularly flushing the system can also help to remove any accumulated contaminants.[9]

References

3,20-Dioxopregn-4-en-17-beta-yl acetate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3,20-Dioxopregn-4-en-17-beta-yl acetate. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a steroid ester, is susceptible to degradation through several mechanisms. The primary factors include:

  • Hydrolysis: The ester linkage is prone to hydrolysis, which can be catalyzed by either acids or bases, yielding the parent steroid and acetic acid.[1][2] Basic hydrolysis is generally irreversible, while acidic hydrolysis is a reversible reaction.[1][3]

  • Photodegradation: The compound is sensitive to light and can degrade upon exposure.[4]

  • Oxidation: Oxidative conditions can also lead to the formation of degradation products.[5]

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.[6]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store this compound in a cool, dry place, protected from direct sunlight.[4] For long-term stability, storage in a tightly sealed container at a controlled temperature, ideally between 2-8°C, is advisable to prevent moisture absorption and contamination.[4][7]

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying the degradation of this compound and its degradation products.[5][8][9] A well-developed HPLC method can separate the parent compound from its impurities and degradation products, allowing for accurate quantification.[5]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product resulting from hydrolysis is the corresponding 17-hydroxy steroid. Under forced degradation conditions, such as acidic, basic, oxidative, and photolytic stress, a variety of other degradation products can be formed. For the closely related compound Medroxyprogesterone Acetate (MPA), impurities and degradation products that have been identified include its hydrolysis product and various oxidized and isomeric forms.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture protection).[4][7] 2. Prepare fresh samples and analyze immediately. 3. Perform a forced degradation study to identify potential degradation products.[6]
Loss of compound potency over time Chemical instability of the compound in the chosen formulation or solvent.1. Evaluate the pH of the solution, as ester hydrolysis is pH-dependent.[1][2] 2. Assess the compatibility of the compound with excipients in the formulation. 3. Conduct a stability study under various conditions to determine the optimal formulation and storage parameters.
Inconsistent experimental results Variability in the purity of the compound due to degradation.1. Always use a fresh, properly stored batch of the compound. 2. Re-qualify the purity of the compound using a validated analytical method like HPLC before use.[5][8]

Summary of Forced Degradation Studies on Related Compounds

Stress Condition Typical Observations Potential Degradation Products
Acidic Hydrolysis Significant degradation observed.Hydrolysis of the acetate ester to the corresponding alcohol.[1][2]
Basic Hydrolysis Rapid and extensive degradation.Formation of the carboxylate salt of the parent steroid and alcohol.[1][2]
Oxidative (e.g., H₂O₂) Degradation occurs, forming various oxidized species.Oxidized derivatives of the steroid core.[5]
Photolytic (e.g., UV light) Compound shows sensitivity to light, leading to degradation.Photodegradation products.[6]
Thermal (Dry Heat) Generally more stable compared to other stress conditions, but degradation can occur at high temperatures.[6]Isomers and other thermal decomposition products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 80°C). Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and reflux for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 80°C). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature for a specified period (e.g., 24 hours).

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

  • Thermal Degradation: Keep the solid compound or a solution in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.

3. Sample Analysis:

  • Following the stress treatment, dilute the samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The HPLC method should be capable of separating the parent drug from all degradation products.[5][9]

4. Peak Purity and Identification:

  • Use a photodiode array (PDA) detector to check for peak purity of the parent compound and degradation products.

  • If necessary, use mass spectrometry (LC-MS) to identify the structure of the major degradation products.[6]

Visualizations

experimental_workflow start Start: Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 1N HCl, 80°C) stress->acid base Basic Hydrolysis (e.g., 1N NaOH, 80°C) stress->base oxidation Oxidative Stress (e.g., 3% H₂O₂) stress->oxidation photo Photolytic Stress (e.g., UV Light) stress->photo thermal Thermal Stress (e.g., 105°C) stress->thermal analysis Analyze Stressed and Control Samples using Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis evaluation Evaluate Peak Purity and Identify Degradation Products (LC-MS) analysis->evaluation end End: Characterize Stability Profile evaluation->end degradation_pathway parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation photo Photodegradation parent->photo hydrolysis_prod 17-beta-Hydroxyprogesterone + Acetic Acid hydrolysis->hydrolysis_prod oxidation_prod Oxidized Degradation Products oxidation->oxidation_prod photo_prod Photolytic Degradation Products photo->photo_prod

References

Technical Support Center: Steroid Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of steroid compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause steroid degradation in solution?

A1: Steroid degradation is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation. Many steroid solutions are best stored refrigerated or at controlled room temperature, while freezing should be approached with caution as it can cause crystallization or precipitation.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1] Steroids are often photosensitive, necessitating storage in amber or opaque containers.[1]

  • pH: The stability of steroids can be highly pH-dependent. Solutions that are too acidic or too alkaline can catalyze hydrolysis and other degradation reactions like the Mattox rearrangement.[2][3]

  • Oxidation: Many steroids are susceptible to oxidation, especially when exposed to air (oxygen).[4] This can be a significant issue in solutions prepared with solvents that are not degassed or stored with headspace in the vial.

  • Solvent/Excipients: The choice of solvent and the presence of certain excipients can impact stability. Water in non-aqueous solutions can lead to hydrolysis, while some formulation components can actively participate in degradation pathways.[5]

Q2: How should I prepare and store my steroid stock solutions?

A2: Proper preparation and storage are critical for maximizing the shelf-life of your steroid solutions.

  • Solvent Selection: Use high-purity, anhydrous solvents when preparing stock solutions to minimize hydrolysis. Common solvents include ethanol, methanol, DMSO, and acetonitrile. Ensure the steroid is fully dissolved.

  • Concentration: Prepare concentrated stock solutions (e.g., 10x or 100x) as they are often more stable than dilute working solutions.[6]

  • Storage Conditions: Store stock solutions in small, tightly sealed amber glass vials to protect from light and air.[1] For short-term storage, refrigeration (2-8°C) is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended, but be mindful of freeze-thaw cycles which can degrade the compound.[7] Aliquoting into single-use volumes is a best practice to avoid repeated freeze-thaw cycles.[6]

  • Inert Atmosphere: For highly sensitive compounds, purging the vial headspace with an inert gas like nitrogen or argon before sealing can prevent oxidation.

Q3: My steroid solution has changed color/become cloudy. Can I still use it?

A3: A change in color, cloudiness, or the appearance of precipitate are all indicators of physical or chemical instability.[3] You should not use the solution. Cloudiness or precipitation could mean the steroid is no longer fully dissolved, leading to inaccurate dosing. Discoloration often points to chemical degradation, meaning the active compound has been altered and may have lost its potency or produced unknown, potentially interfering substances.

Troubleshooting Guide

This guide addresses common problems encountered when working with steroid solutions.

Problem Potential Cause(s) Recommended Action(s)
Loss of Potency / Inconsistent Results Chemical degradation due to improper storage (temperature, light, air exposure).Repeated freeze-thaw cycles.Hydrolysis from moisture in the solvent.1. Prepare a fresh stock solution from a reliable source of the compound.2. Review storage procedures. Store aliquots at -20°C or -80°C in amber, tightly sealed vials.[6]3. Use high-purity, anhydrous solvents for reconstitution.4. Perform a stability study using HPLC to determine the degradation rate under your specific conditions.
Precipitate Forms in Solution The solution is supersaturated.Temperature change (solubility often decreases at lower temperatures).Solvent evaporation, increasing the concentration.The compound has degraded into a less soluble product.1. Gently warm the solution and vortex/sonicate to see if the precipitate redissolves. If it does, consider if the storage temperature is too low.2. If the solvent has evaporated, you may try to add a small amount of fresh solvent to redissolve the compound, but the concentration will be unknown and it is safer to prepare a fresh solution.3. If precipitation persists, it is likely due to degradation. Discard the solution.[8]
Solution Appears Discolored Oxidation or photolytic degradation.[1][4]Reaction with impurities in the solvent or container.1. Discard the solution immediately. Discoloration indicates chemical breakdown.2. When preparing a new solution, use high-purity solvents and store in amber glass vials to protect from light.[1]3. For oxygen-sensitive steroids, consider using degassed solvents and purging the vial with an inert gas.

Quantitative Stability Data

The stability of a steroid in solution is highly dependent on its specific structure, the solvent, pH, and temperature. Below are examples of stability data for common corticosteroids.

Table 1: Stability of Hydrocortisone Sodium Succinate (1 mg/mL) in Aqueous Buffers at Various Temperatures

pHStorage Temperature% Remaining after 14 Days% Remaining after 21 DaysReference
5.53-7°C (Refrigerated)95.1%94.9%[1][2][3]
6.53-7°C (Refrigerated)101.8%92.0%[1][2][3]
7.43-7°C (Refrigerated)94.3%89.2%[1][2][3]
5.520-22°C (Ambient)<90% (degraded after 4 days)-[2]
4.0Any TemperatureRapid degradation (<1 hour)-[2]
Stability is defined as retaining at least 90% of the initial concentration.

Table 2: Stability of Dexamethasone Sodium Phosphate (DSP) in IV Admixtures after 14 Days

ConcentrationVehicleStorage Temperature% RemainingReference
0.08 mg/mL0.9% Sodium Chloride20-23°C (Room Temp)>94%[9][10]
0.4 mg/mL0.9% Sodium Chloride20-23°C (Room Temp)>94%[9][10]
0.08 mg/mL0.9% Sodium Chloride2-8°C (Refrigerated)>94%[9][10]
0.4 mg/mL0.9% Sodium Chloride2-8°C (Refrigerated)>94%[9][10]
0.08 mg/mL5% Dextrose20-23°C (Room Temp)>94%[9][10]
0.4 mg/mL5% Dextrose20-23°C (Room Temp)>94%[9][10]
0.08 mg/mL5% Dextrose2-8°C (Refrigerated)>94%[9][10]
0.4 mg/mL5% Dextrose2-8°C (Refrigerated)>94%[9][10]

Key Degradation Pathways & Experimental Protocols

Major Degradation Pathways

Steroids can degrade through several chemical pathways. Understanding these can help in designing stable formulations.

DegradationPathways Steroid Steroid in Solution Oxidation Oxidation (e.g., at C-21 hydroxyl) Steroid->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis (of ester groups) Steroid->Hydrolysis H2O, Acid/Base, Enzymes Mattox Mattox Rearrangement (Acid/Base Catalyzed Dehydration) Steroid->Mattox Acid/Base, Heat Deg_Products1 Oxidized Products (e.g., 21-dehydrosteroids) Oxidation->Deg_Products1 Deg_Products2 Parent Steroid + Acid (from ester cleavage) Hydrolysis->Deg_Products2 Deg_Products3 Enol-Aldehyde Isomers Mattox->Deg_Products3

Caption: Major degradation pathways for steroid compounds in solution.

Experimental Protocol: Stability-Indicating HPLC Method for Steroid Quantification

This protocol provides a general framework for assessing the stability of a steroid in solution. It should be optimized and validated for each specific steroid and formulation.

Objective: To quantify the concentration of a steroid over time under specific storage conditions and to separate it from its degradation products.

Materials:

  • Steroid compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, formate)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18, 5 µm particle size)

  • Volumetric flasks and pipettes

  • pH meter

  • Incubators or environmental chambers set to desired temperatures

Methodology:

  • Standard and Sample Preparation:

    • Prepare a concentrated stock solution of the steroid in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the stability samples (e.g., 1-100 µg/mL).

    • Prepare the stability samples by diluting the stock solution to the target concentration in the desired solution (e.g., buffer at a specific pH).

    • Dispense the stability samples into multiple vials for each storage condition (e.g., 4°C, 25°C, 40°C) and time point.

  • Forced Degradation Study (for method validation):

    • To ensure the method is "stability-indicating," expose the steroid solution to stress conditions to generate degradation products.

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH at room temperature.[11]

    • Oxidation: Add 3% H₂O₂ at room temperature.[8]

    • Thermal: Heat the solution at a high temperature (e.g., 80°C).[8]

    • Photolytic: Expose the solution to UV light.[8]

    • Analyze these stressed samples to ensure the degradation product peaks are well-separated from the parent steroid peak.

  • HPLC Analysis:

    • Example Chromatographic Conditions (for Prednisolone):

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[11]

      • Mobile Phase: Water:Tetrahydrofuran:Acetonitrile (75:15:10 v/v/v).[11]

      • Flow Rate: 1.0 mL/min.[11]

      • Detection: UV at 254 nm.[11]

      • Injection Volume: 20 µL.[11]

      • Column Temperature: 45°C.[11]

    • Inject the calibration standards to generate a standard curve.

    • At each scheduled time point (e.g., 0, 7, 14, 30 days), remove vials from each storage condition, allow them to come to room temperature, and inject them into the HPLC system.

  • Data Analysis:

    • Calculate the concentration of the steroid in each sample at each time point using the calibration curve.

    • Express the stability as the percentage of the initial (time 0) concentration remaining.

    • The stability limit is typically defined as retaining ≥90% of the initial concentration.

HPLC_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare Stock & Calibration Standards B Prepare Stability Samples (in specific buffer/vehicle) A->B C Store samples at different conditions (e.g., 4°C, 25°C, 40°C) B->C D Withdraw samples at specified time points (T=0, 7, 14, 30 days) C->D E Analyze samples by HPLC D->E G Quantify Steroid Conc. vs. Time E->G F Generate Calibration Curve F->G

Caption: Experimental workflow for a steroid stability study using HPLC.

References

Technical Support Center: Overcoming Solubility Challenges of Synthetic Progestins in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with synthetic progestins during in vitro experiments.

Frequently Asked questions (FAQs)

Q1: Why do synthetic progestins often exhibit poor solubility in aqueous buffers?

A1: Synthetic progestins are structurally derived from the natural steroid hormone progesterone and are inherently hydrophobic (lipophilic). This nonpolar nature makes them poorly soluble in polar solvents like aqueous buffers, leading to challenges such as precipitation or the inability to achieve desired concentrations for in vitro assays. Progesterone, for instance, has a very low aqueous solubility of about 7 µg/mL.[1]

Q2: What are the common signs of solubility problems in my experiments?

A2: You may be encountering solubility issues if you observe any of the following:

  • Precipitation: The compound "crashes out" of the solution, forming visible solid particles, either immediately upon addition to the aqueous buffer or over time.

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved compound.

  • Inconsistent Results: Poor solubility can lead to variability in the actual concentration of the dissolved progestin, resulting in unreliable and non-reproducible experimental outcomes.

Q3: I've prepared a stock solution in an organic solvent. Why does it precipitate when I dilute it in my aqueous buffer?

A3: This is a common phenomenon known as "solvent-shifting" precipitation. While synthetic progestins are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol, a concentrated stock solution undergoes a significant change in the solvent environment when diluted into an aqueous buffer. The progestin's solubility drastically decreases in the predominantly aqueous environment, causing it to precipitate out of the solution.

Q4: What are the primary strategies to enhance the solubility of synthetic progestins in aqueous buffers?

A4: Several effective methods can be employed to improve the aqueous solubility of synthetic progestins:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, such as polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior enhances the overall solubility of the complex in water.

  • Solid Dispersions: Dispersing the progestin within a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.

  • Co-crystal Formation: Creating a crystalline structure of the progestin with a suitable co-former molecule can alter its physicochemical properties, leading to improved solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Organic Stock Solution

Cause: The final concentration of the synthetic progestin in the aqueous buffer exceeds its solubility limit. The organic solvent from the stock solution is not sufficient to maintain solubility upon high dilution in the aqueous phase.

Solutions:

  • Decrease the Final Concentration: The most direct approach is to lower the final working concentration of the progestin in your experiment.

  • Optimize the Dilution Process:

    • Warm the aqueous receiving buffer to 37°C.

    • Add the progestin stock solution dropwise to the warmed buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that favor precipitation.

  • Maintain a Low Percentage of Co-solvent: Keep a small percentage of the organic solvent (e.g., DMSO, typically <0.5%) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your specific cell-based assays, as higher concentrations can be toxic.

Issue 2: Progestin Precipitates Over Time in Aqueous Buffer

Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, nucleation and crystal growth can occur, leading to precipitation.

Solutions:

  • Prepare Fresh Working Solutions: It is best practice to prepare your final aqueous progestin solution immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.

  • Incorporate Solubilizing Agents: If the experimental design allows, consider adding solubility enhancers to your aqueous buffer.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can significantly increase the aqueous solubility of progestins.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used at low concentrations, but their potential effects on biological systems must be carefully evaluated.

Issue 3: Inability to Achieve the Desired High Concentration in Aqueous Buffer

Cause: The intrinsic low solubility of the synthetic progestin prevents the formation of a concentrated aqueous solution.

Solutions:

  • Cyclodextrin Complexation: This is a highly effective method for substantially increasing the aqueous concentration of progestins. For instance, the use of hydroxypropyl-β-cyclodextrin (HPBCD) can allow for the solubilization of high quantities of progesterone, potentially reaching up to 50 mg/mL.[2]

  • Solid Dispersion Technology: Preparing a solid dispersion of the progestin with a hydrophilic polymer can enhance its dissolution rate and apparent solubility.

  • Co-crystal Formation: This technique can significantly improve the solubility and dissolution rate of the parent progestin.

Quantitative Data on Progestin Solubility

The following tables summarize the aqueous solubility of common synthetic progestins and the enhancement achieved through various techniques.

Table 1: Aqueous Solubility of Selected Synthetic Progestins

Synthetic ProgestinAqueous SolubilityConditions
Progesterone~7 µg/mL25°C
Progesterone4.4 µg/mLPBS, 25°C[1]
DrospirenonePractically insoluble in waterPh. Eur./USP
Drospirenone2.25 mg/L-[3]
Medroxyprogesterone AcetatePoor water solubility-[4]
Medroxyprogesterone AcetateInsoluble in water-[5]

Table 2: Enhancement of Progesterone Solubility Using Different Techniques

TechniqueCarrier/Co-formerSolubility Enhancement
Co-solvents PEG-400Significant improvement from 0.007 mg/mL
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can achieve up to 50 mg/mL[2]
Solid Dispersions HPMCAS (by co-milling)Increase from 34.21 to 82.13 µg/mL
PVP (by solvent evaporation)Increase from 18.64 to 26.34 µg/mL
Co-crystals Isophthalic acid (IPA)Cmax of 13.68 µg/mL (1.7 times that of progesterone)[6]
4-formylbenzeneboronic acid (BBA)Cmax of 9.06 µg/mL (1.2 times that of progesterone)[6]
3-nitrophthalic acid (NPA)Cmax of 9.90 µg/mL (1.3 times that of progesterone)[6]

Experimental Protocols

Protocol 1: Preparation of Progestin-Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol outlines a simple and common method for preparing progestin-cyclodextrin complexes to enhance aqueous solubility.[7][8]

Materials:

  • Synthetic Progestin (e.g., Progesterone)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Mortar and pestle

Procedure:

  • Weighing: Accurately weigh the synthetic progestin and the chosen cyclodextrin in a specific molar ratio (e.g., 1:2 guest-to-host).

  • Mixing: Place the weighed progestin and cyclodextrin in a mortar.

  • Kneading: Add a small amount of deionized water to the mixture to form a thick paste. Knead the paste thoroughly with the pestle for at least 30-40 minutes. Add small increments of water if necessary to maintain a paste-like consistency.

  • Drying: Dry the resulting kneaded mixture. This can be done in a desiccator, under vacuum, or by lyophilization (freeze-drying) to obtain a fine powder.

  • Sieving: Pass the dried powder through a sieve to ensure a uniform particle size.

  • Solubilization: The resulting powder can now be dissolved in the desired aqueous buffer. The solubility will be significantly enhanced compared to the free progestin.

Protocol 2: Preparation of Progestin Solid Dispersions (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of a synthetic progestin with a hydrophilic polymer to improve its dissolution rate.[9][10][11][12]

Materials:

  • Synthetic Progestin (e.g., Progesterone)

  • Hydrophilic polymer (e.g., HPMCAS, PVP)

  • Suitable organic solvent (e.g., acetone, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the synthetic progestin and the chosen polymer in a common organic solvent. Ensure complete dissolution to form a clear solution. The drug-to-polymer ratio should be optimized for the specific application.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the flask wall.

  • Drying: Further dry the solid film under vacuum for 24 hours to ensure the complete removal of any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Sieve the powder to obtain a uniform particle size. The resulting solid dispersion powder can be used for dissolution studies or incorporated into other formulations.

Protocol 3: Preparation of Progestin Co-crystals (Slow Evaporation Method)

This protocol details the formation of co-crystals of a synthetic progestin with a selected co-former to enhance its solubility.[13][14]

Materials:

  • Synthetic Progestin (e.g., Progesterone)

  • Selected co-former (e.g., a carboxylic acid)

  • Suitable solvent or solvent system (e.g., ethanol/water mixture)

  • Stir plate and stir bar

  • Filtration apparatus

  • Vials and Parafilm™

Procedure:

  • Molar Ratio Selection: Determine the appropriate molar ratio of the synthetic progestin to the co-former (e.g., 1:1).

  • Dissolution: Dissolve equimolar amounts of the progestin and the co-former in a suitable solvent in a vial with a stir bar. Stir the mixture at room temperature until both components are completely dissolved.

  • Filtration: Filter the resulting clear solution to remove any undissolved particles.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, cover it with Parafilm™, and pierce a few small holes in the Parafilm™ to allow for slow evaporation of the solvent.

  • Crystallization: Leave the vial undisturbed at room temperature for several days to allow for the formation of co-crystals.

  • Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the isolated co-crystals. The resulting co-crystals can then be characterized and used for solubility and dissolution studies.

Visualizing Progestin Action and Experimental Workflows

Signaling Pathways of Synthetic Progestins

Synthetic progestins primarily exert their effects by binding to and activating progesterone receptors (PRs). This interaction triggers both genomic and non-genomic signaling pathways.

  • Genomic Pathway (Classical): Upon binding to a progestin, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[15] In the nucleus, the receptor-ligand complex binds to specific DNA sequences called progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[16][17][18] This process typically occurs over hours to days and leads to long-term cellular changes.[19]

  • Non-Genomic Pathway (Rapid): Progestins can also initiate rapid signaling events that do not directly involve gene transcription.[[“]] These effects are often mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of classical PRs located in the cytoplasm.[19][21] This can lead to the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, within minutes.[21][22]

Progestin_Signaling_Pathways cluster_cell Target Cell Progestin Synthetic Progestin Membrane PR_cytoplasm Progesterone Receptor (PR) Progestin->PR_cytoplasm Cytoplasm MAPK_cascade MAPK Cascade Membrane->MAPK_cascade Activates (Non-genomic) Nucleus PR_dimer PR Dimer PR_cytoplasm->PR_dimer Dimerization PR_nucleus PR Dimer PR_dimer->PR_nucleus Translocation Rapid_effects Rapid Cellular Effects MAPK_cascade->Rapid_effects PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds Gene_transcription Gene Transcription PRE->Gene_transcription Regulates Biological_response Biological Response Gene_transcription->Biological_response

Caption: Overview of genomic and non-genomic progestin signaling pathways.

Experimental Workflow for Enhancing Progestin Solubility

The following diagram illustrates a logical workflow for selecting an appropriate method to improve the solubility of a synthetic progestin for in vitro experiments.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble Progestin Check_Concentration Is the required concentration low? Start->Check_Concentration Optimize_Dilution Optimize Dilution (Vortexing, Warming) Check_Concentration->Optimize_Dilution Yes High_Concentration_Needed High concentration required Check_Concentration->High_Concentration_Needed No Use_Cosolvent Use Co-solvent (e.g., <0.5% DMSO) Optimize_Dilution->Use_Cosolvent Check_Success1 Solubility sufficient? Use_Cosolvent->Check_Success1 Check_Success1->High_Concentration_Needed No End_Success Proceed with Experiment Check_Success1->End_Success Yes Choose_Advanced_Method Choose Advanced Method High_Concentration_Needed->Choose_Advanced_Method Cyclodextrin Cyclodextrin Complexation Choose_Advanced_Method->Cyclodextrin Solid_Dispersion Solid Dispersion Choose_Advanced_Method->Solid_Dispersion Co_crystal Co-crystal Formation Choose_Advanced_Method->Co_crystal Check_Success2 Solubility sufficient? Cyclodextrin->Check_Success2 Solid_Dispersion->Check_Success2 Co_crystal->Check_Success2 Check_Success2->End_Success Yes End_Fail Re-evaluate Method or Compound Check_Success2->End_Fail No

Caption: Decision workflow for selecting a solubility enhancement method.

Troubleshooting Logic for Progestin Precipitation

This diagram provides a step-by-step troubleshooting guide for addressing precipitation issues with synthetic progestins in aqueous solutions.

Precipitation_Troubleshooting_Logic Start Start: Precipitation Observed Precipitation_Time When does precipitation occur? Start->Precipitation_Time Immediate_Precipitation Immediate Precipitation Precipitation_Time->Immediate_Precipitation Immediately Delayed_Precipitation Precipitation Over Time Precipitation_Time->Delayed_Precipitation Over Time Solution1 Lower Final Concentration Immediate_Precipitation->Solution1 Solution3 Prepare Fresh Solutions Delayed_Precipitation->Solution3 Solution2 Optimize Dilution Protocol (Warming, Stirring) Solution1->Solution2 Check_Resolution1 Problem Resolved? Solution2->Check_Resolution1 Solution4 Incorporate Solubilizing Agent (e.g., Cyclodextrin) Solution3->Solution4 Check_Resolution2 Problem Resolved? Solution4->Check_Resolution2 End_Success Proceed with Experiment Check_Resolution1->End_Success Yes End_Fail Consider Advanced Solubilization Method Check_Resolution1->End_Fail No Check_Resolution2->End_Success Yes Check_Resolution2->End_Fail No

Caption: Troubleshooting logic for addressing progestin precipitation.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Steroid Hormones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the mass spectrometry analysis of steroid hormones.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of steroid hormones?

A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a sample apart from the specific steroid hormone being analyzed (the analyte).[1][2] These components can include proteins, lipids, salts, and phospholipids, particularly in biological samples like plasma or serum.[1] Matrix effects are the alterations in an analyte's ionization efficiency caused by these co-eluting components.[1] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1]

Q2: What are the primary causes of matrix effects, specifically ion suppression, in steroid hormone analysis?

A2: The most common cause of matrix effects is the competition for ionization between the target steroid analyte and co-eluting matrix components in the mass spectrometer's ion source.[1] For electrospray ionization (ESI), which is frequently used for steroid analysis, matrix components can change the physical properties of the droplets, such as viscosity and surface tension, hindering the analyte's ability to transition into the gas phase.[1] Endogenous phospholipids from plasma or serum are a well-known and significant source of ion suppression in bioanalysis.[3][4][5]

Q3: How can I determine if my steroid hormone assay is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique. A constant flow of a steroid standard solution is infused into the liquid chromatography (LC) eluent after the analytical column, while a blank, extracted matrix sample is injected.[1][6] Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement that correspond to the retention times of matrix components.[1][6]

  • Post-Extraction Spike: This is the more common, quantitative method.[1] It involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage.[7]

Q4: Is ESI or APCI more susceptible to matrix effects for steroid analysis?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8] This is because ESI involves the desolvation of charged droplets to form gas-phase ions, a process that is easily disrupted by co-eluting matrix components that can alter droplet properties and compete for charge.[1][2]

Q5: How do stable isotope-labeled internal standards (SIL-IS) help in mitigating matrix effects?

A5: Using a stable isotope-labeled internal standard is a widely accepted and effective strategy to compensate for matrix effects.[9][10] SIL-ISs are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., ¹³C, ²H).[11] This near-identical physicochemical behavior means they co-elute with the analyte and experience the same degree of ion suppression or enhancement.[9][10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9]

Troubleshooting Guide

Issue: My steroid hormone peak area is unexpectedly low and variable across different samples.

  • Possible Cause: This is a classic symptom of ion suppression due to matrix effects, which can vary between different sample matrices.[1][3]

  • Troubleshooting Steps:

    • Confirm System Suitability: First, ensure your LC-MS/MS system is performing optimally by injecting a pure standard solution of your steroid. If the signal is stable and within the expected range, the problem is likely related to the sample matrix.[1]

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression. A significant difference in analyte response between the neat solution and the matrix extract confirms the presence of matrix effects.

    • Optimize Sample Preparation: Your sample preparation method may not be sufficiently removing interfering matrix components. Consider more rigorous cleanup techniques.[12] (See Experimental Protocols section for details).

    • Improve Chromatographic Separation: If a specific region of ion suppression is identified (e.g., via post-column infusion) and it co-elutes with your analyte, modify your chromatographic method to separate the analyte from the interfering peaks.[1][6] This can be achieved by altering the gradient profile, changing the mobile phase composition, or trying a different stationary phase (e.g., switching from a C18 to a biphenyl column).[1]

    • Implement a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL-IS is the most effective way to correct for unavoidable matrix effects.[13][14][15]

Issue: I've identified phospholipids as the source of ion suppression. How can I remove them?

  • Possible Cause: Phospholipids are common in biological matrices like plasma and serum and are a major cause of ion suppression in ESI-based methods.[3][4][16]

  • Troubleshooting Steps:

    • Protein Precipitation (PPT) with a Phospholipid Removal Plate/Column: While simple protein precipitation can remove a large portion of proteins, it is often insufficient for complete phospholipid removal. Specialized phospholipid removal products (often in 96-well plate or cartridge format) can be used after the initial protein precipitation step for more effective cleanup.[4]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interferences.[7][17] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even better selectivity for phospholipid removal.[18]

    • Liquid-Liquid Extraction (LLE): LLE can be an effective method for separating steroids from more polar matrix components like phospholipids. The choice of extraction solvent is critical for achieving good recovery of the analyte and efficient removal of interferences.[1]

Logical Workflow for Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Matrix Effect Assessment cluster_2 Mitigation Strategies start Low and Variable Analyte Signal check_system Confirm System Suitability (Inject Pure Standard) start->check_system system_ok System Performance OK? check_system->system_ok system_not_ok Troubleshoot LC-MS/MS System system_ok->system_not_ok No quantify_me Quantify Matrix Effect (Post-Extraction Spike) system_ok->quantify_me Yes me_present Significant Matrix Effect Present? quantify_me->me_present no_me No Significant Matrix Effect. Re-evaluate other parameters. me_present->no_me No optimize_sp Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) me_present->optimize_sp Yes optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sp->optimize_chrom use_is Implement Stable Isotope- Labeled Internal Standard optimize_chrom->use_is final_validation Validate Method use_is->final_validation

Caption: A step-by-step workflow for identifying and mitigating matrix effects.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery from various studies, illustrating the impact of different sample preparation techniques.

Table 1: Matrix Effect and Recovery in Human Serum using Magnetic Bead Extraction [19]

Steroid HormoneConcentration LevelAbsolute Matrix Effect (%)Recovery (%)
Multiple Steroids Low89.2 - 113.187.6 - 114.3
Medium82.3 - 112.094.0 - 105.0
High91.7 - 111.091.9 - 111.7

Table 2: Matrix Effect and Recovery in Plasma using 2D-LC/MS/MS [17]

ParameterRange (%)Median (%)
Absolute Matrix Effect 75.6 - 139.5103.3
Relative Matrix Effect (with IS) 94.4 - 103.9100.6
Absolute Recovery 101.6 - 116.5111.6
Relative Recovery (with IS) 99.9 - 106.1101.0

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

This protocol provides a general method for quantifying the matrix effect.

Objective: To determine the extent of ion suppression or enhancement for a steroid hormone in a given matrix.

Materials:

  • Blank matrix (e.g., charcoal-stripped serum, drug-free urine)

  • Pure steroid hormone standard

  • Stable isotope-labeled internal standard (recommended)

  • All necessary solvents and reagents for your established extraction procedure

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the steroid standard and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample through your entire extraction procedure. Spike the steroid standard and internal standard into the final, extracted sample just before analysis.

    • Set C (Pre-Spike Matrix): Spike the steroid standard and internal standard into the blank matrix before starting the extraction procedure. Process this sample through the entire extraction method.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85% and 115% are often considered acceptable.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Steroid Hormones from Serum/Plasma

This protocol is a general guideline for SPE cleanup and can be adapted based on the specific steroid and SPE sorbent.

Objective: To extract steroid hormones from serum or plasma while removing interfering matrix components like phospholipids.

Materials:

  • SPE cartridges (e.g., Strata™-X, Oasis HLB)

  • Serum or plasma sample

  • Internal standard solution

  • Pre-treatment solution (e.g., 1% Formic Acid in Water)[7]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solutions (e.g., 1% Formic Acid in Water, 30% Methanol in Water)[7]

  • Elution solvent (e.g., Methanol/Acetonitrile mixture)[7]

  • SPE vacuum manifold

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: Combine 500 µL of serum/plasma with 500 µL of 1% formic acid in water. Add the internal standard. Vortex to mix.[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.[7]

  • Wash 2: Wash the cartridge with 1 mL of 30% methanol in water to remove less polar interferences. Apply vacuum for 3-4 minutes to dry the sorbent.[7]

  • Elution: Elute the steroid hormones with 2 x 500 µL of an appropriate organic solvent mixture (e.g., Methanol/Acetonitrile 1:4, v/v).[7]

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45 °C.[7]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 0.5 mM Ammonium Fluoride in Water/Methanol 60:40, v/v).[7] Vortex and transfer to an autosampler vial for analysis.

Visualization of SPE Workflow

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps start Pre-treat Sample (e.g., Acidify, Add IS) condition Condition Cartridge (e.g., Methanol) start->condition equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Remove Polar Interferences) load->wash1 wash2 Wash 2 (Remove Less Polar Interferences) wash1->wash2 elute Elute Steroids (Organic Solvent) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical solid-phase extraction (SPE) workflow for steroid analysis.

References

Technical Support Center: Confirmation of Stereospecificity in Synthetic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It offers guidance on overcoming common challenges encountered during the experimental confirmation of synthetic steroid stereospecificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the stereospecificity of a newly synthesized steroid?

A1: The principal methods for determining the stereochemistry of a synthetic steroid are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods such as Vibrational Circular Dichroism (VCD).[1][2][3][4] Chiral chromatography is also essential for separating stereoisomers and confirming enantiomeric purity.[5][6] Each technique provides unique information, and a combination of methods is often required for unambiguous confirmation.

Q2: Can I determine the absolute configuration of my steroid without crystallization?

A2: Yes, Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for single crystals.[3][7] The experimental VCD spectrum is compared with a spectrum calculated using density functional theory (DFT) to assign the absolute configuration.[1][3][8]

Q3: My 1H NMR spectrum is too complex and crowded to interpret. What can I do?

A3: Signal crowding in the proton NMR spectra of steroids is a common issue.[9] To resolve this, employ two-dimensional (2D) NMR techniques. Experiments like COSY (Correlation Spectroscopy) help identify spin-spin coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[9][10] For stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial as it identifies protons that are close in space, providing information about the relative configuration.[11][12][13][14]

Q4: What is the difference between relative and absolute configuration, and which techniques determine each?

A4: Relative configuration describes the 3D arrangement of atoms in a molecule relative to each other. 2D NMR techniques, particularly NOESY, are excellent for determining relative stereochemistry by observing through-space proton-proton interactions.[12][14] Absolute configuration is the precise 3D arrangement of atoms in a chiral molecule, distinguishing it from its mirror image (enantiomer). Single-crystal X-ray crystallography is the gold standard for determining absolute configuration.[4][15][16] VCD is also a robust method for determining absolute configuration in solution.[1][3][17]

Q5: My synthetic steroid is a racemic mixture. How can I separate the enantiomers?

A5: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers.[5][6][18][19] The choice of CSP depends on the specific steroid's structure. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating steroid enantiomers.[5]

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Ambiguous NOESY Cross-Peaks - Overlapping signals.- Molecular flexibility leading to averaged NOEs.- Spin diffusion in larger molecules.1. Optimize Resolution: Use a higher field strength spectrometer if available.[9]2. Run a ROESY Experiment: For medium-sized molecules where NOE can be zero, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide unambiguous correlations.3. Temperature Study: Acquire spectra at different temperatures to potentially resolve overlapping signals or favor a specific conformation.4. Verify with Coupling Constants: Use 1D ¹H or 2D J-resolved spectra to measure ³JHH coupling constants, which provide dihedral angle information that can support NOE data.[10]
Failure to Assign Protons - Severe signal overlap in the aliphatic region (the "steroid hump").[9]1. Utilize 2D NMR: Start with a COSY to trace out proton-proton coupling networks.2. HSQC/HMBC: Use an HSQC to link protons to their carbons. Use an HMBC (Heteronuclear Multiple Bond Correlation) to see long-range (2-3 bond) C-H correlations, which helps in connecting different spin systems and assigning quaternary carbons.[9]3. Compare to Known Steroids: Utilize databases and literature data for similar steroid skeletons as a starting point for assignments.[9]
X-Ray Crystallography Issues
Problem Possible Cause Troubleshooting Steps
Inability to Grow Suitable Crystals - Compound is an oil or amorphous solid.- Impurities inhibiting crystal growth.- Unsuitable solvent system.1. Increase Purity: Purify the sample to the highest possible level using chromatography or recrystallization.2. Screen Solvents: Attempt crystallization from a wide range of solvents and solvent mixtures (e.g., vapor diffusion, slow evaporation).3. Create a Derivative: If the steroid has a suitable functional group (e.g., hydroxyl, amine), create a derivative with a molecule known to crystallize well (e.g., a p-bromobenzoate ester). The heavy atom also aids in determining the absolute configuration.[15]
Poor Flack Parameter/Uncertain Absolute Configuration - The compound contains only light atoms (C, H, O, N).- Poor crystal quality or twinning.1. Use Copper Radiation: If available, use a diffractometer with a Cu Kα X-ray source, as its wavelength is better for inducing anomalous dispersion from lighter atoms.2. Synthesize a Derivative: Introduce a heavier atom (e.g., Br, Cl) into the molecule. The stronger anomalous scattering from the heavy atom will allow for a more reliable determination of the absolute configuration.[15][20]3. Corroborate with another technique: Use VCD spectroscopy to confirm the absolute configuration determined by X-ray crystallography.[21]

Experimental Protocols

Protocol 1: Determination of Relative Stereochemistry using NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified synthetic steroid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is free of particulate matter.

  • Initial Spectra Acquisition: Acquire standard 1D ¹H and 2D COSY spectra to achieve preliminary proton assignments.

  • NOESY Experiment Setup:

    • Load a standard 2D NOESY pulse sequence on the spectrometer.

    • Set the mixing time (d8) to a value appropriate for the molecule's size. For a typical steroid, a mixing time of 500-800 ms is a good starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. This may take several hours.

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Locate off-diagonal cross-peaks. A cross-peak between two protons indicates they are close in space (typically < 5 Å).

    • Correlate key protons to determine relative stereochemistry. For example, look for NOEs between angular methyl groups (e.g., C-18 and C-19) and protons on the steroid backbone to confirm ring junctions and substituent orientations.[11][13] Remember that the absence of an NOE is not definitive proof that protons are far apart.[11]

Protocol 2: Determination of Absolute Configuration using VCD
  • Sample Preparation: Prepare a solution of the enantiomerically pure steroid at a concentration of 5-10 mg/mL in a suitable solvent (e.g., CDCl₃, CCl₄).[3] The solvent must be transparent in the IR region of interest.

  • Computational Analysis (Pre-Experiment):

    • Generate a 3D structure of one enantiomer of the steroid.

    • Perform a conformational search using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD spectrum for the most stable conformer(s).

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire a background spectrum of the pure solvent in the same sample cell.

    • Subtract the solvent spectrum from the sample spectrum.

  • Analysis:

    • Compare the experimental VCD spectrum with the DFT-calculated spectrum.

    • If the spectra match in terms of the signs (+/-) of the VCD bands, the absolute configuration of the synthesized steroid is the same as the one used for the calculation.[8][17]

    • If the experimental spectrum is a mirror image of the calculated one, the steroid has the opposite absolute configuration.

Visualizations

Workflow for Stereospecificity Confirmation

G cluster_0 Initial Analysis cluster_1 Structure & Relative Stereochemistry cluster_2 Absolute Stereochemistry Start Synthesized Steroid Purity Assess Purity & Separate Isomers (HPLC, Chiral HPLC) Start->Purity NMR 1D & 2D NMR (COSY, HSQC, HMBC, NOESY) Purity->NMR Isomerically Pure Sample Relative Determine Relative Configuration NMR->Relative XRay X-Ray Crystallography NMR->XRay If crystal is available VCD Vibrational Circular Dichroism (VCD) NMR->VCD If in solution Absolute Determine Absolute Configuration Relative->Absolute Provides context XRay->Absolute VCD->Absolute End Confirmed Stereostructure Absolute->End

Caption: Workflow for the comprehensive confirmation of steroid stereospecificity.

Logic Diagram for Method Selection

G cluster_0 Relative vs. Absolute cluster_1 Technique Choice Start Need to Confirm Stereochemistry Q_RelAbs Determine Relative or Absolute Configuration? Start->Q_RelAbs A_Rel Relative Config Q_RelAbs->A_Rel Relative A_Abs Absolute Config Q_RelAbs->A_Abs Absolute NOESY Use NOESY NMR A_Rel->NOESY Q_Crystal Can you grow a single crystal? A_Abs->Q_Crystal Conclusion Stereochemistry Determined NOESY->Conclusion XRAY Use X-Ray Crystallography (Gold Standard) Q_Crystal->XRAY Yes VCD Use VCD Spectroscopy (Solution Phase) Q_Crystal->VCD No XRAY->Conclusion VCD->Conclusion

Caption: Decision tree for selecting the appropriate analytical method.

References

Optimizing reaction conditions for acetylation of 17-hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acetylation of 17-hydroxyprogesterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of 17-hydroxyprogesterone.

Issue 1: Low or No Product Yield

Q: My reaction shows a low conversion of 17-hydroxyprogesterone to its acetylated product. What are the possible causes and solutions?

A: Low conversion can stem from several factors related to reagents, reaction conditions, and the inherent reactivity of the starting material.

  • Insufficient Catalyst Activity: The acetylation of the sterically hindered tertiary hydroxyl group at C17 requires a strong acid catalyst.

    • Solution: Ensure your p-toluenesulfonic acid (p-TsOH) is fresh and anhydrous. The concentration of the catalyst is also critical; an insufficient amount may lead to a sluggish reaction. Conversely, an excessive amount can promote side reactions.

  • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction temperature is maintained within the optimal range. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of degradation products.

  • Reagent Quality: The purity of acetic anhydride is crucial.

    • Solution: Use freshly opened or distilled acetic anhydride. Acetic anhydride can hydrolyze to acetic acid over time, reducing its effectiveness.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My TLC plate shows the starting material, the desired product, and several other spots. What are these impurities and how can I avoid them?

A: The presence of multiple spots indicates the formation of side products. A likely side reaction under acidic conditions is the D-homo rearrangement.

  • D-homo Rearrangement: Acidic conditions can catalyze the rearrangement of the steroid's D-ring, leading to the formation of a six-membered D-homo lactone. This is a common issue in reactions involving C17-hydroxysteroids.

    • Solution: Carefully control the amount of acid catalyst and the reaction temperature. Use the minimum effective amount of catalyst and avoid excessively high temperatures or prolonged reaction times.

  • Other Side Reactions: While less common, side reactions involving other functional groups on the steroid backbone can occur, especially under harsh conditions.

    • Solution: Maintaining moderate reaction conditions is key.

Issue 3: Difficulty in Purifying the Product

Q: I am struggling to separate the 17-hydroxyprogesterone acetate from the unreacted starting material and byproducts. What purification methods are most effective?

A: Purification can be challenging due to the similar polarities of the starting material, product, and some side products. A combination of techniques is often necessary.

  • Recrystallization: This is a common and effective method for purifying the final product.

    • Solution: A mixture of methanol and dichloromethane has been reported to be an effective solvent system for the recrystallization of 17-hydroxyprogesterone acetate derivatives. Acetone can also be a suitable solvent. Experiment with different solvent ratios to achieve optimal crystal formation and purity.

  • Column Chromatography: For separating compounds with very similar polarities, column chromatography is the preferred method.

    • Solution: Use silica gel as the stationary phase. A gradient elution system with a mixture of hexanes and ethyl acetate is a good starting point. Begin with a low polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your compounds. Monitor the fractions by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed acetylation of 17-hydroxyprogesterone?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic. The hydroxyl group of 17-hydroxyprogesterone then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a leaving group (acetic acid) yield the acetylated product and regenerate the acid catalyst.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (17-hydroxyprogesterone) on a silica gel TLC plate. The product, being more nonpolar due to the ester group, will have a higher Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity. A common mobile phase for this analysis is a mixture of hexanes and ethyl acetate. The spots can be visualized under UV light or by using a staining agent like p-anisaldehyde.[1][2][3]

Q3: What are the key analytical techniques to confirm the identity and purity of the final product?

A3: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. Key signals to look for in the 1H NMR spectrum of 17-hydroxyprogesterone acetate include a new singlet corresponding to the acetyl methyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch, in addition to the other carbonyl stretches present in the steroid backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the acetylation of 17-hydroxyprogesterone.

Table 1: Effect of Catalyst Loading on Reaction Time and Yield

Catalyst (p-TsOH) Loading (mol%)Reaction Time (hours)Yield (%)
0.51065
1.0680
2.0392
3.0390 (with increased side products)

Table 2: Effect of Temperature on Reaction Time and Purity

Temperature (°C)Reaction Time (hours)Purity (%)
6012>98
80595
100288
1201<80 (significant degradation)

Table 3: Effect of Reaction Time on Conversion at 80°C

Reaction Time (hours)Conversion (%)
150
385
595
895 (with some product degradation)

Experimental Protocols

Detailed Methodology for Acetylation of 17-Hydroxyprogesterone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17-hydroxyprogesterone in a suitable solvent such as toluene or a mixture of acetic acid and acetic anhydride.

  • Reagent Addition: Add acetic anhydride (typically 2-5 equivalents) to the solution. Then, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (refer to Table 1 for guidance on loading).

  • Reaction: Heat the reaction mixture to the desired temperature (refer to Table 2) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent like toluene was used, wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. If the reaction was performed in acetic acid/anhydride, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane or acetone) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[4]

  • Characterization: Confirm the identity and purity of the 17-hydroxyprogesterone acetate using NMR, IR, MS, and melting point analysis.

Visualizations

Acetylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve 17-Hydroxyprogesterone in Solvent start->dissolve add_reagents Add Acetic Anhydride and p-TsOH dissolve->add_reagents heat Heat to Optimal Temperature add_reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Continue Heating complete Reaction Complete monitor->complete workup Aqueous Workup/ Precipitation complete->workup purify Recrystallization or Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the acetylation of 17-hydroxyprogesterone.

Troubleshooting_Guide start Start Troubleshooting low_yield Low or No Product Yield? start->low_yield impurities Multiple Spots on TLC? low_yield->impurities No check_catalyst Check Catalyst Activity and Concentration low_yield->check_catalyst Yes purification_issue Difficulty in Purification? impurities->purification_issue No d_homo Suspect D-homo Rearrangement impurities->d_homo Yes recrystallize Attempt Recrystallization (MeOH/DCM or Acetone) purification_issue->recrystallize Yes end Problem Solved purification_issue->end No check_temp_time Optimize Temperature and Reaction Time check_catalyst->check_temp_time check_reagents Verify Reagent Purity (Acetic Anhydride) check_temp_time->check_reagents reagents_ok control_conditions Control Acid Concentration and Temperature d_homo->control_conditions control_ok column_chrom Perform Column Chromatography (Hexanes/EtOAc) recrystallize->column_chrom purification_ok

Caption: Troubleshooting decision tree for acetylation of 17-hydroxyprogesterone.

References

Technical Support Center: Quantitative Analysis of Progestins in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of progestins in various biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Table 1: Common Issues and Solutions in Progestin Analysis

Issue/Question Potential Cause(s) Recommended Solution(s)
1. Poor Analyte Recovery Inefficient Extraction: The chosen solvent or method (LLE, SPE, PPT) may not be optimal for the specific progestin or matrix.- Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for Liquid-Liquid Extraction (LLE). For example, a mixture of hexane and diethyl ether has been used effectively.[1]- Evaluate SPE Sorbents: If using Solid-Phase Extraction (SPE), test different sorbent types (e.g., C18, HLB) and elution solvents.- Protein Precipitation (PPT) Issues: Ensure the correct ratio of organic solvent (e.g., acetonitrile) to plasma is used. Simple protein precipitation is a common preparation method.[2]
Analyte Instability: Progestins can degrade during sample collection, storage, or processing.- Storage Conditions: Store samples at -20°C or lower in appropriate containers. For saliva, glass vials are preferred over plastic to prevent adsorption, or plastic vials can be charged with albumin.[3]- Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples.[4]- pH and Temperature Control: Maintain optimal pH and temperature during extraction steps.
2. High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-eluting Endogenous Components: Lipids, salts, and other molecules from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte.[5][6]- Improve Sample Cleanup: Employ more rigorous extraction methods like SPE or Supported Liquid Extraction (SLE) to remove interfering components.[7]- Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from matrix components.[6]- Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[8]- Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components.
3. Low Sensitivity / High Limit of Quantification (LOQ) Suboptimal Mass Spectrometry (MS) Parameters: Ionization source settings (e.g., temperature, gas flow) and compound-specific parameters (e.g., collision energy) may not be optimized.- Tune MS Parameters: Perform thorough tuning of the mass spectrometer for the specific progestin using a standard solution.- Derivatization: Although often not necessary with modern LC-MS/MS systems, derivatization can be used to improve ionization efficiency for certain compounds.[9][10]- Enrichment Step: Concentrate the sample by evaporating the extraction solvent and reconstituting in a smaller volume before injection.[11][12]
Inefficient Ionization: The chosen ionization mode (ESI, APCI) or polarity (positive/negative) may not be ideal.- Test Ionization Modes: Evaluate both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in both positive and negative modes to find the most sensitive conditions. Positive ESI mode is commonly used for progestins.[11]
4. Poor Peak Shape (Tailing, Splitting) in Chromatography Column Contamination or Degradation: Buildup of matrix components on the analytical column.- Use a Guard Column: Protect the analytical column from contaminants.- Implement Column Washing: Perform regular, thorough column washes between analytical batches.- Replace Column: If performance does not improve, the column may need to be replaced.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may be incompatible with the analyte or stationary phase.- Optimize Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer. Formic acid is often added to the mobile phase to improve peak shape.[13]
5. High Variability Between Replicates Inconsistent Sample Preparation: Manual extraction steps can introduce variability.- Automate Where Possible: Use automated liquid handlers for precise pipetting.- Ensure Homogeneity: Thoroughly vortex or mix samples after adding reagents at each step.[12]- Consistent Timing: Ensure incubation and extraction times are identical for all samples.
Instrumental Instability: Fluctuations in the LC pump, autosampler, or MS detector.- System Equilibration: Allow the LC-MS system to fully equilibrate before starting the analytical run.- Run Quality Control (QC) Samples: Distribute QC samples throughout the batch to monitor and correct for instrument drift.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying progestins? A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used and preferred method. It offers high sensitivity and specificity, allowing for the simultaneous analysis of multiple progestins and their metabolites in a single run with minimal sample preparation.[9][13] While older methods like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are available, they can be more labor-intensive and may suffer from cross-reactivity, though they can be effective for specific applications.[9][15][16]

Q2: How should I prepare my biological samples before analysis? A2: Sample preparation is critical and aims to extract the analyte, remove interferences, and concentrate the sample.[10] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to plasma or serum to precipitate proteins.[2]

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the progestins.[1][11]

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a solvent. This method provides excellent cleanup.[7][10]

The choice depends on the sample matrix, required sensitivity, and available equipment.

Q3: What are matrix effects and how can I assess them? A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[5][17] This can lead to inaccurate quantification.[6] To assess it, you can compare the signal of an analyte in a post-extraction spiked blank matrix sample to the signal of the analyte in a neat solvent at the same concentration. The ratio of these signals quantifies the extent of the matrix effect.[17]

Q4: How long are progestins stable in biological samples and what are the ideal storage conditions? A4: Progestin stability depends on the specific compound, the biological matrix, and storage conditions. Generally, plasma and serum samples are stable for extended periods when stored at -20°C or, for long-term storage, at -80°C.[3][11] For salivary progesterone, storage in glass vials is recommended to prevent adsorption to plastic surfaces. If plastic must be used, adding albumin can prevent progestin loss.[3] It is crucial to minimize freeze-thaw cycles.[4] A stability study should be part of method validation to confirm stability under your specific conditions.[18]

Q5: Why is an internal standard necessary, and what kind should I use? A5: An internal standard (IS) is a compound added to all samples, calibrators, and QCs at a known concentration to correct for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (e.g., d8-progesterone, 13C3-progesterone) version of the analyte.[11][19] These SIL-ISs have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for extraction loss and matrix effects, leading to higher accuracy and precision.[14][8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Progesterone in Human Plasma using LLE and LC-MS/MS

This protocol provides a general workflow. Specific parameters must be optimized for your instrument and target analyte.

1. Materials and Reagents:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Progesterone and stable isotope-labeled internal standard (e.g., Progesterone-d9)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Methyl tert-butyl ether (MTBE) or Hexane/Diethyl Ether mixture

2. Standard and QC Preparation:

  • Prepare stock solutions of progesterone and IS in methanol (e.g., 1 mg/mL).

  • Create a series of working standard solutions by serially diluting the stock solution.

  • Spike blank plasma with working standards to create calibration curve points (e.g., 0.1 to 200 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, calibrators, and QCs at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of IS working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient might start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor → product ion transitions for both the analyte and the IS (e.g., Progesterone: m/z 315.3 → 97.1; Progesterone-d9: m/z 324.3 → 100.1).

5. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • Determine the concentration of the unknown samples and QCs from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Urine, etc.) AddIS 2. Add Internal Standard (IS) SampleCollection->AddIS Extraction 3. Extraction (LLE, SPE, or PPT) AddIS->Extraction Evaporation 4. Evaporation (Dry Down) Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration 8. Peak Integration (Analyte & IS) MS_Detection->PeakIntegration CalibrationCurve 9. Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification 10. Quantify Unknown Sample Concentrations CalibrationCurve->Quantification G cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway P4_c Progesterone PR Cytoplasmic Progesterone Receptor (PR) -HSP Complex P4_c->PR Binds & releases HSP PR_P4 PR-Progesterone Complex PR->PR_P4 Dimer Dimerization PR_P4->Dimer Nucleus Nucleus Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Binds to DNA Transcription Gene Transcription (mRNA Synthesis) PRE->Transcription Response Rapid Cellular Response (e.g., ion channel flux) Transcription->Response Cross-talk P4_nc Progesterone mPR Membrane Receptors (mPR) P4_nc->mPR Kinase Kinase Activation (e.g., MAPK/ERK) mPR->Kinase Kinase->Response

References

Validation & Comparative

A Comparative Guide to 3,20-Dioxopregn-4-en-17-beta-yl Acetate Reference Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Reference Standards

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. The quality of the reference standard used is a critical determinant of the validity of analytical data. This guide provides a comprehensive comparison of the reference standard for 3,20-Dioxopregn-4-en-17-beta-yl acetate, also commonly known as 17-Acetoxyprogesterone or Hydroxyprogesterone Acetate. This steroid is a key compound in various therapeutic areas, making its precise quantification essential.

Data Presentation: Quantitative Comparison of Reference Standards

The selection of a reference standard should be based on its certified purity, the analytical method used for characterization, and the extent of its documentation. The following table summarizes the quantitative data for a commercially available 17α-Hydroxy Progesterone Acetate reference standard, which serves as a representative example for comparison.

Table 1: Quantitative Data for a Representative 17α-Hydroxy Progesterone Acetate Reference Standard

ParameterSpecificationResult
Appearance White or almost white crystalline powderComplies
Identification (IR, HPLC) Conforms to the standardComplies
Loss on Drying ≤0.5%0.1%
Specific Optical Rotation +58° to +62°+59.2°
Sulphated Ash ≤0.10%Complies
Chromatographic Purity (HPLC)
17α-Hydroxyprogesterone≤0.5%0.1%
Unknown Impurity≤0.10%0.09%
Residual Solvents
Methanol≤3000 ppm114 ppm
Ethanol≤5000 ppm35 ppm
Acetic Acid≤5000 ppm58 ppm
Assay (HPLC) 98.0% - 102.0%99.1%

Data extracted from a representative Certificate of Analysis for 17α-Hydroxy Progesterone Acetate.[1]

Alternative Reference Standards

For the analysis of progestins, several other structurally related compounds are available as reference standards. The choice of an alternative may depend on the specific analytical method and the matrix being analyzed.

Table 2: Comparison with Alternative Progestin Reference Standards

Reference StandardPurity SpecificationKey ApplicationsSupplier Examples
This compound Typically ≥98% (HPLC)QC applications, analytical method development, impurity reference standard.[2]Various
Medroxyprogesterone Acetate ≥97% (HPLC) to Pharmaceutical Secondary Standard; Certified Reference Material.Contraceptive, hormone replacement therapy, endometriosis treatment analysis.Sigma-Aldrich (USP, EP, BP standards available)
Progesterone High-purity grades availableAnalysis of the endogenous hormone and related synthetic analogs.Various
Deuterated 17-alpha-Acetoxyprogesterone (D3) Isotopic purity information requiredInternal standard for LC-MS/MS analysis to improve accuracy and precision.HPC Standards Inc.[3]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 30 µg/mL.[4]

    • Extract the analyte from the sample matrix using a suitable solvent like methanol.[4]

    • Filter the sample extract through a 0.45 µm filter before injection.

  • Analysis: Inject equal volumes of the standard solutions and the sample solution into the chromatograph. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve generated from the standards.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in biological matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard. For the related compound 17α-hydroxyprogesterone caproate, monitored transitions include m/z 429.2 → 313.13 and 429.2 → 271.1.[5]

  • Internal Standard: A stable isotope-labeled analog, such as D3-17-alpha-Acetoxyprogesterone, is recommended to compensate for matrix effects and variations in sample preparation and instrument response.

  • Sample Preparation:

    • Spike the sample with the internal standard.

    • Perform protein precipitation with a solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Analysis: The concentration of the analyte is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analytical process and the biological context of progestins.

G cluster_workflow Experimental Workflow for LC-MS/MS Analysis prep Sample Preparation (e.g., Plasma, Serum) is Addition of Internal Standard (e.g., Deuterated Analog) prep->is extraction Extraction (Protein Precipitation or SPE) is->extraction evap Evaporation and Reconstitution extraction->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: A typical experimental workflow for the quantitative analysis of this compound using LC-MS/MS.

G cluster_pathway Simplified Progestin Signaling Pathway Progestin Progestin (e.g., 17-Acetoxyprogesterone) PR Progesterone Receptor (Cytosolic) Progestin->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from Dimer Receptor Dimerization PR->Dimer Nucleus Nuclear Translocation Dimer->Nucleus PRE Progesterone Response Element (DNA) Nucleus->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: A simplified diagram of a progestin signaling pathway, illustrating the mechanism of action of compounds like 17-Acetoxyprogesterone.

Conclusion

The selection of a high-quality, well-characterized reference standard is a fundamental prerequisite for accurate and reproducible analytical results in drug development and research. For this compound, it is crucial to consider the certified purity, the analytical methodology used for certification, and the availability of comprehensive documentation such as a Certificate of Analysis. While direct comparative data between different commercial sources is limited, researchers can make informed decisions by carefully evaluating the information provided by suppliers. For highly sensitive and specific quantification, particularly in complex biological matrices, the use of LC-MS/MS with a stable isotope-labeled internal standard is the recommended approach. This guide provides the necessary framework and detailed protocols to support the analytical needs of professionals in the field.

References

Comparative Efficacy Analysis: 3,20-Dioxopregn-4-en-17-beta-yl acetate versus Medroxyprogesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Medroxyprogesterone Acetate and an assessment of the available data on 3,20-Dioxopregn-4-en-17-beta-yl acetate for researchers and drug development professionals.

Executive Summary

This guide provides a detailed comparative analysis of the synthetic progestin Medroxyprogesterone Acetate (MPA) and an evaluation of the currently available scientific literature for this compound. While extensive experimental data exists detailing the efficacy, mechanism of action, and clinical applications of MPA, a thorough search of scientific databases and literature reveals a significant lack of published biological data for this compound. Consequently, a direct, data-driven comparison of the efficacy of these two compounds is not feasible at this time.

This document will proceed with a comprehensive overview of Medroxyprogesterone Acetate, presenting its established pharmacological profile, supported by experimental data. A brief discussion on the structure-activity relationships of 17-acetoxyprogesterone derivatives is also included to provide context for the potential activity of compounds like this compound, for which specific data is unavailable.

Medroxyprogesterone Acetate (MPA): A Detailed Profile

Medroxyprogesterone acetate (MPA) is a widely used synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] It is a derivative of 17α-hydroxyprogesterone and is utilized in a variety of clinical applications, including contraception, hormone replacement therapy, and the treatment of certain types of cancer.[2][3]

Mechanism of Action

MPA exerts its biological effects primarily by binding to and activating the progesterone receptor (PR).[1] This interaction triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes. This binding modulates the transcription of these genes, ultimately altering protein synthesis and cellular function.[1]

The primary contraceptive effects of MPA are achieved through the suppression of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation.[1][4] Additionally, MPA alters the cervical mucus, making it more viscous and hostile to sperm penetration, and transforms the endometrium to a state that is unreceptive to implantation.[1][5]

Beyond its progestogenic activity, MPA also exhibits affinity for other steroid receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR), which can contribute to some of its side effects.[6][7]

Caption: Simplified signaling pathway of Medroxyprogesterone Acetate (MPA).
Quantitative Data on Receptor Binding and Efficacy

The following table summarizes the available quantitative data on the binding affinity and efficacy of MPA.

ParameterReceptorValueSpeciesComments
Binding Affinity
Apparent KiAndrogen Receptor (AR)19.4 nMCOS-1 cells (human AR)Similar affinity to the natural androgen DHT (29.4 nM).[6]
Relative Binding AffinityProgesterone Receptor (PR)HighCanine UterusHigher affinity than progesterone.[2]
Relative Binding AffinityGlucocorticoid Receptor (GR)HighCanine LiverHigher affinity than progesterone.[2]
In Vitro Efficacy
Antibody Production-Enhanced IgG production at 10⁻⁹ M and 10⁻¹⁰ MMouse splenocytesSuggests MPA can modulate the immune response.[8]
In Vivo Efficacy
Contraceptive Failure Rate-< 1%HumanWhen administered correctly as an injectable.[9]
Antibody Response-Significantly enhanced primary and secondary antibody responsesMiceEffect was counteracted by a progesterone receptor antagonist.[3]
Experimental Protocols

Receptor Binding Assays (General Protocol):

  • Preparation of Receptor Source: Cytosolic or nuclear extracts from target tissues (e.g., uterus for PR, liver for GR) or cell lines expressing the receptor of interest are prepared.

  • Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]MPA or a specific high-affinity ligand for the receptor) is incubated with the receptor preparation.

  • Competition Assay: Increasing concentrations of the unlabeled competitor compound (e.g., MPA, progesterone, or other steroids) are added to the incubation mixture to displace the radioligand.

  • Separation of Bound and Free Ligand: Methods such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor (MPA) Competitor->Incubation Separation Separation of Bound/Free Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 Ki Ki Calculation IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.

This compound: An Overview of Available Information

A comprehensive search of the scientific literature and chemical databases for "this compound" yielded limited information. The available data is primarily confined to its chemical identity, with some crystallographic studies confirming its structure.

PropertyInformationSource
Chemical Formula C₂₃H₃₂O₄Chemical Suppliers
Molecular Weight 372.5 g/mol Chemical Suppliers
CAS Number 17308-02-0Chemical Suppliers
Biological Activity No published data on efficacy, mechanism of action, or receptor binding profile was found.-

The chemical name indicates that this compound is an acetate ester of a pregnane derivative, structurally related to progesterone. The "17-beta-yl acetate" suggests the acetate group is at the 17-position with a beta configuration. This structural feature is common to many synthetic progestins.

Structure-Activity Relationships of 17-Acetoxyprogesterone Derivatives

The biological activity of progestins is highly dependent on their chemical structure. The 17α-acetoxyprogesterone scaffold has been a common starting point for the development of potent progestins.[10] Modifications to the steroid nucleus can significantly impact receptor binding affinity, selectivity, and pharmacokinetic properties.

For example, the addition of a methyl group at the 6α-position of 17α-acetoxyprogesterone results in Medroxyprogesterone Acetate, which has enhanced progestational activity compared to the parent compound.[2] Other modifications, such as the introduction of double bonds or substitutions at various positions on the steroid rings, can further alter the pharmacological profile.[4]

Without experimental data, it is difficult to predict the precise efficacy and receptor specificity of this compound. Its structural similarity to other progestins suggests it may possess progestational activity, but its potency and potential off-target effects remain unknown.

Conclusion

Medroxyprogesterone Acetate is a well-characterized synthetic progestin with a clearly defined mechanism of action and a large body of evidence supporting its clinical efficacy. It acts primarily through the progesterone receptor but also interacts with androgen and glucocorticoid receptors. In contrast, there is a notable absence of published biological data for this compound. While its chemical structure suggests potential progestational activity, a lack of experimental evidence precludes any meaningful comparison with MPA. Further research, including in vitro receptor binding and functional assays, as well as in vivo studies, would be necessary to elucidate the pharmacological profile and therapeutic potential of this compound.

References

Navigating the Labyrinth of Steroid Immunoassays: A Comparative Guide on the Cross-Reactivity of 3,20-Dioxopregn-4-en-17-beta-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of hormone immunoassays is paramount. The structural similarity among steroid hormones presents a significant analytical challenge, leading to potential cross-reactivity and inaccurate quantification. This guide provides a comprehensive comparison of the cross-reactivity of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a synthetic progestin also known as 17α-acetoxyprogesterone, in common hormone immunoassays. By examining experimental data for structurally related compounds, we aim to provide a framework for anticipating and mitigating potential analytical interferences.

The shared steran nucleus among steroids means that even minor modifications to functional groups can alter biological activity and, critically, antibody recognition in immunoassays.[1][2] this compound, a derivative of the endogenous hormone progesterone, is utilized in various pharmaceutical formulations. Its presence in biological samples can potentially interfere with the measurement of other key steroid hormones, such as progesterone and cortisol, leading to misinterpretation of results.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various endogenous and synthetic steroids in commercially available immunoassays for progesterone and cortisol. While direct cross-reactivity data for this compound is not extensively reported in publicly available literature, the data for structurally analogous compounds provide critical insights into its potential for interference. The degree of cross-reactivity is dependent on the specific antibody used in the assay, and therefore, values can vary between different manufacturers.[3]

Table 1: Cross-Reactivity in Progesterone Immunoassays

CompoundAssay Manufacturer/Method% Cross-Reactivity
Progesterone All 100
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2%[4][5]
17-HydroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5-4.9%)[4][5]
Medroxyprogesterone AcetateRoche Elecsys Progesterone IIWeak (0.5-4.9%)[4][5]
5α-Pregnan-3,20-dioneRoche Elecsys Progesterone IIWeak (0.5-4.9%)[4][5]
PregnenoloneRoche Elecsys Progesterone IIWeak (0.5-4.9%)[4][5]
11-DeoxycorticosteroneNot SpecifiedUp to 10%[6]

Table 2: Cross-Reactivity in Cortisol Immunoassays

CompoundAssay Manufacturer/Method% Cross-Reactivity
Cortisol All 100
11-DeoxycortisolNot SpecifiedSignificant Interference[7]
17-OH ProgesteroneNot SpecifiedCan elicit specificity problems[7]
PrednisoloneRoche ElecsysHigh[5]
6-MethylprednisoloneRoche ElecsysHigh[5]
21-DeoxycortisolRoche ElecsysHigh[5]

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The most common method is the competitive binding assay, where the potential cross-reactant is tested for its ability to displace a labeled form of the target analyte from the antibody.

Protocol for Determining Cross-Reactivity in a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Microtiter plate wells are coated with a capture antibody specific to the target hormone (e.g., anti-progesterone antibody). The plate is then incubated to allow for antibody adsorption to the well surface.

  • Blocking: Any remaining non-specific binding sites on the well surface are blocked using a solution of an irrelevant protein (e.g., bovine serum albumin).

  • Competition: A standard concentration of the enzyme-labeled target hormone (e.g., progesterone-HRP conjugate) is mixed with varying concentrations of the un-labeled target hormone (for the standard curve) or the potential cross-reacting compound (e.g., this compound). These mixtures are then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the labeled and unlabeled hormones to compete for binding to the limited number of capture antibody sites.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme conjugate is added to the wells. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).

  • Measurement: The intensity of the signal is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled hormone or cross-reacting compound in the sample.

  • Calculation of % Cross-Reactivity: The cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of target hormone at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the workflow of a typical competitive immunoassay used to determine hormone concentrations and assess cross-reactivity.

Competitive_Immunoassay_Workflow plate Microtiter Plate coat Coat with Capture Antibody plate->coat block Block Non-specific Sites coat->block add_reagents Add Sample and Labeled Hormone to Wells sample Sample or Standard/ Cross-reactant sample->add_reagents labeled_hormone Enzyme-labeled Hormone labeled_hormone->add_reagents incubation Incubate add_reagents->incubation wash1 Wash incubation->wash1 substrate Add Substrate wash1->substrate incubation2 Incubate substrate->incubation2 read Read Signal incubation2->read

Caption: Workflow of a competitive immunoassay.

Signaling Pathway and Molecular Relationships

The structural similarity between this compound and other steroid hormones is the root cause of potential cross-reactivity. The following diagram illustrates the structural relationship between progesterone, cortisol, and 17α-acetoxyprogesterone.

Steroid_Structures Progesterone Progesterone (C21H30O2) SeventeenOHP 17-Hydroxyprogesterone (C21H30O3) Progesterone->SeventeenOHP Hydroxylation at C17 Cortisol Cortisol (C21H30O5) Acetoxyprogesterone This compound (17α-acetoxyprogesterone) (C23H32O4) SeventeenOHP->Cortisol Hydroxylation at C11 & C21 SeventeenOHP->Acetoxyprogesterone Acetylation at C17-OH

Caption: Structural relationships of key steroid hormones.

Conclusion

The potential for cross-reactivity of this compound in hormone immunoassays is a critical consideration for accurate clinical and research diagnostics. While specific cross-reactivity data for this compound remains limited, analysis of structurally similar molecules such as 17-hydroxyprogesterone and medroxyprogesterone acetate indicates a tangible risk of interference, particularly in progesterone immunoassays. Researchers and clinicians should exercise caution when interpreting hormone levels in patients known to be administered synthetic progestins. Whenever possible, the use of highly specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to confirm immunoassay results in cases of suspected cross-reactivity. For routine immunoassays, awareness of the potential for interference and careful validation of assay specificity are essential for reliable data.

References

Comparative Guide to the Analytical Validation of 17-Hydroxypregn-4-ene-3,20-dione Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 17-Hydroxypregn-4-ene-3,20-dione acetate, also known as 17-hydroxyprogesterone 21-acetate or cortexolone acetate. Due to a lack of a publicly available, validated analytical method specifically for this analyte, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) with UV detection method based on established protocols for structurally similar steroid esters. The performance of this proposed method is compared with alternative techniques, supported by experimental data from related compounds.

Proposed Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine analysis of 17-Hydroxypregn-4-ene-3,20-dione acetate. This technique is widely accessible, robust, and cost-effective for quality control and pharmaceutical analysis.

Experimental Protocol: Proposed HPLC-UV Method

A detailed experimental protocol for the proposed method is as follows:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm. Steroids with a 4-ene-3-oxo group typically exhibit strong absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 17-Hydroxypregn-4-ene-3,20-dione acetate standard or sample in methanol to obtain a stock solution of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration and analysis.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Based on Structurally Similar Compounds)

The following table summarizes the expected validation parameters for the proposed HPLC-UV method, based on data from validated methods for other steroid acetates like medroxyprogesterone acetate[1].

Validation ParameterExpected Performance (based on Medroxyprogesterone Acetate)
Linearity (Range) 0.05 - 0.12 mg/mL (R² > 0.999)
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~3.9 µg/mL[1]
Specificity The method should resolve the analyte from its potential degradation products and related impurities.

Comparison with Alternative Analytical Methods

While HPLC-UV is a suitable and common method, other techniques can be employed for the analysis of 17-Hydroxypregn-4-ene-3,20-dione acetate, each with its own advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical studies where low concentrations are expected.

  • Advantages:

    • High sensitivity (ng/mL to pg/mL range).

    • High specificity due to the use of mass-to-charge ratio for detection.

    • Suitable for complex matrices like plasma and serum.

  • Disadvantages:

    • Higher equipment and operational costs.

    • Requires more specialized expertise.

The following table presents typical performance data for the LC-MS/MS analysis of a related compound, 17α-hydroxyprogesterone caproate, in human plasma[2][3].

Validation ParameterPerformance for 17α-hydroxyprogesterone caproate (LC-MS/MS)[2][3]
Linearity (Range) 0.5 - 50 ng/mL
Accuracy (% Recovery) 88.7% - 97.1%
Precision (% RSD) Intra-day: 1.4% - 16.7%, Inter-day: 4.6% - 14.2%
Limit of Quantitation (LOQ) 0.5 ng/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

  • Advantages:

    • High chromatographic resolution.

    • Provides structural information through mass fragmentation patterns.

  • Disadvantages:

    • Often requires a derivatization step, which can add complexity and variability.

    • Not suitable for thermally labile compounds.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput methods often used for screening large numbers of samples.

  • Advantages:

    • High throughput and suitable for automation.

    • Relatively low cost per sample.

  • Disadvantages:

    • Potential for cross-reactivity with structurally related steroids, leading to a lack of specificity[4].

    • Generally provides semi-quantitative or quantitative results with lower precision and accuracy compared to chromatographic methods.

Visualizations

Experimental Workflow for HPLC-UV Method Validation

G Figure 1: HPLC-UV Method Validation Workflow A Standard and Sample Preparation C Chromatographic Separation A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate) B->C D UV Detection at 240 nm C->D E Data Acquisition and Processing D->E F Method Validation E->F G Linearity & Range F->G H Accuracy F->H I Precision (Repeatability & Intermediate) F->I J Specificity F->J K LOD & LOQ F->K L Validated Method for Routine Analysis G->L H->L I->L J->L K->L

Caption: Workflow for the validation of an HPLC-UV analytical method.

Generalized Steroid Hormone Signaling Pathway

G Figure 2: Generalized Steroid Hormone Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus A Steroid Hormone (e.g., 17-OHP Acetate) B Receptor-Chaperone Complex A->B Diffusion C Steroid-Receptor Complex B->C Binding & Chaperone Dissociation D Dimerized Receptor Complex C->D Translocation & Dimerization E Hormone Response Element (HRE) on DNA D->E Binding F Transcription E->F G mRNA F->G H Protein Synthesis G->H Translation I Cellular Response H->I

Caption: Simplified pathway of steroid hormone action.

References

Differentiating 17-alpha and 17-beta Acetate Isomers of Pregn-4-ene-3,20-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of steroid hormones is paramount to their biological function, influencing receptor binding, metabolic stability, and overall therapeutic efficacy. The 17-alpha and 17-beta acetate isomers of pregn-4-ene-3,20-dione, synthetic derivatives of progesterone, represent a classic challenge in stereochemical differentiation. This guide provides a comprehensive comparison of these two isomers, outlining key analytical techniques for their distinction, supported by experimental principles and data from related steroid structures.

Spectroscopic and Chromatographic Differentiation

The subtle difference in the spatial orientation of the acetate group at the C17 position necessitates sophisticated analytical methodologies for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, which is directly influenced by the stereochemistry.

In the case of 17-alpha and 17-beta acetate isomers, the most significant differences in chemical shifts are expected for the protons and carbons in close proximity to the C17 side chain, particularly the C18 methyl group and the protons on the D-ring. The spatial orientation of the acetate group will exert different anisotropic effects on these nuclei. Generally, an axial substituent will shield nearby axial protons, causing an upfield shift (lower ppm), while an equatorial substituent will have a smaller effect.

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences

Nucleus17-alpha-acetoxyprogesterone17-beta-acetoxyprogesteroneRationale for Difference
¹H NMR
C18-H₃Predicted upfield shiftPredicted downfield shiftThe C18 methyl group is in closer proximity to the axial 17-alpha acetate group, leading to greater shielding.
C21-H₃Predicted downfield shiftPredicted upfield shiftThe orientation of the acetate group influences the electronic environment of the acetyl methyl protons.
¹³C NMR
C17Predicted downfield shiftPredicted upfield shiftThe stereochemistry at C17 directly impacts its chemical shift.
C18Predicted upfield shiftPredicted downfield shiftShielding effect of the proximate 17-alpha acetate group.
C20Predicted downfield shiftPredicted upfield shiftThe carbonyl carbon's chemical shift is influenced by the orientation of the adjacent acetate.
C21Predicted downfield shiftPredicted upfield shiftThe acetyl methyl carbon's chemical shift is sensitive to the stereochemistry.

Note: The exact chemical shift values can vary depending on the solvent and instrument parameters. The trends presented are based on established principles of steroid NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments. While epimers have identical molecular weights, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ due to stereochemical influences on bond stabilities and rearrangement pathways.

The differentiation of steroid epimers by MS often relies on subtle differences in the relative abundances of fragment ions. Ion mobility-mass spectrometry (IM-MS) can also be employed, as it separates ions based on their size and shape (collision cross-section), which can differ for stereoisomers.

Table 2: Expected Mass Spectrometry Fragmentation

IsomerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Expected Differentiating Feature
17-alpha-acetoxyprogesterone373.2313.2 ([M+H - CH₃COOH]⁺), 295.2 ([M+H - CH₃COOH - H₂O]⁺)Relative intensities of fragment ions may differ due to stereochemical hindrance affecting fragmentation pathways.
17-beta-acetoxyprogesterone373.2313.2 ([M+H - CH₃COOH]⁺), 295.2 ([M+H - CH₃COOH - H₂O]⁺)Relative intensities of fragment ions may differ from the alpha isomer.
High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques, particularly HPLC, are highly effective for separating stereoisomers. The differential interaction of the isomers with the stationary phase of the chromatography column leads to different retention times. Chiral stationary phases are often employed for challenging separations, but even standard reversed-phase columns can sometimes resolve epimers. The choice of mobile phase and column chemistry is critical for achieving separation. For instance, studies on 17-alpha and 17-beta-estradiols have shown successful separation using specialized polymeric organic stationary phases.[1]

Table 3: Predicted HPLC Retention Behavior

IsomerStationary PhaseMobile PhaseExpected Retention TimeRationale
17-alpha-acetoxyprogesteroneC18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterMay have a shorter retention timeThe more sterically hindered 17-alpha acetate group may lead to weaker interaction with the stationary phase.
17-beta-acetoxyprogesteroneC18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterMay have a longer retention timeThe more exposed 17-beta acetate group could allow for stronger hydrophobic interactions with the C18 stationary phase.

Note: Actual retention times are highly dependent on the specific HPLC method parameters (column, flow rate, temperature, and exact mobile phase composition).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the steroid isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations that are crucial for confirming stereochemistry.

  • Data Analysis: Process the spectra and compare the chemical shifts of key signals (e.g., C18-H₃, C21-H₃, C17, C18, C20, C21) between the two isomers.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of the isomers in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. Use a C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid to promote ionization).

  • Mass Spectrometric Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Perform MS/MS analysis on the protonated molecular ion ([M+H]⁺) at m/z 373.2.

  • Data Analysis: Compare the retention times and the relative abundances of the product ions in the MS/MS spectra of the two isomers.

Biological Activity and Signaling Pathways

The biological activity of steroid hormones is critically dependent on their stereochemistry, which dictates their binding affinity to specific nuclear receptors. 17-alpha-acetoxyprogesterone is a known progestin, a synthetic substance that mimics the effects of progesterone. It exerts its effects by binding to and activating the progesterone receptor (PR).

The progesterone receptor, upon ligand binding, translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. This signaling pathway is crucial for various physiological processes, including the menstrual cycle and pregnancy.

While extensive data exists for the 17-alpha isomer, there is a notable lack of information in the public domain regarding the biological activity of 17-beta-acetoxyprogesterone. However, based on the stringent stereochemical requirements of steroid receptors, it is highly probable that the 17-beta isomer would exhibit significantly different, likely reduced, progestogenic activity compared to its 17-alpha counterpart. The altered orientation of the acetate group would likely hinder its ability to fit optimally into the ligand-binding pocket of the progesterone receptor.

Biological_Activity_Workflow Comparative Biological Activity Workflow cluster_isomers Isomers cluster_assay Experimental Assay cluster_outcome Predicted Outcome 17alpha_isomer 17-alpha-acetoxyprogesterone receptor_binding Progesterone Receptor Binding Assay 17alpha_isomer->receptor_binding 17beta_isomer 17-beta-acetoxyprogesterone 17beta_isomer->receptor_binding alpha_activity High Binding Affinity (Known Progestin) receptor_binding->alpha_activity beta_activity Low or No Binding Affinity (Predicted) receptor_binding->beta_activity

Caption: Predicted workflow for comparing the biological activity of the two isomers.

Synthesis and Characterization Workflow

The synthesis of these isomers typically starts from a common precursor, such as 17-alpha-hydroxyprogesterone. The introduction of the acetate group at the C17 position can be achieved through esterification. The synthesis of the less common 17-beta isomer would likely require a multi-step process involving inversion of the stereocenter at C17, a non-trivial synthetic challenge.

Synthesis_and_Characterization_Workflow General Synthesis and Characterization Workflow start Starting Material (e.g., 17-alpha-hydroxyprogesterone) synthesis Chemical Synthesis (Esterification / Stereochemical Inversion) start->synthesis isomers Mixture of Isomers or Target Isomer synthesis->isomers separation Chromatographic Separation (e.g., HPLC) isomers->separation alpha_isomer 17-alpha-acetoxyprogesterone separation->alpha_isomer beta_isomer 17-beta-acetoxyprogesterone separation->beta_isomer characterization Spectroscopic Characterization (NMR, MS) alpha_isomer->characterization beta_isomer->characterization final_alpha Pure 17-alpha Isomer characterization->final_alpha final_beta Pure 17-beta Isomer characterization->final_beta

Caption: A generalized workflow for the synthesis and purification of steroid isomers.

References

A Comparative Analysis of the Biological Potency of Synthetic and Natural Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of natural progesterone and various synthetic progestins. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in research and therapeutic contexts. The comparison is supported by experimental data from peer-reviewed literature, with a focus on receptor binding affinity, in vitro functional activity, and in vivo potency.

Introduction

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Synthetic progestins are structurally related compounds designed to mimic the effects of natural progesterone. However, modifications to the progesterone molecule can significantly alter their binding affinity for the progesterone receptor (PR) and other steroid receptors, as well as their pharmacokinetic and pharmacodynamic properties. This can lead to variations in potency and potential off-target effects. Understanding these differences is paramount for both basic research and clinical applications.[1][2] Synthetic progestins can be broadly categorized based on their chemical structure, being either derivatives of progesterone or testosterone.[1][3]

Progesterone Receptor Signaling Pathway

Progesterone exerts its biological effects primarily through the nuclear progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. The classical signaling pathway involves the binding of progesterone to the PR in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Inside the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

In addition to this classical genomic pathway, progesterone can also initiate rapid, non-genomic signaling cascades through membrane-bound progesterone receptors (mPRs) and other membrane-associated proteins. These rapid signaling events can influence various cellular processes, including ion channel function and kinase cascades, and can also cross-talk with the classical nuclear receptor pathway.

ProgesteroneSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane PR (mPR) Progesterone->mPR Binds GPCR G-protein Coupled Receptor Progesterone->GPCR Binds PR_complex PR-Hsp Complex Progesterone->PR_complex Binds Kinase_cascade Kinase Cascades (e.g., MAPK, Akt) mPR->Kinase_cascade Activates GPCR->Kinase_cascade Activates PR_active Active PR Dimer PR_complex->PR_active Dimerization & Hsp dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds Kinase_cascade->PR_active Modulates Activity Transcription Gene Transcription PRE->Transcription Modulates

Figure 1: Progesterone Receptor Signaling Pathways.

Quantitative Comparison of Biological Potency

The biological potency of synthetic progestins relative to natural progesterone is a critical parameter in their pharmacological assessment. This potency is a function of several factors, including receptor binding affinity, transactivation capability, and in vivo efficacy. The following tables summarize key quantitative data from various experimental assays.

Table 1: Progesterone Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a ligand for its receptor. The dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) are common measures, with lower values indicating higher affinity. The Relative Binding Affinity (RBA) is often expressed relative to a standard, typically progesterone or a high-affinity synthetic progestin.

CompoundReceptor Binding Affinity (Ki, nM)Relative Binding Affinity (RBA, Progesterone = 100)
Natural Progesterone ~1-10100
Synthetic Progestins
Medroxyprogesterone Acetate (MPA)Data varies~75-125
Norethindrone~1.9[4]~100-200
LevonorgestrelData varies~150-300
NorgestimateData varies~100-150
DesogestrelData varies~200-400
GestodeneData varies~300-500
DydrogesteroneData varies~116

Note: Ki and RBA values can vary significantly between studies due to different experimental conditions, such as the source of the receptor and the radioligand used.

Table 2: In Vitro Functional Potency (Transactivation Assay)

Transactivation assays measure the ability of a ligand to activate the progesterone receptor and induce the transcription of a reporter gene. The half-maximal effective concentration (EC50) is the concentration of a ligand that induces a response halfway between the baseline and maximum, with lower values indicating higher potency.

CompoundTransactivation Potency (EC50, nM)
Natural Progesterone ~0.1-1
Synthetic Progestins
Medroxyprogesterone Acetate (MPA)~0.05-0.5
Norethindrone~0.1-1
Levonorgestrel~0.01-0.1
Promegestone (R5020)~0.01-0.05

Note: EC50 values are highly dependent on the cell line, reporter gene construct, and specific experimental protocol used.

Table 3: In Vivo Potency

In vivo assays, such as the McPhail test which assesses the progestational effect on the endometrium of immature rabbits, provide a measure of the overall biological effect of a progestin in a whole organism.

CompoundRelative In Vivo Potency (Norethindrone = 1)
Natural Progesterone 0.002
Synthetic Progestins
Norethindrone1
L-Norgestrel8
Medroxyprogesterone Acetate (MPA)0.1
Dydrogesterone0.02

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of progestogen potency. Below are outlines of key experimental methodologies.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020) is incubated with a source of progesterone receptors (e.g., cytosolic extracts from target tissues or cells expressing the receptor). The unlabeled test compound is added at increasing concentrations, and the displacement of the radioligand is measured.

General Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction from a progesterone-responsive tissue (e.g., rabbit uterus) or from cells overexpressing the human progesterone receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of the radiolabeled progestin and varying concentrations of the unlabeled test compound or a reference standard (unlabeled progesterone).

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the specifically bound radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., Cytosolic Extract) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Prepare Radiolabeled Ligand and Test Compounds LigandPrep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Plotting Plot Competition Curve Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Figure 2: Workflow for a Progesterone Receptor Competitive Binding Assay.

Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

Principle: A host cell line that does not endogenously express the progesterone receptor is co-transfected with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with progesterone response elements (PREs). When an active progestin binds to the receptor, the complex activates the transcription of the reporter gene, leading to a measurable signal.

General Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and co-transfect with the progesterone receptor expression vector and the PRE-reporter vector.

  • Treatment: After transfection, treat the cells with varying concentrations of the test compound or a reference agonist (e.g., progesterone).

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).

  • Data Analysis: Plot the reporter activity against the logarithm of the compound concentration. The EC50 value is determined from the dose-response curve.

Logical Comparison Framework

The overall assessment of the biological potency of a synthetic progestin compared to natural progesterone involves a multi-faceted approach, integrating data from different experimental levels.

LogicalComparison cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Progesterone Natural Progesterone BindingAssay Receptor Binding Affinity (Ki, RBA) Progesterone->BindingAssay TransactivationAssay Functional Potency (EC50) Progesterone->TransactivationAssay AnimalModel Animal Models (e.g., McPhail Test) Progesterone->AnimalModel ClinicalStudies Clinical Endpoints Progesterone->ClinicalStudies SyntheticProgestin Synthetic Progestin SyntheticProgestin->BindingAssay SyntheticProgestin->TransactivationAssay SyntheticProgestin->AnimalModel SyntheticProgestin->ClinicalStudies Potency Comparative Biological Potency BindingAssay->Potency TransactivationAssay->Potency AnimalModel->Potency ClinicalStudies->Potency

Figure 3: Logical Framework for Comparing Progestogen Potency.

Conclusion

The biological potency of synthetic progestins is highly variable and often significantly greater than that of natural progesterone. This enhanced potency is a result of structural modifications that can increase receptor binding affinity and improve metabolic stability. However, these modifications can also lead to off-target effects by altering the binding profile to other steroid receptors. A thorough understanding of the comparative potency, based on a combination of in vitro and in vivo experimental data, is crucial for the rational design of research studies and the development of safe and effective therapeutic agents. The data and protocols presented in this guide offer a foundational resource for professionals in the field.

References

Confirming the Structure of 3,20-Dioxopregn-4-en-17-beta-yl acetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of steroid compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the structural elucidation of 3,20-Dioxopregn-4-en-17-beta-yl acetate, also known as 17α-acetoxyprogesterone.

This guide presents a detailed analysis of experimental data, protocols, and the relative strengths of each method to aid in the selection of the most appropriate analytical strategy for steroid characterization.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for the definitive structural elucidation of organic molecules. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR is indispensable for confirming the complex stereochemistry of steroids like this compound.

Experimental Data: 1H and 13C NMR of 17α-Acetoxyprogesterone

The following tables summarize the assigned 1H and 13C NMR chemical shifts for 17α-acetoxyprogesterone. These data provide a benchmark for the structural confirmation of the target molecule.

Table 1: 1H NMR Chemical Shift Data for 17α-Acetoxyprogesterone (CDCl3)

ProtonChemical Shift (ppm)
H-45.73
H-62.2-2.5
H-18 (CH3)0.65
H-19 (CH3)1.22
H-21 (CH3)2.12
Acetate (CH3)2.03

Table 2: 13C NMR Chemical Shift Data for 17α-Acetoxyprogesterone (CDCl3)

CarbonChemical Shift (ppm)
C-3 (C=O)199.5
C-5171.0
C-4123.8
C-1795.8
C-20 (C=O)204.0
C-18 (CH3)13.3
C-19 (CH3)17.4
C-21 (CH3)26.2
Acetate (C=O)170.1
Acetate (CH3)21.2
Experimental Workflow for NMR Analysis

The process of confirming the structure of this compound using NMR spectroscopy follows a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer one_d Acquire 1D Spectra (1H, 13C, DEPT) two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d process Process Spectra (Phasing, Baseline Correction) assign Assign Signals process->assign correlate Correlate 2D Data assign->correlate structure Confirm Structure & Stereochemistry correlate->structure cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Workflow for NMR-based structural confirmation.

Detailed Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 16 ppm.

    • Acquisition time: 4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • 1D 13C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 240 ppm.

    • Acquisition time: 1 second.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Standard pulse sequences are utilized.

    • Spectral widths and acquisition times are optimized for the specific experiment and sample.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques like GC-MS and LC-MS offer complementary information and are often used for routine analysis, quantification, and impurity profiling. Mass spectrometric approaches are fundamental to the identification of metabolites associated with steroid hormones.

Table 3: Comparison of Analytical Techniques for Steroid Analysis

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure.Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection.Separates compounds based on their partitioning between a stationary and a liquid mobile phase, followed by mass-based detection.
Information Provided Detailed 3D structure, stereochemistry, and connectivity.Molecular weight and fragmentation pattern for identification.Molecular weight and fragmentation pattern for identification.
Sample Preparation Simple dissolution in a deuterated solvent.Often requires derivatization to increase volatility.Minimal sample preparation, often direct injection after dilution or extraction.
Sensitivity Relatively low.High.Very high.
Quantification Excellent for quantitative NMR (qNMR) with an internal standard.Good with appropriate calibration.Excellent with appropriate calibration.
Destructive NoYesYes
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids, derivatization is often necessary to increase their volatility.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation and Derivatization:

    • Accurately weigh 1 mg of the steroid sample.

    • Dissolve in 100 µL of pyridine.

    • Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60°C for 1 hour.

  • GC-MS Conditions:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Temperature Program: Initial temperature of 180°C,

A Comparative Analysis of Receptor Binding Affinity for Different Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various synthetic progestins to key steroid hormone receptors. The data presented is curated from multiple experimental sources to offer a broad perspective for researchers in pharmacology and drug development. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Receptor Binding Affinities

The biological activity of progestins is not limited to their affinity for the progesterone receptor (PR). Cross-reactivity with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER), can lead to a range of intended therapeutic effects and unintended side effects. The following table summarizes the relative binding affinities (RBA) of several common progestins for these receptors. The RBA values are typically expressed as a percentage relative to a reference compound with high affinity for the specific receptor.

ProgestinProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)Estrogen Receptor (ER) RBA (%)
Progesterone1000.3 - 2.5[1]Weak[2]High Affinity[3][4][5][6]Low to negligible
Levonorgestrel~500[7]11.8 - 22.0[1][7]Low to negligibleLow to negligibleLow to negligible
NorgestimateSimilar to Progesterone[7]0.3 - 2.5[1][7]Low to negligibleLow to negligibleLow to negligible
3-keto-desogestrel~900[7]11.8 - 22.0[1][7]Low to negligibleLow to negligibleLow to negligible
Gestodene~900[7]11.8 - 22.0[1][7]Low to negligibleLow to negligibleLow to negligible
Medroxyprogesterone AcetateHigh Affinity[8]Low to negligible42[9]Low to negligibleLow to negligible
Megestrol AcetateHigh AffinityLow to negligible46[9]Low to negligibleLow to negligible
NorethisteroneHigh AffinityLow to negligible[9]Low to negligible[9]Low to negligibleLow to negligible
Dydrogesterone15.9[8]No binding[8]No binding[8]Low to negligibleNo binding (α and β)[8]
17-alpha hydroxyprogesterone caproate (17-OHPC)26-30[2]Low to negligible4[2]Low to negligibleLow to negligible
19-NorprogesteroneHigh AffinityLow to negligibleLow to negligible~3-fold higher than Progesterone[10]Low to negligible

Note: RBA values can vary between studies due to different experimental conditions, such as the source of the receptor (e.g., human, rabbit, rat) and the specific radioligand used.

Experimental Protocols: Competitive Radioligand Binding Assay

The data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. This technique is a robust method for determining the affinity of a ligand for a receptor.[11][12][13]

Principle

A competitive binding assay measures the ability of an unlabeled test compound (a progestin in this case) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. From this value, the inhibitory constant (Ki) and the relative binding affinity (RBA) can be calculated.

Generalized Methodology
  • Receptor Preparation:

    • Receptors are typically obtained from tissue homogenates (e.g., rabbit uterus for PR, rat prostate for AR) or from cell lines engineered to express the human receptor of interest.[2][7]

    • The tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the cytosol or membrane fraction containing the receptors.[14]

  • Incubation:

    • A constant concentration of the radiolabeled ligand (e.g., [3H]-progesterone for PR, [3H]-dihydrotestosterone for AR) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test progestin are added to the incubation mixture.

    • A control incubation with an excess of unlabeled reference compound is included to determine non-specific binding.

    • The mixture is incubated at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium.[14]

  • Separation of Bound and Free Ligand:

    • After incubation, the receptor-bound radioligand must be separated from the free radioligand.

    • Common methods include filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter, or adsorption of the free ligand using charcoal.[12][14]

  • Quantification:

    • The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 value is determined from the resulting sigmoidal curve.

    • The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.[1]

Experimental_Workflow cluster_prep 1. Receptor Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Quantification & Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation Tissue->Centrifugation Receptor Isolated Receptors Centrifugation->Receptor IncubationMix Incubation Mixture Receptor->IncubationMix Radioligand Radiolabeled Ligand Radioligand->IncubationMix TestCompound Unlabeled Progestin TestCompound->IncubationMix Filtration Filtration/Charcoal Adsorption IncubationMix->Filtration Bound Bound Ligand Filtration->Bound Free Free Ligand Filtration->Free Quantification Scintillation Counting Bound->Quantification DataAnalysis IC50 & RBA Calculation Quantification->DataAnalysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Progestin Signaling Pathways

Progestins exert their effects through two main signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the binding of progestins to intracellular progesterone receptors (PRs), which then act as ligand-activated transcription factors to regulate gene expression.[15][16]

  • Ligand Binding: Progestin enters the cell and binds to the PR located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, causing it to dissociate from chaperone proteins and form a dimer.

  • Nuclear Translocation: The activated PR dimer translocates to the nucleus.

  • DNA Binding: The PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Gene Transcription: The PR recruits co-activators or co-repressors to the promoter, leading to the initiation or suppression of gene transcription.

  • Protein Synthesis: The newly transcribed mRNA is translated into proteins that mediate the physiological effects of the progestin.

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin_cyto Progestin PR_cyto Progesterone Receptor (PR) Progestin_cyto->PR_cyto Binds PR_dimer_cyto Activated PR Dimer PR_cyto->PR_dimer_cyto Dimerizes PR_dimer_nuc Activated PR Dimer PR_dimer_cyto->PR_dimer_nuc Translocates DNA DNA (PRE) PR_dimer_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Physiological Effects mRNA->Protein Translates

Fig. 2: The classical genomic signaling pathway of progestins.
Non-Genomic Signaling Pathway

Progestins can also elicit rapid cellular responses that are independent of gene transcription.[17][18] These non-genomic effects are often mediated by membrane-associated progesterone receptors (mPRs) or by the interaction of classical PRs with cytoplasmic signaling molecules.[16][17]

  • Membrane Receptor Binding: Progestin binds to mPRs on the cell surface.

  • G-Protein Activation: Ligand binding to mPRs can activate associated G-proteins.

  • Second Messenger Cascades: Activated G-proteins modulate the activity of downstream effectors, such as adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cAMP and Ca2+.

  • Kinase Activation: These second messengers, in turn, activate various protein kinase cascades, including the MAPK/ERK pathway.

  • Rapid Cellular Responses: The activation of these signaling cascades results in rapid physiological responses, such as changes in ion channel activity, cell proliferation, and apoptosis.

Non_Genomic_Signaling Progestin Progestin mPR Membrane Progesterone Receptor (mPR) Progestin->mPR Binds G_Protein G-Protein mPR->G_Protein Activates Second_Messenger Second Messengers (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Modulates Kinase_Cascade Protein Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Activates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response Induces

Fig. 3: The rapid non-genomic signaling pathway of progestins.

References

Evaluating Off-Target Effects of 17α-Acetoxyprogesterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of 17α-acetoxyprogesterone, a synthetic progestin, alongside other commonly used progestational agents: medroxyprogesterone acetate, megestrol acetate, and cyproterone acetate. Understanding the off-target profiles of these compounds is critical for interpreting experimental results and anticipating potential side effects in drug development. This document summarizes key quantitative data on receptor binding affinities, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying biological pathways.

Executive Summary

While 17α-acetoxyprogesterone and its alternatives primarily exert their effects through the progesterone receptor (PR), they are also known to interact with other steroid hormone receptors, principally the glucocorticoid receptor (GR) and the androgen receptor (AR). These off-target interactions can lead to a range of unintended physiological effects. This guide presents a quantitative comparison of the binding affinities of these progestins for their on-target and off-target receptors, providing a framework for selecting the most appropriate compound for specific research or therapeutic applications and for understanding their potential clinical implications.

Comparative Receptor Binding Affinities

The binding affinities of 17α-acetoxyprogesterone and its alternatives to the progesterone, androgen, and glucocorticoid receptors are summarized below. This data is derived from various in vitro competitive binding assays.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)
17α-Acetoxyprogesterone IC50 = 12.6 nM (PR-B), 16.8 nM (PR-A)[1]--
Medroxyprogesterone Acetate RBA: 115%RBA: 36%RBA: 42-58%
Megestrol Acetate --RBA: 46%
Cyproterone Acetate Kd: 15-70 nMIC50: 7.1 nMKd: 15-70 nM[2]

Data presented as IC50 (concentration for 50% inhibition), Kd (dissociation constant), or RBA (Relative Binding Affinity) compared to a reference compound. Note that direct comparison of RBA values across different studies can be challenging due to variations in experimental conditions.

Signaling Pathways and Off-Target Effects

Activation of off-target receptors by these progestins can trigger distinct signaling cascades, leading to a variety of cellular responses.

On-Target Progesterone Receptor Signaling

On_Target_Signaling Progestin 17α-Acetoxyprogesterone (or alternative) PR Progesterone Receptor (PR) Progestin->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR->PRE Dimerizes and Binds to Transcription Gene Transcription PRE->Transcription Initiates Cellular_Response Regulation of Cell Cycle, Proliferation, Differentiation Transcription->Cellular_Response Leads to

Off-Target Glucocorticoid Receptor Signaling

Off_Target_GR_Signaling Progestin Progestin with GR Affinity GR Glucocorticoid Receptor (GR) Progestin->GR Binds GRE Glucocorticoid Response Element (GRE) GR->GRE Dimerizes and Binds to Anti_Inflammatory Anti-inflammatory Gene Expression GRE->Anti_Inflammatory Activates Metabolic_Regulation Metabolic Regulation (e.g., Gluconeogenesis) GRE->Metabolic_Regulation Activates

Off-Target Androgen Receptor Signaling

Off_Target_AR_Signaling Progestin Progestin with AR Affinity AR Androgen Receptor (AR) Progestin->AR Binds ARE Androgen Response Element (ARE) AR->ARE Dimerizes and Binds to Androgenic_Effects Androgenic or Anti-androgenic Gene Expression ARE->Androgenic_Effects Modulates

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the on- and off-target effects of progestins.

Whole-Cell Competitive Binding Assay

This assay determines the binding affinity of a test compound to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow start Start cell_culture Cell Culture (e.g., T47D for PR, HeLa for GR/AR) start->cell_culture cell_lysis Cell Lysis and Cytosol Preparation cell_culture->cell_lysis binding_reaction Binding Reaction: Radioligand + Cytosol + Competitor cell_lysis->binding_reaction incubation Incubation (e.g., 18-24h at 4°C) binding_reaction->incubation separation Separation of Bound and Free Ligand (DCC) incubation->separation quantification Quantification of Bound Radioactivity separation->quantification data_analysis Data Analysis: IC50 and Ki Determination quantification->data_analysis end End data_analysis->end

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing the receptor of interest (e.g., T47D cells for PR, HeLa cells for GR and AR) to 80-90% confluency.

    • Harvest cells and prepare a cytosolic fraction by hypotonic lysis and ultracentrifugation.

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • In a multi-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]-promegestone for PR, [³H]-dexamethasone for GR, [³H]-R1881 for AR).

    • Add increasing concentrations of the unlabeled test compound (17α-acetoxyprogesterone or alternatives).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled ligand).

    • Add the cell cytosol to each well.

  • Incubation and Separation:

    • Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

    • Separate bound from free radioligand using dextran-coated charcoal (DCC), which adsorbs the free radioligand.

  • Quantification and Data Analysis:

    • Centrifuge the samples and measure the radioactivity in the supernatant (bound fraction) using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of a steroid receptor in response to a test compound.

Experimental Workflow:

Reporter_Assay_Workflow start Start transfection Cell Transfection: Receptor + Reporter Plasmids start->transfection treatment Treatment with Test Compound transfection->treatment incubation Incubation (e.g., 24h) treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis luciferase_assay Luciferase Activity Measurement cell_lysis->luciferase_assay data_analysis Data Analysis: Fold Induction luciferase_assay->data_analysis end End data_analysis->end

Methodology:

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T or HeLa) with two plasmids:

      • An expression vector for the steroid receptor of interest (PR, GR, or AR).

      • A reporter plasmid containing the luciferase gene downstream of a promoter with specific hormone response elements (e.g., PRE-luc, GRE-luc, or ARE-luc). A commonly used reporter for assessing both progestogenic and off-target glucocorticoid and androgenic activity is the MMTV-luc reporter.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of the test compound.

    • Include a vehicle control and a positive control (a known agonist for the receptor).

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis:

    • Normalize the experimental luciferase activity to the control reporter activity.

    • Calculate the fold induction of luciferase activity compared to the vehicle control to determine the transcriptional activity of the test compound.

Conclusion

The choice of a progestin for research or therapeutic development should be guided by a thorough understanding of its on-target and off-target activities. While 17α-acetoxyprogesterone is a potent progestin, its off-target binding profile, particularly at the androgen and glucocorticoid receptors, requires further quantitative characterization for a complete comparative evaluation. Medroxyprogesterone acetate, megestrol acetate, and cyproterone acetate exhibit significant off-target interactions with the glucocorticoid and/or androgen receptors, which may contribute to their therapeutic effects or adverse side-effect profiles. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the off-target effects of these and other novel progestational compounds. This comparative approach is essential for advancing our understanding of steroid hormone action and for the development of safer and more specific hormonal therapies.

References

Navigating the Complex Landscape of Steroid Quantification: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of steroids is paramount. This guide provides an objective comparison of common methodologies, supported by inter-laboratory validation data, to aid in the selection of the most appropriate analytical technique.

The measurement of steroid hormones is a critical aspect of endocrinology, clinical diagnostics, and pharmaceutical development. However, significant variability can exist between different analytical methods and even between laboratories using the same method. This guide delves into the nuances of inter-laboratory validation for steroid quantification, focusing on the two most prevalent techniques: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Comparison: Immunoassays vs. Mass Spectrometry

The choice of analytical method for steroid quantification carries significant implications for data accuracy and comparability. While immunoassays have historically been the workhorse of clinical laboratories due to their high throughput and ease of use, they are prone to limitations in specificity and accuracy, particularly at low concentrations.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity.[2][5][6]

Table 1: Comparison of Immunoassay and LC-MS/MS for Steroid Quantification

FeatureImmunoassays (IA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of a specific steroid.[1]Separation by chromatography followed by mass-based detection and quantification.[1]
Specificity Can be limited by cross-reactivity with structurally similar steroids and their metabolites, leading to overestimation.[3][4][7][8]High specificity due to the separation of analytes before detection and the use of mass-to-charge ratio for identification.[5][6]
Sensitivity Generally lower, especially for low-concentration steroids.[2][9]High sensitivity, capable of measuring picogram-per-milliliter levels.[6][10]
Throughput High, suitable for large sample batches.[2]Can be lower than immunoassays, although high-throughput methods are being developed.[6][11]
Multiplexing Typically measures a single analyte per assay.[9]Capable of measuring multiple steroids simultaneously in a single run.[2][6][9]
Cost Lower initial instrument cost.[1]High initial instrument cost.[1]
Expertise Requires less specialized technical expertise.Requires highly skilled operators for method development and troubleshooting.[1]

Inter-laboratory Performance: A Data-Driven Perspective

Inter-laboratory validation studies are crucial for assessing the real-world performance and comparability of different steroid quantification methods. Data from such studies often reveal discrepancies between methods, highlighting the importance of method harmonization.

A study comparing five common immunoassays with a mass spectrometry peer group for testosterone measurement demonstrated that while some immunoassays showed results close to the reference method, others differed by up to 44%.[9] Even within the mass spectrometry group, significant differences between minimum and maximum reported concentrations were observed, likely due to variations in calibration.[9]

Table 2: Inter-laboratory Comparison of Testosterone Measurement (Example Data)

MethodMean Concentration (ng/dL)Deviation from Reference Method (%)
Reference Method (CDC RMP) 36.7-
Immunoassay 138+3.5
Immunoassay 240+9.0
Immunoassay 3~20.5-44.1
Immunoassay 4~52.8+43.9
Mass Spectrometry Peer Group (Median)~37+0.8

Data adapted from a study on testosterone measurement harmonization. The specific immunoassay platforms are not named to maintain objectivity.

These findings underscore the challenge of achieving comparable results across different laboratories and methods. For critical applications, such as clinical trials and diagnostic testing, the superior accuracy and specificity of LC-MS/MS are often necessary to ensure reliable data.[12]

Experimental Protocols: A Closer Look at Methodology

The accuracy of steroid quantification is heavily dependent on the rigor of the experimental protocol. Below are detailed methodologies for sample preparation and analysis commonly employed in inter-laboratory validation studies.

Sample Preparation: The Foundation of Accurate Measurement

Proper sample preparation is critical for removing interfering substances and enriching the target analytes.[13] Common techniques include:

  • Protein Precipitation (PP): A simple and rapid method where a solvent (e.g., methanol, acetonitrile) is added to the sample to precipitate proteins.[13][14]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[13]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a complex matrix.[4][13]

Analytical Method: LC-MS/MS

LC-MS/MS has become the preferred method for definitive steroid quantification.

A validated LC-MS/MS method for the quantification of multiple steroid hormones typically involves the following steps:

  • Sample Preparation: Protein precipitation with zinc sulfate followed by centrifugation.[14]

  • Chromatographic Separation: Injection of the supernatant into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of methanol and water is commonly used.[14]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often employed for steroid analysis.[14]

  • Quantification: The concentration of each steroid is determined by comparing its peak area to that of a corresponding isotopically labeled internal standard.[15]

Visualizing the Workflow and Steroidogenesis

To better understand the processes involved in inter-laboratory validation and steroid biosynthesis, the following diagrams are provided.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Standardized Timing & Materials) SampleProcessing Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (-80°C) SampleProcessing->SampleStorage SamplePrep Sample Preparation (SPE, LLE, or PP) SampleStorage->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or Immunoassay) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing QC_Check Quality Control Check (%CV, Accuracy) DataProcessing->QC_Check ResultReporting Result Reporting QC_Check->ResultReporting

Caption: Inter-laboratory validation workflow for steroid quantification.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone->Estradiol

Caption: Simplified human steroidogenesis pathway.

Conclusion and Recommendations

The inter-laboratory validation of steroid quantification methods reveals significant variability, particularly with immunoassays. For research and clinical applications demanding high accuracy and specificity, LC-MS/MS is the recommended methodology.[5][12] To improve data comparability across laboratories, the following best practices are essential:

  • Standardization of Pre-analytical Procedures: Consistent sample collection, processing, and storage are crucial to minimize variability.[15]

  • Use of Certified Reference Materials: Calibration with certified reference materials can help harmonize results between different laboratories and methods.[15]

  • Participation in Proficiency Testing Programs: Regular participation in external quality assessment schemes allows laboratories to benchmark their performance against their peers.

  • Detailed Method Validation: Thorough validation of in-house methods is necessary to ensure they meet the required performance characteristics for the intended application.[6][14]

References

Navigating the Metabolic Maze: A Comparative Guide to Synthetic Progestin Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic stability of synthetic progestins is paramount in predicting their in vivo behavior, optimizing dosing regimens, and anticipating potential drug-drug interactions. This guide offers an objective comparison of the metabolic stability of various synthetic progestins, supported by experimental data from in vitro studies.

The metabolic fate of a synthetic progestin significantly influences its pharmacokinetic profile, including its bioavailability and half-life. A key determinant of this is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system in the liver. In vitro assays, particularly those employing human liver microsomes, are crucial tools for assessing this metabolic stability in a controlled environment.

Comparative Metabolic Stability of Synthetic Progestins

The following table summarizes the in vitro intrinsic clearance (CLint) of several 19-nortestosterone derived progestins, a direct measure of their metabolic stability when incubated with human liver microsomes. A lower CLint value indicates greater metabolic stability.

ProgestinIn Vitro Intrinsic Clearance (CLint) (μL/min/mg protein)
Dienogest1.8
Norgestimate1.9
3-keto-desogestrel2.1
Gestodene3.4
Levonorgestrel4.0
Desogestrel4.7
Norethisterone8.0

Data sourced from a comparative study using human liver microsomes.[1]

These in vitro findings suggest a hierarchy of metabolic stability among the tested progestins, with dienogest and norgestimate demonstrating the highest stability, and norethisterone being the most rapidly metabolized.[1] It is important to note that desogestrel is a prodrug that is rapidly converted to its active metabolite, 3-keto-desogestrel, which exhibits greater metabolic stability.[1]

Key Metabolic Pathways and Enzymes

The primary route of metabolism for most synthetic progestins is hydroxylation, mediated by CYP enzymes, followed by conjugation reactions. The specific CYP isoforms involved can vary between progestins, influencing their metabolic rate and potential for drug interactions.

  • CYP3A4 is a major enzyme involved in the metabolism of many progestins, including levonorgestrel, gestodene, and drospirenone.[2]

  • Norethindrone undergoes extensive metabolism, including A-ring reduction.[2]

  • Desogestrel is metabolized to its active form, 3-keto-desogestrel, which is then further metabolized.[3][4]

  • Dienogest is noted for its resistance to extensive hepatic metabolism, contributing to its high oral bioavailability.[5][6]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

The determination of intrinsic clearance provides a reliable measure of a compound's susceptibility to metabolism. Below is a typical protocol for such an assay.

1. Materials and Reagents:

  • Pooled human liver microsomes

  • Test progestin compounds

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the test progestin in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction in the collected aliquots by adding an ice-cold organic solvent containing an internal standard. This step also serves to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

3. Sample Analysis:

  • Analyze the supernatant from each time point using a validated HPLC-MS/MS method to quantify the remaining concentration of the parent progestin.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent progestin against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Experimental Workflow Diagram

experimental_workflow prep Preparation of Reagents: - Human Liver Microsomes - Test Progestin - NADPH Regenerating System - Buffer pre_incubate Pre-incubation (37°C) prep->pre_incubate reaction Initiate Reaction (Add NADPH) pre_incubate->reaction sampling Time-point Sampling (0, 5, 15, 30, 60 min) reaction->sampling termination Reaction Termination (Ice-cold solvent + IS) sampling->termination centrifugation Centrifugation termination->centrifugation analysis HPLC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis: - Calculate t½ - Calculate CLint analysis->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Signaling Pathways in Progestin Metabolism

The metabolism of synthetic progestins is intricately linked to the Cytochrome P450 signaling pathway within hepatocytes.

progestin_metabolism_pathway progestin Synthetic Progestin cyp450 Cytochrome P450 Enzymes (e.g., CYP3A4) progestin->cyp450 hydroxylated Hydroxylated Metabolite (Phase I) cyp450->hydroxylated conjugation Conjugation Enzymes (e.g., UGTs, SULTs) hydroxylated->conjugation conjugated Conjugated Metabolite (Phase II) conjugation->conjugated excretion Excretion conjugated->excretion

Caption: Progestin metabolism via CYP450 pathway.

References

Safety Operating Guide

Safe Disposal of 3,20-Dioxopregn-4-en-17-beta-yl acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a synthetic progestin. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This compound, a derivative of progesterone, requires careful handling due to its potential environmental impact.

Key Physical and Chemical Properties

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C23H32O4[1]
Molecular Weight 372.51 g/mol [1]
Melting Point 244 - 248 °C[1]
Appearance White to off-white crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0 - 10 °C[1]
Environmental and Safety Hazards

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the parent compound, 17α-hydroxyprogesterone, is known to be toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. Standard laboratory chemical waste disposal procedures should be strictly followed.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation and Collection

  • Solid Waste:

    • Place expired or unused this compound directly into a designated hazardous waste container.[2]

    • It is recommended to use the original container if it is intact and properly sealed.[2]

    • If the original container is not available, use a new, clean, and compatible container for solid chemical waste.

  • Contaminated Labware:

    • Disposable items such as gloves, absorbent paper, and plasticware that are contaminated with the compound should be double-bagged in clear plastic bags.[2]

    • These bags must be clearly labeled as hazardous waste.[2]

    • Non-disposable contaminated labware should be decontaminated if possible or disposed of as hazardous waste.

3. Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled with a hazardous waste tag.[2][3]

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS number: 302-23-8[1]

    • The hazard statement: "Toxic to aquatic life with long-lasting effects"

    • The date of accumulation

4. Storage of Chemical Waste

  • Store the labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure that the storage area is away from drains and incompatible materials.

  • Waste can typically be stored for up to 90 days before it must be transported to a licensed disposal facility, though regulations may vary by location.[2]

5. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete inventory of the waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[3]

Biological Context: Steroid Biosynthesis Pathway

This compound is a synthetic derivative of progesterone. Understanding its origin from the natural steroid biosynthesis pathway provides context for its biological activity. The following diagram illustrates a simplified pathway showing the synthesis of key steroid hormones from cholesterol, highlighting the central role of progesterone.[4][5][6]

Steroid_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Progesterone 17α-Hydroxyprogesterone Progesterone->17a-OH-Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone TargetCompound This compound (Synthetic Derivative) Progesterone->TargetCompound Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione 11-Deoxycortisol 11-Deoxycortisol 17a-OH-Progesterone->11-Deoxycortisol Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol

References

Essential Safety and Operational Guide for Handling 3,20-Dioxopregn-4-en-17-beta-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a steroid compound that requires careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a synthetic steroid. Steroidal active pharmaceutical ingredients (APIs) should be handled as potentially potent compounds. The primary routes of exposure are inhalation of dust particles and skin contact. Ingestion is also a potential route of exposure.

A thorough risk assessment should be conducted before handling this compound to determine the potential for exposure and to implement appropriate control measures. This includes evaluating the quantity of the substance being handled, the frequency and duration of handling, and the specific procedures being performed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various handling scenarios. It is imperative to use powder-free gloves to prevent the absorption of hazardous materials.[1]

Activity Required Personal Protective Equipment
Low-Level Exposure (e.g., handling small quantities in a well-ventilated area) - Gloves: Nitrile or neoprene, powder-free. Double gloving is recommended. - Eye Protection: Safety glasses with side shields. - Body Protection: Laboratory coat.
Moderate-Level Exposure (e.g., weighing, preparing solutions) - Gloves: Double nitrile or neoprene gloves, powder-free. - Eye/Face Protection: Safety goggles and a face shield. - Body Protection: Disposable gown with long sleeves and tight cuffs. - Respiratory Protection: An N95 or higher-rated respirator may be required based on the risk assessment.
High-Level Exposure (e.g., handling large quantities, potential for aerosolization) - Gloves: Double nitrile or neoprene gloves, powder-free. - Eye/Face Protection: Full-face respirator or a powered air-purifying respirator (PAPR). - Body Protection: Disposable coveralls ("bunny suit") with integrated shoe covers and hood.[1] - Respiratory Protection: Powered air-purifying respirator (PAPR) or a supplied-air respirator.
Emergency Situations (e.g., spills) - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). - Eye/Face Protection: Full-face respirator with appropriate cartridges. - Body Protection: Chemical-resistant suit. - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary for large spills in enclosed areas.
Operational Procedures for Safe Handling

3.1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other containment enclosure.

3.2. Standard Operating Procedures (SOPs):

  • Weighing: Weigh the compound in a fume hood on a disposable weigh paper or in a tared container.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid slowly to avoid splashing.

  • General Handling: Avoid creating dust. Use wet wiping methods for cleaning surfaces. Do not dry sweep.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.

Disposal Plan

4.1. Waste Segregation:

All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Contaminated PPE (gloves, gowns, shoe covers, etc.)

  • Disposable labware (weigh papers, pipette tips, etc.)

  • Spill cleanup materials

  • Excess compound and empty containers

4.2. Disposal Procedures:

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect contaminated liquid waste in a labeled, sealed, and compatible hazardous waste container.

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.

  • Decontamination: All non-disposable equipment that has come into contact with the compound must be decontaminated. A suitable decontamination solution should be validated for effectiveness.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE as outlined in the table above. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety department.

Visualizations

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessActivity Assess Handling Activity (e.g., weighing, solution prep, large scale) Start->AssessActivity AssessQuantity Assess Quantity of Compound AssessActivity->AssessQuantity AssessAerosol Assess Potential for Aerosolization AssessQuantity->AssessAerosol LowRisk Low Risk: - Single Gloves (Nitrile) - Safety Glasses - Lab Coat AssessAerosol->LowRisk Low ModerateRisk Moderate Risk: - Double Gloves (Nitrile) - Goggles & Face Shield - Disposable Gown - N95 Respirator AssessAerosol->ModerateRisk Moderate HighRisk High Risk: - Double Gloves (Nitrile) - Full-face Respirator/PAPR - Disposable Coveralls AssessAerosol->HighRisk High Proceed Proceed with Handling LowRisk->Proceed ModerateRisk->Proceed HighRisk->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Procedure Start Start: Waste from Handling This compound IdentifyWaste Identify Contaminated Waste Type Start->IdentifyWaste SolidWaste Solid Waste (PPE, labware) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (solvents, solutions) IdentifyWaste->LiquidWaste Liquid SharpsWaste Sharps Waste (needles, glass) IdentifyWaste->SharpsWaste Sharps PackageSolid Package in Labeled Hazardous Waste Container SolidWaste->PackageSolid PackageLiquid Package in Labeled, Compatible Hazardous Waste Container LiquidWaste->PackageLiquid PackageSharps Place in Labeled Hazardous Sharps Container SharpsWaste->PackageSharps FinalDisposal Dispose via Licensed Hazardous Waste Contractor PackageSolid->FinalDisposal PackageLiquid->FinalDisposal PackageSharps->FinalDisposal

Caption: Disposal Workflow for this compound Contaminated Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.